Product packaging for Menogaril(Cat. No.:CAS No. 71628-96-1)

Menogaril

Cat. No.: B1227130
CAS No.: 71628-96-1
M. Wt: 541.5 g/mol
InChI Key: LWYJUZBXGAFFLP-OCNCTQISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. this compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO10 B1227130 Menogaril CAS No. 71628-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71628-96-1

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

IUPAC Name

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1

InChI Key

LWYJUZBXGAFFLP-OCNCTQISSA-N

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Isomeric SMILES

C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

shelf_life

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

solubility

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

Synonyms

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Menogaril in Cancer Cells

Abstract

This compound, a semi-synthetic analog of the anthracycline antibiotic nogalamycin, exhibits significant antitumor activity through a distinct mechanism of action that differentiates it from other members of the anthracycline class.[1] While initially developed for its potential oral bioavailability and reduced cardiotoxicity, its unique cellular pharmacology has been a subject of extensive research.[2][3][4] This technical guide provides a comprehensive overview of this compound's core mechanism of action in cancer cells, focusing on its role as a topoisomerase II poison. It details the molecular interactions, downstream cellular consequences, and key experimental protocols used to elucidate its function.

Core Mechanism of Action: Topoisomerase II Poisoning

The primary mechanism through which this compound exerts its cytotoxic effects is the inhibition of DNA topoisomerase II.[5][6] Unlike its parent compound, nogalamycin, which is a potent DNA intercalator and topoisomerase I inhibitor, this compound has a weaker affinity for DNA binding and does not significantly inhibit topoisomerase I.[7][8][9]

This compound functions as a "topoisomerase II poison" rather than a mere enzyme inhibitor.[5][7] It acts by stabilizing the "cleavable complex," a transient intermediate state where topoisomerase II has created a double-strand break (DSB) in the DNA to allow for strand passage and is covalently linked to the 5' ends of the broken DNA.[5][8] By stabilizing this complex, this compound prevents the enzyme from resealing the DNA break. This leads to an accumulation of persistent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions.[3][8] The accumulation of these DSBs is a critical trigger for the downstream cellular effects that ultimately lead to cancer cell death.[8]

This targeted action on topoisomerase II results in a more potent inhibition of DNA synthesis compared to RNA synthesis.[7] Evidence for this specific mechanism is supported by studies on drug-resistant cell lines; for example, cells resistant to topoisomerase II inhibitors show cross-resistance to this compound, whereas cells resistant to topoisomerase I inhibitors do not.[8][9]

Secondary and Ancillary Mechanisms

While topoisomerase II poisoning is the principal mechanism, other cellular effects contribute to this compound's overall cytotoxicity:

  • Inhibition of Macromolecular Synthesis: The cytotoxicity of this compound correlates well with the inhibition of DNA and RNA synthesis, a direct consequence of the extensive DNA damage it induces.[1][10]

  • Inhibition of Tubulin Polymerization: Unlike many other anthracyclines that localize primarily in the nucleus, this compound is found extensively in the cytoplasm.[1][10] This cytoplasmic presence has led to investigations of its effects on cytoskeletal proteins. Studies have shown that this compound can inhibit the initial rate of tubulin polymerization, suggesting that interference with microtubule dynamics may be a contributing factor to its anticancer activity.[1][10][11]

Cellular Consequences

The molecular damage initiated by this compound triggers a cascade of cellular responses, culminating in cell death.

  • DNA Damage Response and Cell Cycle Arrest: The accumulation of DNA double-strand breaks activates complex DNA damage response (DDR) pathways.[8] These pathways, often involving kinases like ATM and ATR, signal to cell cycle checkpoints, leading to cell cycle arrest.[8] This halt in proliferation provides the cell an opportunity to repair the damage, but the persistent nature of the this compound-induced breaks often makes the damage irreparable.

  • Induction of Apoptosis: When DNA damage is too severe to be repaired, the DDR pathways initiate programmed cell death, or apoptosis.[8] The activation of apoptotic pathways is a direct consequence of the high levels of DNA double-strand breaks caused by this compound.[8]

Quantitative Data Summary

The following table summarizes key quantitative data regarding this compound's activity from biochemical assays.

ParameterValueCell/SystemReference
IC50 for Topoisomerase II Decatenation 10 µMPurified DNA Topoisomerase II with kDNA[5][6][8]
Topoisomerase I Inhibition No inhibitionUp to 400 µM[5][6][9]

Key Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is fundamental for identifying inhibitors of the catalytic activity of topoisomerase II.

  • Objective: To determine if a compound inhibits the ability of topoisomerase II to unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA).[7]

  • Principle: Topoisomerase II decatenates kDNA networks into individual minicircles. When the reaction products are run on an agarose gel, the large, interlocked kDNA network remains near the well, while the smaller, decatenated minicircles migrate into the gel.[8] An effective inhibitor will prevent the release of these minicircles.[8]

  • Methodology:

    • Reaction Setup: Purified human or mammalian DNA topoisomerase II is incubated with kDNA in a reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT) containing ATP.[7][8]

    • Drug Incubation: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no drug is included.

    • Reaction Termination: The reaction is stopped by adding a stop solution containing a denaturing agent like SDS and a tracking dye.

    • Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

    • Visualization: The gel is stained with an intercalating fluorescent dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is quantified by the reduction in the amount of released minicircles compared to the control.[7][8]

Cleavable Complex Formation Assay

This assay specifically identifies topoisomerase poisons that stabilize the cleavable complex.

  • Objective: To detect the covalent complexes formed between topoisomerase II and DNA that are stabilized by the test compound.[7]

  • Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with the DNA. By adding a strong denaturant, the protein becomes irreversibly attached to the DNA break it created. If a radiolabeled DNA substrate is used, the protein-DNA adducts can be detected.[7]

  • Methodology:

    • Substrate Preparation: A DNA substrate (e.g., a linearized plasmid) is radiolabeled, typically at the 3' or 5' ends.

    • Reaction Setup: The radiolabeled DNA is incubated with purified topoisomerase II in the presence of varying concentrations of this compound.

    • Complex Trapping: The reaction is stopped by the rapid addition of SDS to trap the covalent complex.

    • Protein Digestion: A protease, such as proteinase K, is added to digest the topoisomerase II, leaving a small peptide covalently attached to the DNA at the site of the break.

    • Analysis: The DNA is analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography. The appearance of smaller DNA fragments corresponding to the cleavage sites indicates the formation of the cleavable complex.

Visualizations: Pathways and Workflows

Menogaril_Mechanism This compound This compound TopoII DNA Topoisomerase II This compound->TopoII Binds to Topo II-DNA complex Complex Stabilized Ternary Cleavable Complex (Topo II-DNA-Menogaril) TopoII->Complex Traps catalytic intermediate DSB Increased DNA Double-Strand Breaks Complex->DSB Prevents DNA re-ligation DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DSB->DDR Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis

Decatenation_Assay cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Results Interpretation kDNA kDNA Network Mix Incubate kDNA->Mix TopoII Topoisomerase II TopoII->Mix Buffer ATP + Buffer Buffer->Mix This compound This compound (Test) This compound->Mix Stop Stop Reaction (add SDS) Mix->Stop Gel Agarose Gel Electrophoresis Stop->Gel Stain Stain Gel (e.g., Ethidium Bromide) Gel->Stain UV Visualize under UV Light Stain->UV Result1 Control (No Drug): Decatenated minicircles migrate into gel UV->Result1 Result2 This compound Present: kDNA network remains in well (Inhibition) UV->Result2

Menogaril_vs_Nogalamycin cluster_M This compound Pathway cluster_N Nogalamycin Pathway This compound This compound M_Target Topoisomerase II This compound->M_Target Nogalamycin Nogalamycin (Parent Compound) N_Target Topoisomerase I Nogalamycin->N_Target N_Action Potent DNA Intercalator Nogalamycin->N_Action M_Action Stabilizes Cleavable Complex M_Target->M_Action M_Damage DNA Double-Strand Breaks M_Action->M_Damage M_Synth Inhibits DNA Synthesis >> RNA Synthesis M_Damage->M_Synth N_Damage DNA Single-Strand Breaks N_Target->N_Damage N_Synth Inhibits RNA Synthesis >> DNA Synthesis N_Action->N_Synth

Conclusion

This compound's mechanism of action as a specific topoisomerase II poison distinguishes it from other anthracyclines. Its ability to stabilize the cleavable complex, leading to the accumulation of cytotoxic DNA double-strand breaks, is the primary driver of its antitumor effects. This action triggers robust cellular responses, including cell cycle arrest and apoptosis. Ancillary effects, such as the inhibition of tubulin polymerization, may also contribute to its overall efficacy. A thorough understanding of this core mechanism is critical for the rational design of future clinical trials and the development of novel therapeutic strategies that could leverage this compound's unique pharmacological profile.

References

An In-Depth Technical Guide to the Cellular Target of Menogaril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a synthetic anthracycline antibiotic, exhibits potent antitumor activity through a distinct mechanism of action that differentiates it from other members of its class. This technical guide provides a comprehensive overview of the primary cellular target of this compound, DNA topoisomerase II. It delves into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its mechanism. Quantitative data on its enzymatic inhibition and cellular effects are presented, along with detailed protocols for key assays. Furthermore, this guide explores a secondary cellular target, tubulin, and its potential contribution to the overall cytotoxicity of this compound.

Primary Cellular Target: DNA Topoisomerase II

The principal cellular target of this compound is DNA topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. This compound functions as a topoisomerase II poison, rather than an inhibitor of its catalytic activity.

Mechanism of Action: Stabilization of the Cleavable Complex

This compound exerts its cytotoxic effects by binding to the transient covalent complex formed between topoisomerase II and DNA. This ternary complex, known as the "cleavable complex," is a normal intermediate in the enzyme's catalytic cycle. This compound stabilizes this complex, preventing the re-ligation of the DNA strands.[1][2][3][4] This results in the accumulation of persistent, enzyme-linked DNA double-strand breaks, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[5]

It is crucial to note that this compound does not inhibit the binding of topoisomerase II to DNA.[1][2] Instead, it specifically interferes with the re-ligation step of the enzymatic reaction. This mode of action is distinct from catalytic inhibitors, which would prevent the enzyme from cleaving DNA in the first place.

dot

Fig. 1: Mechanism of this compound as a Topoisomerase II Poison.
Quantitative Data

The inhibitory effect of this compound on topoisomerase II has been quantified through various in vitro assays.

ParameterValueAssayReference
IC50 (Topoisomerase II Decatenation) 10 µMInhibition of purified DNA topoisomerase II decatenation of kinetoplast DNA (kDNA) from Crithidia fasciculata.[1][4][6]
Topoisomerase I Inhibition No significant inhibition up to 400 µMInhibition of topoisomerase I activity.[1][2]
DNA Binding Affinity Weaker than DoxorubicinSpectrophotometric analysis of binding to calf thymus DNA.[7][8]

Secondary Cellular Target: Tubulin

In addition to its primary interaction with topoisomerase II, this compound has been observed to affect the cytoskeleton by inhibiting tubulin polymerization.[7][8] This suggests a potential secondary mechanism contributing to its overall cytotoxicity. The extensive cytoplasmic localization of this compound, in contrast to other anthracyclines like doxorubicin, may facilitate its interaction with cytoplasmic proteins like tubulin.[7][8]

dot```dot graph Tubulin_Inhibition { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

This compound [label="this compound", fillcolor="#EA4335", color="#EA4335"]; Tubulin [label="Tubulin Dimers"]; Microtubules [label="Microtubules"]; Disrupted_Spindle [label="Disrupted Mitotic\nSpindle", fillcolor="#FBBC05", color="#FBBC05"]; Cell_Cycle_Arrest [label="G2/M Arrest", fillcolor="#34A853", color="#34A853"];

Tubulin -> Microtubules [label="Polymerization"]; this compound -> Tubulin [label="Inhibits Polymerization", color="#EA4335"]; Microtubules -> Disrupted_Spindle [style=dashed, color="#EA4335"]; Disrupted_Spindle -> Cell_Cycle_Arrest; }

Fig. 3: Workflow for Topoisomerase II Decatenation Assay.
In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent topoisomerase-DNA complexes within intact cells.

Principle: Cells are treated with a topoisomerase poison like this compound, which traps the cleavable complexes. The cells are then lysed with a strong detergent (e.g., Sarkosyl) which denatures most proteins but leaves the covalently bound topoisomerase attached to the DNA. The DNA is then sheared, and the DNA-protein complexes are separated from free protein by cesium chloride gradient ultracentrifugation. The amount of topoisomerase covalently bound to the DNA is then quantified by immunoblotting.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

  • Cesium chloride (CsCl) solutions of varying densities

  • Ultracentrifuge and tubes

  • Antibody specific for Topoisomerase II

  • Secondary antibody and detection reagents for immunoblotting

Procedure:

  • Treat cultured cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Harvest the cells and lyse them directly in the lysis buffer.

  • Layer the cell lysate onto a pre-formed CsCl step gradient.

  • Perform ultracentrifugation to separate the DNA-protein complexes from free protein.

  • Fractionate the gradient and identify the DNA-containing fractions.

  • Precipitate the DNA and protein from these fractions.

  • Resuspend the pellets and quantify the DNA concentration.

  • Load equal amounts of DNA onto a membrane using a slot-blot apparatus.

  • Perform immunoblotting using a primary antibody against topoisomerase II and an appropriate secondary antibody.

  • Detect and quantify the signal.

Expected Results: Treatment with this compound will lead to an increase in the amount of topoisomerase II detected in the DNA-containing fractions, indicating the stabilization of the cleavable complex.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization, such as this compound, will reduce the rate and extent of this increase in turbidity.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Prepare a tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into pre-warmed cuvettes or a 96-well plate.

  • Add varying concentrations of this compound (or DMSO for control) to the wells.

  • Immediately place the cuvettes or plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

Expected Results: The control sample (with DMSO) will show a time-dependent increase in absorbance as microtubules form. In the presence of this compound, the rate and maximal absorbance will be reduced in a concentration-dependent manner, indicating inhibition of tubulin polymerization.

Conclusion

This compound's primary mechanism of antitumor activity is the targeting of DNA topoisomerase II, acting as a poison to stabilize the cleavable complex and induce cytotoxic DNA double-strand breaks. This mode of action distinguishes it from other anthracyclines. Additionally, its ability to inhibit tubulin polymerization presents a secondary mechanism that may contribute to its overall efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential topoisomerase II poisons and tubulin inhibitors in the context of cancer drug development. A thorough understanding of its molecular targets and mechanisms is paramount for its rational clinical application and the development of next-generation anticancer agents.

References

Menogaril's Dance with DNA: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the intricate structure-activity relationship (SAR) of Menogaril, an anthracycline analogue that has carved a niche in anticancer research due to its unique mechanism of action. Distinguishing itself from its parent compound, nogalamycin, this compound primarily functions as a topoisomerase II poison, offering a compelling case study in how subtle molecular modifications can profoundly alter therapeutic targeting and efficacy. This whitepaper will dissect the key structural features of this compound that govern its biological activity, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: A Departure from Classical Intercalation

This compound, a semi-synthetic derivative of nogalamycin, exerts its cytotoxic effects predominantly through the inhibition of topoisomerase II.[1][2][3][4][5] Unlike traditional anthracyclines such as doxorubicin, this compound's interaction with DNA is characterized by weaker binding and is not primarily driven by classical intercalation.[4] Instead, it stabilizes the "cleavable complex," a transient intermediate formed between topoisomerase II and DNA.[3][4][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[2]

The IC50 value for this compound's inhibition of topoisomerase II decatenation activity has been reported to be 10 µM, a potency comparable to the well-known topoisomerase II inhibitor, etoposide.[3][4][5] Notably, this compound shows minimal to no inhibitory activity against topoisomerase I, highlighting its specificity.[3][4][5]

Further contributing to its cytotoxic profile, this compound has been observed to inhibit tubulin polymerization, suggesting a multi-faceted mechanism of action that disrupts the cellular cytoskeleton in addition to its effects on DNA topology.[4]

Structure-Activity Relationship: Unraveling the Molecular Determinants

The unique biological activity of this compound is a direct consequence of its distinct chemical structure. The key to its altered mechanism compared to nogalamycin lies in the modification at the C7 position. The 7-O-methyl group in this compound is crucial for its topoisomerase II poisoning activity.

To facilitate a clearer understanding, the following tables summarize hypothetical quantitative data based on the general principles of anthracycline SAR. These tables are intended to be illustrative of the expected trends and should be populated with specific experimental data as it becomes available.

Table 1: Cytotoxicity of this compound Analogues against Human Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)
This compound7-O-methylHeLaValue
A549Value
HT-29Value
Analogue 17-O-ethylHeLaValue
A549Value
HT-29Value
Analogue 27-O-propylHeLaValue
A549Value
HT-29Value
Analogue 3C10-demethoxyHeLaValue
A549Value
HT-29Value
Analogue 4N-demethylHeLaValue
A549Value
HT-29Value

Table 2: Topoisomerase II Inhibition by this compound Analogues

CompoundModificationAssay TypeIC50 (µM)
This compound7-O-methylkDNA Decatenation10
Analogue 17-O-ethylkDNA DecatenationValue
Analogue 27-O-propylkDNA DecatenationValue
Analogue 3C10-demethoxykDNA DecatenationValue
Analogue 4N-demethylkDNA DecatenationValue

Table 3: DNA Binding Affinity of this compound Analogues

CompoundModificationMethodKa (M⁻¹)
This compound7-O-methylSpectrophotometryValue
Analogue 17-O-ethylSpectrophotometryValue
Analogue 27-O-propylSpectrophotometryValue
Analogue 3C10-demethoxySpectrophotometryValue
Analogue 4N-demethylSpectrophotometryValue

Experimental Protocols

This section provides detailed methodologies for key experiments central to the evaluation of this compound and its analogues.

Synthesis of this compound Analogues (General Procedure)

The synthesis of this compound (7-con-O-methylnogarol) and its analogues typically starts from the natural product nogalamycin. A general approach for modification at the C7 position is outlined below.

Materials:

  • Nogalamycin

  • Anhydrous methanol (or other appropriate alcohol for different O-alkyl analogues)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Mild acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Dissolve nogalamycin in the chosen anhydrous solvent under an inert atmosphere.

  • Add the corresponding alcohol (e.g., methanol for this compound) in excess.

  • Add a catalytic amount of a mild acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 7-O-alkylnogarol analogue.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

  • This compound or its analogues

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and UV transilluminator

Procedure:

  • On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes containing:

    • 2 µL of 10x topoisomerase II reaction buffer

    • kDNA (e.g., 200 ng)

    • Test compound at various concentrations (or solvent for control)

    • Nuclease-free water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of purified topoisomerase IIα enzyme. Include a "no enzyme" control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop solution/loading dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles (which migrate into the gel) and an increase in the catenated kDNA network (which remains in the well).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Glycerol

  • This compound or its analogues

  • Positive control (e.g., colchicine for inhibition, paclitaxel for promotion)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold polymerization buffer.

  • In a pre-warmed 96-well plate, add the test compound at various concentrations. Include vehicle and positive controls.

  • Add the tubulin solution and GTP to each well to initiate polymerization.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Overview of this compound's structure-activity relationship.

TopoII_Inhibition_Pathway This compound This compound Stabilized_Complex Stabilized Cleavable Complex This compound->Stabilized_Complex Stabilizes TopoII Topoisomerase II Cleavable_Complex Cleavable Complex (TopoII-DNA) TopoII->Cleavable_Complex DNA DNA DNA->Cleavable_Complex Cleavable_Complex->TopoII Re-ligation Cleavable_Complex->DNA Re-ligation DSB Double-Strand Breaks Stabilized_Complex->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound's mechanism of topoisomerase II inhibition.

Experimental_Workflow start Start: this compound Analogs synthesis Synthesis & Purification start->synthesis cytotoxicity In Vitro Cytotoxicity (MTT Assay) synthesis->cytotoxicity topo_assay Topoisomerase II Decatenation Assay synthesis->topo_assay tubulin_assay Tubulin Polymerization Assay synthesis->tubulin_assay data_analysis Data Analysis (IC50, Ka) cytotoxicity->data_analysis topo_assay->data_analysis tubulin_assay->data_analysis sar Structure-Activity Relationship Determination data_analysis->sar

Caption: General experimental workflow for SAR studies of this compound.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in refining the therapeutic properties of natural products. Its shift in mechanism from a topoisomerase I to a topoisomerase II poison, driven by a simple methylation, underscores the subtleties of drug-target interactions. While further systematic studies are needed to fully map the quantitative structure-activity landscape of this compound analogues, the information presented in this guide provides a robust framework for future research. The detailed protocols and visual aids are intended to empower researchers to design and execute experiments that will further unravel the therapeutic potential of this intriguing class of anticancer agents. By continuing to explore the SAR of this compound, the scientific community can pave the way for the development of more potent and selective topoisomerase II inhibitors for the treatment of cancer.

References

The Discovery and Synthesis of Menogaril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril (7-con-O-methylnogarol) is a semi-synthetic anthracycline antibiotic, a derivative of nogalamycin, that has demonstrated significant antitumor activity. Unlike its parent compound, this compound exhibits a distinct mechanism of action, primarily functioning as a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to serve as a resource for researchers in oncology and drug development.

Discovery and Rationale

This compound was developed as part of a program aimed at identifying analogs of the anthracycline antibiotic nogalamycin with an improved therapeutic index. While nogalamycin itself showed potent cytotoxicity, its clinical development was hampered by toxicity.[1][2] The structural modification of nogalamycin to create this compound, specifically the alteration at the C7 position, resulted in a compound with a different biological profile.[3] this compound was found to be less cardiotoxic than doxorubicin in preclinical models and demonstrated a broad spectrum of activity against various murine tumors, both parenterally and orally.[4][5]

Synthesis of this compound

This compound is a semi-synthetic derivative of nogalamycin. The total synthesis of (±)-7-con-O-methylnogarol has been reported, providing a pathway to its production and the creation of further analogs. A key strategy involves an isobenzofuranone annelation to construct the tetracyclic core of the molecule.[6][7]

General Synthetic Approach

While a detailed step-by-step protocol from a primary synthesis paper is ideal, a general overview of a synthetic strategy as described in the literature is as follows:

The synthesis of the tetracyclic core of this compound can be achieved through a convergent approach. This involves the synthesis of a CDEF-ring synthon, which is an isobenzofuranone with a C-aryl sugar substituent. This is then coupled with an AB-ring fragment. A crucial step in some reported syntheses is a Diels-Alder reaction or a benzannulation reaction of a Fischer carbene complex to construct the core ring system.[7][8]

G cluster_AB AB-Ring Synthon cluster_CDEF CDEF-Ring Synthon A AB-Ring Precursor C Cycloaddition Reaction (e.g., Diels-Alder or Benzannulation) A->C B CDEF-Ring Precursor (isobenzofuranone) B->C D Tetracyclic Core of this compound C->D E Further Functionalization D->E F This compound E->F

Mechanism of Action

This compound's primary mechanism of antitumor activity is the inhibition of DNA topoisomerase II.[9] Unlike nogalamycin, which primarily acts as a topoisomerase I poison, this compound stabilizes the cleavable complex between topoisomerase II and DNA.[10] This leads to the accumulation of double-stranded DNA breaks, which, if not repaired, trigger apoptotic cell death.[11]

This compound has been shown to inhibit the decatenation activity of purified DNA topoisomerase II with an IC50 of 10 µM, a potency comparable to etoposide.[9] It does not significantly inhibit topoisomerase I at concentrations up to 400 µM.[9] While it binds to DNA, its affinity is weaker than that of doxorubicin.[12]

DNA Damage Response Pathway

The induction of double-stranded DNA breaks by this compound activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses the DNA damage and coordinates cell cycle arrest, DNA repair, or apoptosis. Key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATM is primarily activated by double-strand breaks.

G This compound This compound TopoII Topoisomerase II This compound->TopoII inhibits DNA DNA TopoII->DNA acts on DSB Double-Strand Breaks TopoII->DSB stabilizes cleavable complex leading to ATM ATM Activation DSB->ATM CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest Apoptosis Apoptosis ATM->Apoptosis DNARepair DNA Repair ATM->DNARepair

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated cytotoxicity against a range of cancer cell lines.

Cell LineCancer TypeIC50Reference
CHOChinese Hamster Ovary0.25 µg/mL (2 hr exposure)[13]
L1210Mouse LeukemiaMore sensitive than CHO[13]
B16Mouse MelanomaMore sensitive than CHO[13]
KBHuman Epidermoid CarcinomaHighly cytotoxic[14]
PC-7, -9, -13, -14Non-small Cell Lung CancerMore active than Adriamycin[15]
H69, N231Small Cell Lung CancerMore active than Adriamycin[15]
K562Human Myelogenous LeukemiaMore active than Adriamycin[15]
K562/ADMAdriamycin-resistant LeukemiaCross-resistance observed[15]
In Vivo Efficacy

This compound has shown significant antitumor activity in various animal models.

Tumor ModelAnimalDosingOutcomeReference
Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST)Nude Mice200 mg/kg (p.o.), 3 times every 4 daysSignificant growth retardation[5]
Human Breast Cancer Xenografts (H-31, MC-2, MX-1)Nude Mice200 mg/kg (p.o.), 3 times every 4 daysSignificant growth retardation[5]
Human Malignant Lymphoma Xenograft (LM-3)MiceNot specifiedStronger antitumor activity than Adriamycin[11]
DMBA-induced Mammary CancerRatsOral administrationComparable activity to injected Adriamycin[4]
Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both preclinical species and humans.

SpeciesAdministrationKey ParametersReference
MouseNot specified--
DogNot specified--
Human72-hour continuous IV infusiont1/2: 11.9 hours, Total-body clearance: 204 ml/minute/m2[11]
HumanOral (50-175 mg/m2/day for 3 days)Peak plasma concentrations: 0.043 to 0.409 µM, Mean harmonic half-life: 11.3 ± 6.4 h, Bioavailability: 32 ± 12%[16]
RatOralCmax and AUC of this compound and its metabolite N-Demethyl this compound increased in rats with liver dysfunction[12]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes), a reaction that is inhibited by this compound.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. The reaction products are then separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and kDNA.

  • Inhibitor Addition: Add varying concentrations of this compound (or control compounds) to the reaction tubes.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a corresponding retention of catenated DNA at the origin.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Preclinical Evaluation Workflow

The preclinical development of an anticancer drug like this compound typically follows a structured workflow to assess its safety and efficacy before clinical trials.

G A In Vitro Screening B Cytotoxicity Assays (e.g., MTT on cancer cell panel) A->B C Mechanism of Action Studies (e.g., Topoisomerase II Assay) A->C D In Vivo Efficacy Studies B->D C->D E Xenograft Models (e.g., Human tumor xenografts in mice) D->E F Pharmacokinetic Studies (ADME in animal models) D->F G Toxicology Studies E->G F->G H Acute and Chronic Toxicity (in relevant animal species) G->H I IND-Enabling Studies H->I J Formulation Development I->J K Dose-Range Finding Studies I->K L Clinical Trials J->L K->L

Conclusion

This compound represents a significant development in the field of anthracycline antibiotics, demonstrating that structural modifications of a natural product can lead to a compound with a distinct and potentially more favorable pharmacological profile. Its primary mechanism as a topoisomerase II inhibitor, coupled with its oral bioavailability and broad antitumor activity, has made it a subject of considerable interest. This technical guide provides a foundational overview for researchers and scientists involved in the ongoing exploration of this compound and the development of novel anticancer agents.

References

Menogaril vs. Nogalamycin: A Technical Guide to Their Core Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the anthracycline antibiotic Nogalamycin and its semi-synthetic analog, Menogaril. Understanding these differences is crucial for comprehending their distinct mechanisms of action and for guiding future drug development efforts in oncology.

Core Structural Dissimilarity

Nogalamycin, a natural product of Streptomyces nogalater, is a complex polyketide characterized by a nogalamycinone aglycone core to which two sugar moieties, nogalose and nogalamine, are attached.[1] A defining feature of Nogalamycin is the unique dual attachment of the nogalamine sugar to the aglycone core through both an O-glycosidic bond and a carbon-carbon bond.[1]

This compound is a semi-synthetic derivative of Nogalamycin, with a targeted modification to one of the sugar residues.[2][3] The pivotal structural difference lies in the absence of the nogalose sugar moiety in this compound.[4] In its place, this compound possesses a methoxy group at the C7 position of the anthracycline skeleton.[2] This seemingly subtle alteration has profound implications for the drug's interaction with its biological targets.

Below is a diagram illustrating the core structural difference between Nogalamycin and this compound.

G Core Structural Difference: Nogalamycin vs. This compound cluster_nogalamycin Nogalamycin cluster_this compound This compound Nogalamycin Nogalamycin Core + Nogalamine + Nogalose This compound Nogalamycin Core + Nogalamine + Methoxy Group Nogalamycin->this compound Semi-synthetic modification (Removal of Nogalose, addition of Methoxy)

Caption: Structural relationship between Nogalamycin and this compound.

Comparative Physicochemical and Biological Properties

The structural modification from Nogalamycin to this compound results in distinct physicochemical and biological properties, which are summarized in the table below.

PropertyNogalamycinThis compoundReference(s)
Molecular Formula C₃₉H₄₉NO₁₆C₂₈H₃₁NO₁₀[1][5],[2][6][7]
Molecular Weight 787.8 g/mol 541.55 g/mol [1][5],[2][6][7]
Primary Mechanism of Action DNA Intercalator, Topoisomerase I PoisonTopoisomerase II Poison[4][8][9]
Key Structural Feature Contains both nogalose and nogalamine sugarsLacks the nogalose sugar; has a C7-methoxy group[3][4]
DNA Interaction Strong intercalation, minor groove binding via nogaloseWeaker DNA interaction[4][8][9][10]
Effect on DNA Synthesis Weaker inhibitorStronger inhibitor[8]
Effect on RNA Synthesis Stronger inhibitorWeaker inhibitor[8]
Antitumor Activity PotentPotent, in some cases stronger than Nogalamycin[6][11]
Toxicity Highly cardiotoxicLess cardiotoxic, but other significant toxicities observed[3][6][11]

Elucidation of Mechanism of Action: Experimental Protocols

The divergent mechanisms of action of Nogalamycin and this compound have been elucidated through a variety of biochemical and cellular assays. The principles of key experimental approaches are outlined below.

Topoisomerase Poisoning Assays

These assays are fundamental to distinguishing the specific topoisomerase targeted by each compound.

  • Topoisomerase I Assay (for Nogalamycin):

    • Principle: This assay measures the ability of a compound to stabilize the covalent complex between topoisomerase I and DNA, leading to an accumulation of single-strand breaks.

    • Methodology:

      • Supercoiled plasmid DNA is incubated with purified human topoisomerase I in the presence and absence of the test compound (Nogalamycin).

      • The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

      • Nogalamycin, as a topoisomerase I poison, will result in an increase in the amount of nicked, open-circular DNA compared to the control.

  • Topoisomerase II Assay (for this compound):

    • Principle: This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II or to stabilize the topoisomerase II-DNA cleavable complex, resulting in double-strand breaks.

    • Methodology:

      • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate.

      • kDNA is incubated with purified human topoisomerase II in the presence and absence of the test compound (this compound).

      • The reaction products are separated by agarose gel electrophoresis.

      • Inhibition of decatenation by this compound will result in the kDNA remaining at the origin, while in the control, decatenated minicircles will migrate into the gel.

The following diagram illustrates the logical workflow for differentiating the mechanisms of action of these two compounds.

G Workflow for Differentiating Nogalamycin and this compound Action start Start with structurally related compounds: Nogalamycin & this compound topo_assays Perform Topoisomerase Poisoning Assays start->topo_assays topo_I_assay Topoisomerase I Assay topo_assays->topo_I_assay topo_II_assay Topoisomerase II Assay topo_assays->topo_II_assay nogalamycin_result Nogalamycin stabilizes Topo I-DNA complex topo_I_assay->nogalamycin_result menogaril_result This compound stabilizes Topo II-DNA complex topo_II_assay->menogaril_result conclusion Conclude distinct mechanisms of action dictated by structural difference nogalamycin_result->conclusion menogaril_result->conclusion

Caption: Differentiating the mechanisms of Nogalamycin and this compound.

Signaling Pathways

The distinct forms of DNA damage induced by Nogalamycin (single-strand breaks) and this compound (double-strand breaks) trigger different downstream signaling cascades, although they can converge on common pathways leading to apoptosis. The nogalose sugar in Nogalamycin is crucial for its interaction with the DNA minor groove, which in turn influences its ability to poison topoisomerase I.[4] this compound, lacking this moiety, does not effectively poison topoisomerase I but instead targets topoisomerase II.[4][8]

The diagram below provides a simplified overview of the divergent signaling pathways.

G Divergent Signaling Pathways of Nogalamycin and this compound Nogalamycin Nogalamycin (with Nogalose sugar) Nogalamycin_action Intercalates & binds minor groove Stabilizes Topoisomerase I-DNA complex Nogalamycin->Nogalamycin_action This compound This compound (lacks Nogalose sugar) Menogaril_action Stabilizes Topoisomerase II-DNA complex This compound->Menogaril_action SSB Single-Strand DNA Breaks Nogalamycin_action->SSB DSB Double-Strand DNA Breaks Menogaril_action->DSB Apoptosis Apoptosis SSB->Apoptosis DSB->Apoptosis

Caption: Simplified signaling cascades of Nogalamycin and this compound.

References

A Technical Guide to the Cellular Uptake and Intracellular Localization of Menogaril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a semisynthetic anthracycline antibiotic, exhibits a distinct pharmacological profile compared to other members of its class, such as doxorubicin. A key differentiator is its predominant cytoplasmic localization, which contrasts with the nuclear accumulation typical of many anthracyclines. This guide provides a comprehensive overview of the cellular uptake and intracellular fate of this compound, summarizing the available quantitative data, outlining relevant experimental methodologies, and visualizing the key molecular interactions and experimental workflows. Understanding these cellular processes is critical for optimizing its therapeutic application and developing novel drug delivery strategies.

Cellular Uptake and Transport Mechanisms

The precise mechanisms governing the entry of this compound into cancer cells have not been fully elucidated but are thought to be multifactorial, involving processes common to other anthracyclines.

Passive Diffusion: Like other lipophilic anthracyclines, this compound is believed to be capable of passively diffusing across the plasma membrane.[1] This process is driven by the concentration gradient of the drug.

Transporter-Mediated Uptake: The uptake of anthracyclines can be influenced by solute carrier (SLC) transporters.[2] While specific transporters for this compound have not been definitively identified, organic cation transporters (OCTs) are known to play a role in the uptake of other anthracyclines and may also be involved in this compound transport.[3]

Efflux: The net intracellular accumulation of this compound is also determined by the activity of efflux pumps. Overexpression of transmembrane drug efflux proteins such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MRP1) can lead to resistance by actively removing anthracyclines from the cell.[4]

Intracellular Localization

A defining characteristic of this compound is its extensive localization within the cytoplasm.[5][6] This is in stark contrast to doxorubicin, which primarily accumulates in the nucleus.[5] This distinct subcellular distribution is a key factor in its unique mechanism of action. While comprehensive quantitative data on the precise subcellular distribution of this compound is limited, its cytoplasmic retention is a consistent finding in the literature.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity and pharmacokinetics of this compound. Direct quantitative measurements of its cellular uptake and subcellular concentrations are not extensively reported in the available literature.

ParameterValueCell Line/SystemReference
Topoisomerase II Inhibition (IC50) 10 µMPurified DNA topoisomerase II[7][8]
Peak Tumor Concentration (in vivo) 1870 ng/gMouse solid tumor Colon 26 (79 mg/kg dose)[9]
Peak Tumor Concentration (in vivo) 2985 ng/gMouse solid tumor Colon 26 (238 mg/kg dose)[9]
Plasma Half-life (Human) 11.9 hoursPhase I Clinical Trial[10]
Total Body Clearance (Human) 204 ml/minute/m²Phase I Clinical Trial[10]

Key Molecular Interactions and Mechanisms of Action

Once inside the cell, this compound exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of DNA Topoisomerase II: this compound acts as a topoisomerase II poison, stabilizing the cleavable complex formed between the enzyme and DNA.[7][8] This leads to the accumulation of double-strand DNA breaks, which triggers downstream apoptotic pathways.

  • Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the initial rate of tubulin polymerization.[5] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed intracellular mechanisms of action for this compound.

Menogaril_Mechanism cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Menogaril_ext Extracellular this compound Uptake Cellular Uptake (Passive Diffusion & Transporter-Mediated) Menogaril_ext->Uptake Menogaril_intra Intracellular this compound (Cytoplasmic Localization) Uptake->Menogaril_intra Tubulin Tubulin Menogaril_intra->Tubulin Inhibits Topoisomerase_II Topoisomerase II Menogaril_intra->Topoisomerase_II Poisons Microtubules Microtubules Tubulin->Microtubules Polymerization DNA DNA Topoisomerase_II->DNA Binds Cleavable_Complex Stabilized Cleavable Complex Topoisomerase_II->Cleavable_Complex Forms DSB Double-Strand Breaks Cleavable_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Intracellular mechanisms of action of this compound.

Experimental Protocols

The following are generalized protocols for studying the cellular uptake and intracellular localization of anthracyclines like this compound. These should be optimized for the specific cell lines and experimental conditions used.

Cellular Uptake Assay using Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of this compound uptake.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound solution (of known concentration)

  • Formaldehyde solution (4% in PBS) for fixing

  • DAPI solution for nuclear counterstaining

  • Fluorescence microscope with appropriate filters for this compound (anthracyclines typically have an excitation/emission around 480/590 nm) and DAPI.

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add fresh medium containing the desired concentration of this compound to the cells. Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h).

  • After incubation, remove the this compound-containing medium and wash the cells three times with ice-cold PBS to stop uptake.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope. The this compound signal will appear in the red channel and the DAPI signal in the blue channel.

  • Analyze the images to determine the subcellular localization of this compound and quantify the fluorescence intensity in different cellular compartments using appropriate software.

The workflow for this experimental protocol is depicted below.

Fluorescence_Microscopy_Workflow start Start cell_seeding Seed cells on coverslips start->cell_seeding incubation Incubate with this compound cell_seeding->incubation washing Wash with cold PBS incubation->washing fixation Fix with formaldehyde washing->fixation dapi_staining Stain nuclei with DAPI fixation->dapi_staining mounting Mount coverslips dapi_staining->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis (Localization & Quantification) imaging->analysis end End analysis->end

Caption: Workflow for Fluorescence Microscopy-based cellular uptake assay.

Subcellular Fractionation for Quantitative Analysis

This protocol allows for the separation of cellular components to quantify the amount of this compound in each fraction.

Materials:

  • Cultured cells treated with this compound

  • Cell homogenization buffer

  • Differential centrifugation equipment

  • High-performance liquid chromatography (HPLC) or a sensitive fluorescence-based assay to quantify this compound

Procedure:

  • Grow and treat cells with this compound as described in the previous protocol.

  • Harvest the cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice to swell the cells.

  • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Perform a series of differential centrifugations to separate the cellular fractions (nuclei, mitochondria, microsomes, and cytosol).

    • Low-speed centrifugation (e.g., 1,000 x g) to pellet the nuclei.

    • Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.

    • Ultracentrifugation of the subsequent supernatant (e.g., 100,000 x g) to pellet the microsomes, leaving the cytosol as the final supernatant.

  • Extract this compound from each fraction using an appropriate solvent.

  • Quantify the amount of this compound in each extract using HPLC or a fluorescence plate reader.

  • Normalize the drug concentration to the protein content of each fraction.

The general workflow for subcellular fractionation is outlined below.

Subcellular_Fractionation_Workflow start Start: this compound-treated cells harvest Harvest and wash cells start->harvest homogenize Homogenize cells in hypotonic buffer harvest->homogenize centrifuge1 Low-speed centrifugation (1,000 x g) homogenize->centrifuge1 nucleus Nuclear Pellet centrifuge1->nucleus supernatant1 Post-nuclear Supernatant centrifuge1->supernatant1 extraction Drug Extraction from each fraction nucleus->extraction centrifuge2 High-speed centrifugation (10,000 x g) supernatant1->centrifuge2 mitochondria Mitochondrial Pellet centrifuge2->mitochondria supernatant2 Post-mitochondrial Supernatant centrifuge2->supernatant2 mitochondria->extraction ultracentrifuge Ultracentrifugation (100,000 x g) supernatant2->ultracentrifuge microsomes Microsomal Pellet ultracentrifuge->microsomes cytosol Cytosolic Supernatant ultracentrifuge->cytosol microsomes->extraction cytosol->extraction quantification Quantification (HPLC/Fluorometry) extraction->quantification end End quantification->end

Caption: General workflow for subcellular fractionation.

Conclusion

This compound's distinct cytoplasmic localization and dual mechanism of action, targeting both topoisomerase II and tubulin, set it apart from other anthracyclines. While the precise transport mechanisms for its cellular uptake are still under investigation, it is likely a combination of passive diffusion and carrier-mediated transport. The experimental protocols outlined in this guide provide a framework for further research into the cellular pharmacology of this compound, which will be essential for its future clinical development and application. Further studies are warranted to obtain more detailed quantitative data on its subcellular distribution and to identify the specific transporters involved in its uptake and efflux.

References

Menogaril's Impact on DNA Replication and Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a semi-synthetic anthracycline antibiotic and an analog of nogalamycin, exhibits its potent anti-tumor activity primarily through the disruption of DNA replication. Its core mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in managing DNA topology. By stabilizing the transient "cleavable complex" formed between topoisomerase II and DNA, this compound induces double-strand breaks, which, if unrepaired, trigger apoptotic cell death. This targeted action results in a more pronounced inhibition of DNA synthesis over RNA synthesis. Unlike its parent compound, nogalamycin, this compound is a weak DNA intercalator and does not significantly inhibit topoisomerase I. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: Topoisomerase II Poisoning

This compound functions as a topoisomerase II poison. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through, followed by the re-ligation of the break. This compound interferes with this process by binding to the enzyme-DNA complex, specifically stabilizing the "cleavable complex" where the DNA is cut and covalently linked to the enzyme.[1][2][3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks. These breaks are highly cytotoxic and can trigger cell cycle arrest and apoptosis.[3]

Notably, this compound's interaction with DNA itself is weak. Spectrophotometric studies have shown a lower binding affinity to calf thymus DNA compared to doxorubicin, indicating that its primary cytotoxic effects are not derived from direct DNA intercalation.[1][4]

Menogaril_Mechanism cluster_topo_cycle Topoisomerase II Catalytic Cycle TopoII Topoisomerase II Topo_DNA Topo II-DNA Complex TopoII->Topo_DNA DNA_relaxed Relaxed DNA DNA_relaxed->TopoII Cleavable_Complex Cleavable Complex (Transient DNA Break) Topo_DNA->Cleavable_Complex DNA Cleavage DNA_relegated Re-ligated DNA Cleavable_Complex->DNA_relegated DNA Re-ligation Stabilized_Complex Stabilized Cleavable Complex Cleavable_Complex->Stabilized_Complex DNA_relegated->DNA_relaxed Enzyme Release This compound This compound This compound->Stabilized_Complex Binds and Stabilizes DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Inhibits Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Figure 1: Mechanism of this compound as a Topoisomerase II Poison.

Quantitative Data

Table 1: Inhibition of Topoisomerase II Activity
ParameterEnzyme SourceSubstrateValueReference
IC50Purified DNA Topoisomerase IIKinetoplast DNA (kDNA) from Crithidia fasciculata10 µM[1][2]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the topoisomerase II decatenation activity.

Information regarding this compound's cytotoxic IC50 values in specific cancer cell lines is dispersed throughout the literature. Studies have confirmed its in vitro activity against ovarian and breast cancer cells, as well as various malignant lymphoma cell lines, though a comprehensive comparative table is not available.[5][6]

Effects on DNA Replication and Transcription

3.1. Inhibition of DNA Replication

The primary consequence of this compound's mechanism of action is the potent inhibition of DNA replication. The accumulation of DNA double-strand breaks and the stalling of replication forks due to the stabilized topoisomerase II complexes physically obstruct the progression of the DNA replication machinery. This leads to a significant reduction in DNA synthesis, which correlates well with the drug's cytotoxic effects.[1][3]

3.2. Effects on Transcription

This compound has been observed to be a less potent inhibitor of RNA synthesis compared to its parent compound, nogalamycin, and other anthracyclines like doxorubicin.[3][7] The precise molecular mechanism of its effect on transcription has not been extensively elucidated. It is plausible that the weak DNA intercalation or the topological stress induced by topoisomerase II inhibition may have some indirect effects on the process of transcription by RNA polymerase. However, specific studies detailing the interaction of this compound with RNA polymerase or its direct impact on in vitro transcription are not prominently available.

Downstream Signaling and Apoptosis

The induction of DNA double-strand breaks by this compound is expected to activate the DNA Damage Response (DDR) pathway. While specific studies on this compound's activation of these pathways are limited, the known response to topoisomerase II poisons involves the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis. The apoptotic cascade is a likely contributor to this compound's cytotoxicity, initiated by the irreparable DNA damage.

A detailed signaling pathway diagram specific to this compound cannot be constructed at this time due to a lack of specific experimental data in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

5.1. Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Materials:

    • Purified human DNA Topoisomerase II

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II Assay Buffer

    • 10 mM ATP solution

    • This compound stock solution (dissolved in DMSO)

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • 1% Agarose gel in TAE or TBE buffer

    • Ethidium bromide or other DNA stain

    • Nuclease-free water

  • Procedure:

    • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:

      • 2 µL of 10x Topoisomerase II Assay Buffer

      • 2 µL of 10 mM ATP

      • 1 µL of kDNA (e.g., 200 ng)

      • Variable volume of this compound stock solution to achieve desired final concentrations.

      • Nuclease-free water to bring the volume to 19 µL.

    • Include a "no enzyme" control, an "enzyme-only" control (with DMSO vehicle), and a positive control (e.g., etoposide).

    • Initiate the reaction by adding 1 µL of purified human Topoisomerase II (e.g., 1-2 units) to each tube (except the "no enzyme" control).

    • Mix gently and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

    • Load the entire reaction volume into the wells of a 1% agarose gel.

    • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

    • Stain the gel with ethidium bromide and visualize under a UV transilluminator.

    • Analysis: Inhibition of decatenation is observed as the persistence of high-molecular-weight kDNA in the well, with a corresponding decrease in the liberated, faster-migrating minicircles. The IC50 value can be determined by quantifying the band intensities at different this compound concentrations.

Decatenation_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare reaction mix: Buffer, ATP, kDNA add_meno Add this compound (or controls) prep_mix->add_meno add_topo Add Topo II add_meno->add_topo incubate Incubate at 37°C for 30 min add_topo->incubate stop_rxn Stop reaction with loading dye incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Stain and Visualize under UV light gel->visualize

Figure 2: Experimental Workflow for Topoisomerase II Decatenation Assay.

5.2. Cleavable Complex Formation Assay

This assay determines if this compound stabilizes the covalent complex between topoisomerase II and DNA.

  • Materials:

    • Purified human DNA Topoisomerase II

    • Radiolabeled linear or plasmid DNA (e.g., 32P-labeled)

    • 10x Topoisomerase II Assay Buffer

    • This compound stock solution

    • 10% Sodium Dodecyl Sulfate (SDS)

    • Proteinase K

    • Loading dye

    • Agarose gel

    • Autoradiography equipment

  • Procedure:

    • Set up reactions as described in the decatenation assay, but using a radiolabeled DNA substrate.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction and trap the cleavable complex by adding 2 µL of 10% SDS.

    • Add 2 µL of Proteinase K (e.g., 2.5 mg/mL) to digest the protein component of the complex and incubate at 50°C for 30-60 minutes.

    • Add loading dye and run the samples on an agarose gel.

    • Dry the gel and expose it to X-ray film for autoradiography.

    • Analysis: An increase in the amount of linearized plasmid DNA (or cleaved linear DNA fragments) in a dose-dependent manner with increasing this compound concentration indicates the stabilization of the cleavable complex.

5.3. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • If using a solubilization solution, remove the medium and add 100-150 µL of the solution to each well to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Conclusion

This compound's primary mechanism of action is the inhibition of DNA replication through its function as a topoisomerase II poison. By stabilizing the cleavable complex, it induces cytotoxic DNA double-strand breaks, leading to a greater inhibition of DNA synthesis compared to RNA synthesis. While its weak DNA intercalating activity and potential effects on tubulin polymerization may contribute to its overall cellular effects, the targeted poisoning of topoisomerase II remains its defining characteristic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other topoisomerase-targeting compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways activated by this compound-induced DNA damage and to comprehensively profile its cytotoxic activity across a broader range of cancer types.

References

Early Preclinical Studies of Menogaril's Antitumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a semisynthetic anthracycline antibiotic, demonstrated a distinct preclinical profile characterized by a dual mechanism of action and notable oral bioavailability. Early in vitro and in vivo studies established its potent antitumor activity across a range of hematological and solid tumor models, including breast, stomach, and lymphoma cancers. Mechanistically, this compound primarily functions as a topoisomerase II poison, stabilizing the enzyme-DNA cleavable complex and inducing double-strand breaks. A secondary mechanism involves the inhibition of tubulin polymerization. These actions culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development in oncology.

Introduction

This compound (7-con-O-methylnogarol) is an analog of the anthracycline antibiotic nogalamycin. It emerged as a compound of interest in early anticancer drug discovery due to its broad spectrum of activity in murine tumor models and, notably, its efficacy upon oral administration—a characteristic not shared by many other anthracyclines like doxorubicin (Adriamycin).[1][2] Preclinical investigations revealed that this compound possesses a different biochemical profile compared to doxorubicin, with weaker DNA binding and a lesser degree of RNA synthesis inhibition, suggesting a distinct mechanism of action.[2][3] This guide synthesizes the critical early preclinical findings that defined the antitumor profile of this compound.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines in early preclinical studies.

Quantitative Data: In Vitro Cytotoxicity
Parameter Value Assay Reference
Topoisomerase II Decatenation Inhibition (IC50)10 µMKinetoplast DNA (kDNA) Decatenation Assay[4]

Further research is needed to populate a comprehensive table of IC50 values across various cancer cell lines.

In Vivo Antitumor Activity

This compound has shown significant antitumor efficacy in various preclinical xenograft and allograft models. A notable feature is its activity following oral administration.

Quantitative Data: In Vivo Efficacy

| Cancer Model | Animal Model | Treatment Regimen | Response Rate / Efficacy | Reference | | --- | --- | --- | --- | | Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | 43% overall response rate |[5] | | Human Breast Cancer Xenografts (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | 75% overall response rate |[5] | | Human Malignant Lymphoma Xenograft (LM-3) | Mice | Not specified | Stronger antitumor activity than Adriamycin |[6] | | Cisplatin, Vincristine, or Cyclophosphamide-Resistant Lymphoma | Mice | Not specified | Significantly lengthened life span |[6] | | 7,12-dimethyl-benz[a]anthracene-induced Mammary Cancer | Rats | Oral administration | Comparable antitumor activity to injected Adriamycin |[1] |

Mechanism of Action

This compound's antitumor effects are attributed to a dual mechanism targeting both DNA replication and cell division machinery.

Primary Mechanism: Topoisomerase II Inhibition

This compound acts as a topoisomerase II poison.[4] It does not inhibit topoisomerase I.[4] The drug stabilizes the covalent intermediate formed between topoisomerase II and DNA, known as the "cleavable complex."[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This pronounced DNA cleavage occurs despite this compound's relatively weak binding to DNA compared to doxorubicin.[3]

cluster_0 This compound's Primary Mechanism of Action This compound This compound TopoII_DNA Topoisomerase II-DNA Complex This compound->TopoII_DNA Interacts with Cleavable_Complex Stabilized Cleavable Complex TopoII_DNA->Cleavable_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Leads to DDR DNA Damage Response DSB->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

This compound's Topoisomerase II Inhibition Pathway.
Secondary Mechanism: Inhibition of Tubulin Polymerization

In contrast to doxorubicin, this compound shows extensive localization in the cytoplasm.[3] This cytoplasmic presence prompted investigations into its effects on cytoskeletal proteins. Studies have revealed that this compound inhibits the initial rate of tubulin polymerization, suggesting a contribution of this process to its overall cytotoxicity.[3]

cluster_1 This compound's Secondary Mechanism of Action Menogaril_cyto Cytoplasmic this compound Tubulin Tubulin Dimers Menogaril_cyto->Tubulin Inhibits polymerization of Microtubule_Formation Microtubule Formation Menogaril_cyto->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle_Disruption Leads to Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest

This compound's Effect on Tubulin Polymerization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

    • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Topoisomerase II Decatenation Assay
  • Objective: To assess the inhibitory effect of this compound on the decatenating activity of topoisomerase II.

  • Procedure:

    • Reaction Setup: Purified human topoisomerase II is incubated with kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in a reaction buffer containing ATP.

    • Drug Addition: Varying concentrations of this compound are added to the reaction mixture.

    • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

    • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

    • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.

    • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Decatenated minicircles migrate into the gel, while the catenated kDNA remains at the origin. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Tubulin Polymerization Assay
  • Objective: To determine the effect of this compound on the polymerization of tubulin into microtubules.

  • Procedure:

    • Reaction Mixture: Purified tubulin is suspended in a polymerization buffer containing GTP.

    • Drug Incubation: this compound at various concentrations is pre-incubated with the tubulin solution on ice.

    • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

    • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

    • Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to a control reaction without the drug.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Procedure:

    • Cell Implantation: Human tumor cells (e.g., from breast or stomach cancer cell lines) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Animal Randomization: Mice are randomized into control and treatment groups.

    • Drug Administration: this compound is administered to the treatment group, typically orally, at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

    • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. The overall response rate can also be determined.

cluster_2 In Vivo Xenograft Study Workflow Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound Administration (p.o.) Randomization->Treatment Control Vehicle Administration Randomization->Control Measurement Tumor Volume Measurement Treatment->Measurement Control->Measurement Analysis Data Analysis (TGI, Response Rate) Measurement->Analysis

Workflow for an In Vivo Xenograft Study.

Conclusion

The early preclinical data for this compound established it as a promising antitumor agent with a distinct profile from other anthracyclines. Its dual mechanism of action, targeting both topoisomerase II and tubulin polymerization, combined with its oral bioavailability, provided a strong rationale for its advancement into clinical trials. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding of this compound's initial characterization and serve as a valuable resource for researchers in the field of oncology drug development. Further investigation into the specific signaling pathways modulated by this compound-induced DNA damage and mitotic stress could provide deeper insights into its cellular effects and potential for combination therapies.

References

Menogaril's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a synthetic anthracycline antibiotic, exhibits potent antitumor activity through a multi-faceted mechanism of action that culminates in the disruption of cell cycle progression. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its impact on the cell cycle. It details its primary role as a topoisomerase II inhibitor and a secondary function in tubulin polymerization inhibition. This document furnishes researchers with quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.

Introduction

This compound is a derivative of the anthracycline antibiotic nogalamycin.[1] Unlike its parent compound, this compound demonstrates a distinct mechanism of action, primarily targeting topoisomerase II and, to a lesser extent, interfering with microtubule dynamics.[1][2] This dual activity leads to significant cytotoxic effects in various cancer cell lines by inducing robust cell cycle arrest, predominantly at the G2/M checkpoint.[1] Understanding the intricate molecular details of this compound's impact on cell cycle progression is crucial for its optimization and clinical application in oncology.

Core Mechanism of Action

Topoisomerase II Inhibition

This compound's principal mechanism of action is the inhibition of DNA topoisomerase II.[2][3] It acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between the enzyme and DNA.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).[1] The presence of these DSBs triggers a DNA damage response (DDR), a complex signaling network that senses the genetic insult and orchestrates a cellular response.

Inhibition of Tubulin Polymerization

In addition to its effects on topoisomerase II, this compound has been observed to inhibit the initial rate of tubulin polymerization.[1] This activity disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This secondary mechanism may contribute to the overall cytotoxicity of this compound and its ability to arrest cells in the M phase of the cell cycle.

Data Presentation

Inhibitory Concentration

The following table summarizes the key inhibitory concentrations of this compound.

Target/ProcessIC50 ValueCell Line/SystemReference
Topoisomerase II Decatenation10 µMPurified DNA topoisomerase II[2][3]
Cytotoxicity
Cell Cycle Distribution (Illustrative Data)

While specific quantitative data from a single study is limited, the known mechanism of this compound as a topoisomerase II inhibitor and a microtubule-destabilizing agent suggests a significant accumulation of cells in the G2 and M phases of the cell cycle. The following table is a representative example of the expected outcome from a flow cytometry experiment analyzing the cell cycle distribution of a cancer cell line treated with this compound for 24 hours.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control552520
This compound (1 µM)402040
This compound (5 µM)251560
This compound (10 µM)151075

Note: This data is illustrative and intended to represent the expected trend of G2/M arrest induced by this compound.

Signaling Pathways and Visualizations

This compound-Induced DNA Damage Response and G2/M Arrest

This compound's inhibition of topoisomerase II leads to the formation of DNA double-strand breaks, which activates the DNA Damage Response (DDR) pathway. This cascade ultimately results in G2/M cell cycle arrest.

Menogaril_DDR_Pathway This compound This compound TopoII Topoisomerase II This compound->TopoII inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB induces ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25c Cdc25c Phosphatase Chk1_Chk2->Cdc25c inhibits Chk1_Chk2->Cdc25c Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25c->Cdk1_CyclinB activates Cdc25c->Cdk1_CyclinB G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest promotes entry into M phase

Caption: this compound-induced DNA damage response pathway leading to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.

Cell_Cycle_Workflow Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound (Vehicle Control) Cell_Culture->Treatment Harvest 3. Harvest and Fix Cells (e.g., 70% Ethanol) Treatment->Harvest Staining 4. Stain with Propidium Iodide and RNase A Harvest->Staining Flow_Cytometry 5. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 6. Quantify Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing this compound's effect on cell cycle distribution.

Experimental Protocols

Topoisomerase II Decatenation Assay

Objective: To determine the inhibitory effect of this compound on the decatenation activity of topoisomerase II.

Materials:

  • Purified human topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop buffer/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • 1X TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a 1% agarose gel in 1X TAE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 4 µL of 5X reaction buffer

    • x µL of this compound (to achieve final concentrations, e.g., 1, 5, 10, 20 µM)

    • x µL of sterile water to bring the volume to 18 µL

    • 1 µL of kDNA (e.g., 200 ng)

  • Add 1 µL of purified topoisomerase II enzyme to each tube, except for the no-enzyme control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop buffer/loading dye.

  • Load the samples onto the agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA remaining in the well.

Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP.

  • In a pre-warmed 96-well plate, add this compound to the desired final concentrations. Include wells for vehicle control, paclitaxel, and nocodazole.

  • To initiate the reaction, add the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time. Inhibition of polymerization will be reflected by a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Objective: To analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdk1, p-Cdk1, p-H2AX) after this compound treatment.

Materials:

  • Cells treated with this compound as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdk1, anti-phospho-Cdk1 (Tyr15), anti-phospho-Histone H2A.X (Ser139), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities.

Conclusion

This compound's potent anti-proliferative effects are intrinsically linked to its ability to disrupt the cell cycle through a dual mechanism involving topoisomerase II inhibition and interference with tubulin polymerization. The induction of DNA double-strand breaks triggers a robust DNA damage response, leading to a significant G2/M arrest. This technical guide provides a foundational understanding of these processes, supported by illustrative data, detailed experimental protocols, and clear visual diagrams. Further research into the nuanced interactions of this compound with cell cycle checkpoints and its synergistic potential with other anticancer agents is warranted to fully exploit its therapeutic promise.

References

Apoptosis Induction by Menogaril in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menogaril, a synthetic anthracycline analogue, has demonstrated significant antitumor activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and repair. By stabilizing the cleavable complex formed between topoisomerase II and DNA, this compound induces DNA double-strand breaks, ultimately triggering programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis in tumor cells, detailing the signaling pathways, experimental protocols for its investigation, and quantitative data on its efficacy.

Introduction

This compound is an anthracycline derivative that exhibits a distinct mechanism of action compared to other members of its class, such as doxorubicin. While its cytotoxicity is linked to the inhibition of macromolecular synthesis through DNA interaction, its binding affinity to DNA is weaker than that of doxorubicin. Notably, this compound is a potent poison of topoisomerase II, stabilizing the enzyme-DNA cleavable complex and leading to DNA strand breaks. This activity is specific to topoisomerase II, as it does not inhibit topoisomerase I. Additionally, this compound has been shown to inhibit tubulin polymerization, suggesting a multi-faceted approach to its anticancer effects. This guide will focus on the downstream signaling events that follow these initial cellular insults, leading to the induction of apoptosis.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary cytotoxic effect of this compound stems from its interaction with DNA topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent intermediate of this reaction, the "cleavable complex," preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which are potent triggers of the apoptotic cascade.

This compound's ability to stabilize the topoisomerase II-DNA cleavage complex is a key initiating event in its apoptotic cascade.[1][2][3] This action transforms the essential topoisomerase II enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks that are beyond the cell's repair capacity. This mechanism distinguishes this compound from its parent compound, nogalamycin, which primarily targets topoisomerase I.

A secondary mechanism contributing to this compound's cytotoxicity is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. By inhibiting their formation, this compound can disrupt these vital cellular processes, further contributing to cell cycle arrest and apoptosis.

The following diagram illustrates the primary mechanism of this compound action.

Menogaril_Mechanism This compound This compound TopoII_DNA Topoisomerase II-DNA Complex This compound->TopoII_DNA Binds to Cleavable_Complex Stabilized Cleavable Complex TopoII_DNA->Cleavable_Complex Stabilizes DNA_DSB DNA Double-Strand Breaks Cleavable_Complex->DNA_DSB Induces Apoptosis Apoptosis DNA_DSB->Apoptosis Triggers

This compound's primary mechanism of action.

Apoptotic Signaling Pathways

The DNA damage and cellular stress induced by this compound activate a complex network of signaling pathways that converge on the execution of apoptosis. These can be broadly categorized into the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction by DNA-damaging agents. While direct evidence for this compound's specific effects on all components of this pathway is still under investigation, the known consequences of topoisomerase II inhibition strongly suggest its activation.

  • Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak are counteracted by anti-apoptotic members like Bcl-2 and Bcl-xL. DNA damage typically leads to the activation of BH3-only proteins, which either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins. This shifts the balance in favor of apoptosis, leading to MOMP.

  • Cytochrome c Release: The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including PARP (Poly ADP-ribose polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less is known about this compound's direct influence on this pathway, crosstalk between the intrinsic and extrinsic pathways is common. For instance, caspase-8, a key initiator caspase in the extrinsic pathway, can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway.

The following diagram illustrates the potential signaling cascade initiated by this compound.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Bax Bax DNA_Damage->Bax Activates Bcl2 Bcl-2 DNA_Damage->Bcl2 Inhibits Mito_Cyto_c Cytochrome c Bax->Mito_Cyto_c Promotes release of Bcl2->Mito_Cyto_c Inhibits release of Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Pro_Casp9 Pro-caspase-9 Apaf1->Pro_Casp9 Recruits Casp9 Caspase-9 Pro_Casp9->Casp9 Activates Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleaves Casp3 Caspase-3 Pro_Casp3->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Mito_Cyto_c->Cytochrome_c Released into

Proposed apoptotic signaling pathway of this compound.

Quantitative Data

Cell LineCancer TypeIC50 (µM)Reference
P388 LeukemiaLeukemia0.02(hypothetical)
L1210 LeukemiaLeukemia0.04(hypothetical)
MCF-7Breast Cancer0.1(hypothetical)
A549Lung Cancer0.25(hypothetical)
HCT-116Colon Cancer0.15(hypothetical)

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific, consolidated data for this compound was not available in the search results.

Experimental Protocols

Investigating the apoptotic effects of this compound involves a variety of established experimental techniques. The following sections provide detailed methodologies for key assays.

Topoisomerase II Activity Assay (Decatenation Assay)

This assay measures the ability of topoisomerase II to decatenate, or unlink, intertwined DNA circles, a process that is inhibited by this compound.

  • Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, serves as the substrate. In the presence of ATP, topoisomerase II separates these circles into individual molecules, which can be resolved by agarose gel electrophoresis.

  • Methodology:

    • Prepare a reaction mixture containing kDNA, ATP, and reaction buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding purified topoisomerase II enzyme.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the reaction products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Decatenated minicircles will migrate faster than the catenated network.

Tubulin Polymerization Assay

This assay assesses the effect of this compound on the in vitro polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by an increase in light scattering (turbidity) at 340 nm.

  • Methodology:

    • Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Inhibitors of tubulin polymerization will reduce the rate and extent of the absorbance increase.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide (PI), a DNA-binding dye, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Methodology:

    • Treat tumor cells with this compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

  • Methodology:

    • Treat cells with this compound and fix them.

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and activation of key proteins involved in the apoptotic signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

  • Methodology:

    • Treat cells with this compound and prepare whole-cell or subcellular (e.g., mitochondrial and cytosolic) protein extracts.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, cytochrome c).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

The following diagram provides a general workflow for investigating this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Tumor Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest annexin_pi Annexin V/PI Staining (Flow Cytometry) harvest->annexin_pi tunel TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel western Western Blot (Bcl-2, Caspases, etc.) harvest->western analysis Data Analysis annexin_pi->analysis tunel->analysis western->analysis

Workflow for studying this compound-induced apoptosis.

Conclusion

This compound induces apoptosis in tumor cells primarily through its action as a topoisomerase II poison, leading to the accumulation of DNA double-strand breaks. This initial damage is expected to trigger the intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins, mitochondrial cytochrome c release, and subsequent caspase activation. A secondary mechanism involving the inhibition of tubulin polymerization likely contributes to its overall cytotoxic effect. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the precise molecular mechanisms of this compound-induced apoptosis and to evaluate its potential as a therapeutic agent. Further studies are warranted to fully elucidate the specific signaling cascades activated by this compound in different cancer types, which will be crucial for optimizing its clinical application and for the development of novel combination therapies.

References

Methodological & Application

Menogaril In Vitro Cytotoxicity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril is a synthetic anthracycline analog of nogalamycin with demonstrated antitumor properties.[1] Unlike other anthracyclines such as doxorubicin, this compound exhibits a distinct mechanism of action, primarily functioning as a DNA topoisomerase II inhibitor.[2][3][4][5] It stabilizes the cleavable complex formed between the enzyme and DNA, leading to double-strand breaks.[2][3] Notably, this compound has a weaker binding affinity for DNA compared to doxorubicin but still induces significant DNA cleavage.[6][7] An interesting characteristic of this compound is its extensive localization within the cytoplasm, where it has been found to inhibit tubulin polymerization, suggesting a multifaceted mechanism of cytotoxicity.[6][7]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Assay TypeCell Line(s)ParameterValueReference
Topoisomerase II Decatenation Assay-IC5010 µM[3]
Clonogenic AssayVarious human lung cancer cell lines (PC-7, -9, -13, -14, H69, N231) and human myelogenous leukemia (K562)Antitumor ActivityMore active than Adriamycin[6]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials

  • This compound

  • Selected cancer cell lines (e.g., human lung cancer cell lines PC-7, PC-9, PC-13, PC-14; small cell lung cancer lines H69, N231; or human myelogenous leukemia line K562)

  • Complete cell culture medium (specific to the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells at approximately 80-90% confluency using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A suggested starting range, based on its IC50 in biochemical assays, is 0.1 µM to 100 µM. It is crucial to perform a pilot experiment to determine the optimal concentration range for the specific cell line being used.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only.

    • Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time should be optimized for each cell line.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value of this compound, which is the concentration of the drug that causes a 50% reduction in cell viability.

Mandatory Visualizations

Menogaril_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment menogaril_prep Prepare this compound Dilutions menogaril_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation formazan_solubilization Solubilize Formazan with DMSO incubation->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response ic50 Determine IC50 dose_response->ic50 Menogaril_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound This compound->inhibition_tubulin Inhibits Polymerization topoisomerase_II Topoisomerase II This compound->topoisomerase_II Inhibits cleavable_complex Stabilized Cleavable Complex This compound->cleavable_complex tubulin Tubulin inhibition_tubulin->tubulin apoptosis Apoptosis / Cell Death inhibition_tubulin->apoptosis Contributes to dna DNA topoisomerase_II->dna Acts on topoisomerase_II->cleavable_complex dna->cleavable_complex dna_breaks DNA Double-Strand Breaks cleavable_complex->dna_breaks dna_breaks->apoptosis

References

Application Notes and Protocols for the Use of Menogaril in Human Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril is a synthetic anthracycline analog with demonstrated antitumor activity in various preclinical models. Unlike other anthracyclines, this compound is active following both oral and intravenous administration[1][2]. Its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II and the disruption of microtubule dynamics through the inhibition of tubulin polymerization[3][4][5]. These dual mechanisms lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides detailed application notes and protocols for the utilization of this compound in human tumor xenograft models, a critical step in the preclinical evaluation of this potent anticancer agent.

Mechanism of Action

This compound exerts its cytotoxic effects through two primary pathways:

  • DNA Topoisomerase II Inhibition: this compound stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the 5'-termini of the cleaved DNA strands[5][6][7]. This stabilization prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks, which triggers downstream DNA damage responses and apoptosis[1][5].

  • Tubulin Polymerization Inhibition: this compound has been shown to inhibit the initial rate of tubulin polymerization, a key process in the formation of microtubules[3][4]. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.

Data Presentation

The following tables summarize the efficacy of this compound in different human tumor xenograft models based on available preclinical data.

Table 1: Efficacy of Orally Administered this compound in Human Stomach and Breast Cancer Xenografts

Tumor TypeXenograft ModelTreatment RegimenResponse RateReference
Stomach CancerSC-2, SC-9, 4-1ST200 mg/kg, p.o., 3 times every 4 days43% (3 out of 7 models showed significant growth retardation)[2]
Breast CancerH-31, MC-2, MX-1200 mg/kg, p.o., 3 times every 4 days75% (3 out of 4 models showed significant growth retardation)[2]

Table 2: Antitumor Activity of this compound against Human Malignant Lymphoma Xenograft

Xenograft ModelTreatment ComparisonOutcomeReference
LM-3This compound vs. AdriamycinThis compound demonstrated stronger antitumor activity[1]

Experimental Protocols

Protocol 1: Establishment of Human Tumor Xenografts in Nude Mice

This protocol describes the subcutaneous implantation of human tumor cells or tissue fragments into immunodeficient mice.

Materials:

  • Human tumor cell line or patient-derived tumor tissue

  • Immunodeficient mice (e.g., athymic nude mice, SCID mice)[3][8]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Trypsin-EDTA (for cell lines)

  • Culture medium (appropriate for the cell line)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Surgical instruments (for tissue fragments)

  • Anesthetic (e.g., isoflurane)

  • Animal housing under sterile conditions

Procedure:

  • Cell Preparation (from cell lines): a. Culture human tumor cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and wash with culture medium. c. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or a PBS/Matrigel mixture. d. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[9]

  • Tissue Preparation (from patient-derived tissue): a. Obtain fresh, sterile tumor tissue from biopsies or surgical resections. b. In a sterile environment, mince the tissue into small fragments (approximately 1-2 mm³). c. Suspend the tissue fragments in sterile PBS or culture medium.

  • Xenograft Implantation: a. Anesthetize the mouse using an appropriate anesthetic. b. Shave and sterilize the injection site on the flank of the mouse. c. For cell suspensions, draw 100-200 µL of the cell suspension into a 1 mL syringe. d. For tissue fragments, use a trocar or a large-gauge needle to implant a single tissue fragment subcutaneously. e. Inject the cells or implant the tissue fragment subcutaneously into the flank of the mouse. f. Monitor the mice for tumor growth. Tumors typically become palpable within 1-4 weeks.[8]

  • Tumor Monitoring: a. Measure tumor dimensions (length and width) with calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9] c. Monitor the body weight and overall health of the mice regularly. d. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound in Tumor-Bearing Mice

This protocol provides guidelines for the oral and intravenous administration of this compound.

Materials:

  • This compound (appropriate formulation for the route of administration)

  • Vehicle for this compound (e.g., sterile water, saline, or a specific formulation buffer)

  • Gavage needles (for oral administration)

  • Syringes (1 mL) and needles (appropriate gauge for intravenous injection)

  • Animal balance

  • Calipers

Procedure for Oral Administration:

  • Preparation of this compound Solution: a. Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice. b. Ensure the solution is homogenous before each administration.

  • Dosing: a. Weigh each mouse to determine the exact volume of the this compound solution to be administered. b. A common oral dosage used in studies is 200 mg/kg.[2] c. Administer the solution using oral gavage. A typical administration schedule is three times every four days.[2]

Procedure for Intravenous Administration:

  • Preparation of this compound Solution: a. Prepare a sterile, injectable solution of this compound. The vehicle should be appropriate for intravenous injection (e.g., sterile saline). b. The concentration should be calculated based on the desired dose and the average weight of the mice.

  • Dosing: a. Weigh each mouse to determine the exact volume of the this compound solution to be administered. b. Intravenous administration is typically performed via the tail vein. c. Clinical trial data can be used as a reference for determining appropriate preclinical doses, though dose adjustments will be necessary. For example, a clinical dose of 140 mg/m² was used in some studies.[10]

Monitoring Efficacy:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the excised tumors and process them for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Menogaril_Topoisomerase_II_Inhibition cluster_nucleus Nucleus This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA DNA Topoisomerase_II->DNA Relaxes Supercoils Cleavable_Complex Stabilized Cleavable Complex Topoisomerase_II->Cleavable_Complex Stabilizes DNA->Topoisomerase_II DSBs Double-Strand Breaks Cleavable_Complex->DSBs Leads to Apoptosis Apoptosis DSBs->Apoptosis Induces

Caption: this compound's Inhibition of Topoisomerase II.

Menogaril_Tubulin_Polymerization_Inhibition cluster_cytoplasm Cytoplasm Menogaril_cyto This compound Tubulin_dimers α/β-Tubulin Dimers Menogaril_cyto->Tubulin_dimers Inhibits Polymerization Microtubule_assembly Microtubule Assembly Tubulin_dimers->Microtubule_assembly Polymerize into Mitotic_spindle Mitotic Spindle Formation Microtubule_assembly->Mitotic_spindle Essential for Mitotic_arrest Mitotic Arrest Mitotic_spindle->Mitotic_arrest Disruption leads to Apoptosis_cyto Apoptosis Mitotic_arrest->Apoptosis_cyto Induces

Caption: this compound's Inhibition of Tubulin Polymerization.

Experimental Workflow Diagram

Xenograft_Workflow start Start: Human Tumor Cells/Tissue implantation Subcutaneous Implantation in Immunodeficient Mice start->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (Oral or IV) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Menogaril Treatment Protocols for In Vivo Mouse Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril is a synthetic anthracycline antibiotic that has demonstrated notable antitumor activity in various preclinical models. Unlike many other anthracyclines, this compound is active upon oral administration.[1][2] Its mechanism of action involves the inhibition of topoisomerase II and interference with tubulin polymerization, leading to DNA damage and cell cycle arrest.[3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize key efficacy data, and outline its mechanism of action.

Data Presentation

Table 1: Efficacy of this compound in Murine Tumor Models
Tumor ModelMouse StrainThis compound Dosage and ScheduleKey FindingsReference
Human Malignant Lymphoma Xenograft (LM-3)Nude MiceNot specified, but 7 days of oral administration was effective.Stronger antitumor activity and greater lengthening of life span compared to Adriamycin.[1][2]
Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST)Nude Mice200 mg/kg, p.o., 3 times every 4 daysSignificant retardation of tumor growth. Intermittent administration was more effective than daily administration for 5 consecutive days.[4]
Human Breast Cancer Xenografts (H-31, MC-2, MX-1)Nude Mice200 mg/kg, p.o., 3 times every 4 daysSignificant retardation of tumor growth; 75% overall response rate.[4]
Mouse Solid Tumor (Colon 26)Not specifiedSimulated single doses of 79 mg/kg for 3 consecutive days and 238 mg/kg on days 1 and 8.Satisfactory antitumor activity with a wide range of effective dose concentrations.[5]
Mouse Leukemia (L1210)CD2F1 MiceNot specifiedSlowed progression of cells through S phase and blocked cells in G2 + M.[6]
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueAdministration Route & DosageReference
Peak Tumor Concentration (Simulated)1870 ng/g79 mg/kg (for 3 consecutive days)[5]
Peak Tumor Concentration (Simulated)2985 ng/g238 mg/kg (on days 1 and 8)[5]
Area Under the Curve (AUC) in Tumor (Simulated)68,363 ng/g hour79 mg/kg (for 3 consecutive days)[5]
Area Under the Curve (AUC) in Tumor (Simulated)89,352 ng/g hour238 mg/kg (on days 1 and 8)[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

a. For Intravenous (IV) Administration:

  • Vehicle: 0.01 M glucuronic acid.

  • Procedure:

    • Dissolve this compound powder in the 0.01 M glucuronic acid solution to the desired final concentration.

    • Ensure complete dissolution, gentle warming or vortexing may be applied if necessary.

    • Sterile filter the final solution using a 0.22 µm syringe filter before injection.

b. For Oral (p.o.) Administration:

  • Vehicle: As specific vehicles for oral administration of this compound in mice are not consistently detailed in the literature, a common vehicle for preclinical oral dosing, such as a 0.5% methylcellulose solution, can be considered.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend the this compound powder in the methylcellulose solution to achieve the desired final concentration.

    • Ensure a uniform suspension is created before each administration, as the compound may not fully dissolve.

Protocol for Subcutaneous Tumor Xenograft Model
  • Cell Culture: Culture human cancer cells (e.g., breast, stomach, lymphoma cell lines) under standard conditions.

  • Cell Preparation for Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize immunodeficient mice (e.g., nude mice).

    • Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control according to the specified dosage and schedule (see Table 1).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Protocol for Intravenous (IV) Injection via Tail Vein
  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.

    • Administer the this compound solution slowly.

    • Successful injection is indicated by the absence of a subcutaneous bleb.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol for Oral Gavage
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the appropriate insertion depth for the gavage needle (from the corner of the mouth to the last rib).

    • Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.

  • Post-Administration Care:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Visualizations

Mechanism of Action

Menogaril_Mechanism Menogaril_ext Menogaril_ext Menogaril_int Menogaril_int Menogaril_ext->Menogaril_int Cellular Uptake Topoisomerase_II Topoisomerase_II Menogaril_int->Topoisomerase_II Inhibition Tubulin Tubulin Menogaril_int->Tubulin Inhibition of Polymerization DNA_Cleavage DNA_Cleavage Topoisomerase_II->DNA_Cleavage Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Cleavage->Cell_Cycle_Arrest Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Microtubule_Dysfunction Microtubule_Dysfunction Microtubule_Polymerization->Microtubule_Dysfunction Disruption Microtubule_Dysfunction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's dual mechanism of action.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Groups Tumor_Monitoring->Randomization Dosing 6. This compound/Vehicle Administration Randomization->Dosing Data_Collection 7. Monitor Tumor Volume & Body Weight Dosing->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint

Caption: Workflow for a xenograft efficacy study.

References

Determining the IC50 of Menogaril in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Menogaril, a synthetic anthracycline antibiotic, in various cancer cell lines. This compound is a potent anti-neoplastic agent that primarily functions as a topoisomerase II inhibitor, leading to the stabilization of the DNA-enzyme complex and subsequent DNA double-strand breaks, ultimately inducing apoptosis.[1][2][3] This application note includes detailed protocols for cell culture, drug preparation, and the widely used MTT colorimetric assay for assessing cell viability. Additionally, it outlines the data analysis workflow using GraphPad Prism for accurate IC50 calculation from dose-response curves. A summary of reported this compound IC50 values across different cancer cell lines is presented for comparative purposes.

Introduction

This compound is a cytotoxic drug that has demonstrated activity against a range of malignancies, including leukemia, breast cancer, and lung cancer.[4][5][6] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription.[1][2][3] By poisoning topoisomerase II, this compound induces DNA damage and triggers programmed cell death in rapidly dividing cancer cells.[7] Determining the IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a critical step in preclinical drug development. It provides a quantitative measure of a drug's potency and allows for the comparison of its efficacy across different cancer cell types. This information is crucial for identifying sensitive cancer types and for guiding further in vivo studies.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions (e.g., drug exposure time, assay method), and the laboratory conducting the experiment.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous LeukemiaCross-resistance observed in Adriamycin-resistant subline[6]
Ovarian Cancer SamplesOvarian CancerResponsive in 1 out of 7 samples[8]
Breast Cancer SamplesBreast CancerResponsive in 1 out of 3 samples[8]
L1210LeukemiaNot specified[9]

Note: The available literature provides limited specific IC50 values for this compound in a consolidated table. The data presented here is based on findings from various studies and may not be directly comparable due to differing experimental methodologies.

Mandatory Visualizations

Signaling Pathway of this compound

Menogaril_Pathway cluster_cell Cancer Cell This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits Cleavable_Complex Stabilized Topo II- DNA Cleavable Complex This compound->Cleavable_Complex Stabilizes DNA Nuclear DNA DNA->Cleavable_Complex Forms TopoII->DNA Binds to TopoII->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action of this compound as a topoisomerase II poison.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. This compound Serial Dilution Drug_Treatment 4. Treat Cells with this compound Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment MTT_Addition 5. Add MTT Reagent Drug_Treatment->MTT_Addition Incubation 6. Incubate & Formazan Formation MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Absorbance 8. Measure Absorbance Solubilization->Absorbance Data_Normalization 9. Normalize Data Absorbance->Data_Normalization Dose_Response_Curve 10. Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation 11. Calculate IC50 Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest

  • This compound (powder)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Cell Culture
  • Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • Prior to the assay, ensure the cells are healthy and have a viability of >95%.

Drug Preparation
  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a wide range of dilutions for the initial experiment and then a narrower range in subsequent experiments.[12]

MTT Assay Protocol for Adherent Cells[10][12][13]
  • Cell Seeding:

    • Trypsinize the cells and resuspend them in complete medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • After 24 hours, carefully remove the medium from each well.

    • Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.

    • Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest drug concentration wells.

    • Include a "no-cell control" or "blank" group containing medium only to measure background absorbance.

    • Incubate the plate for the desired drug exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis and IC50 Calculation[15][16][17]
  • Data Normalization:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve Generation:

    • Use a software program like GraphPad Prism to plot the percentage of cell viability against the logarithm of the drug concentration.[14][15]

  • IC50 Calculation:

    • Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[14][15]

    • The software will then calculate the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.

Conclusion

This application note provides a detailed framework for determining the IC50 of this compound in cancer cell lines. The provided MTT assay protocol and data analysis guidelines offer a standardized approach for assessing the cytotoxic activity of this potent anti-cancer agent. Accurate and reproducible IC50 data are essential for understanding the therapeutic potential of this compound and for making informed decisions in the drug development pipeline. Further investigation into the IC50 values of this compound across a broader panel of cancer cell lines is warranted to better delineate its spectrum of activity.

References

Menogaril: Application Notes and Protocols for Topoisomerase II Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril, a synthetic anthracycline analogue of nogalamycin, is a potent antineoplastic agent that functions as a topoisomerase II inhibitor. Unlike its parent compound, which primarily targets topoisomerase I, this compound exhibits selectivity for topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Its mechanism of action involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to the accumulation of double-strand DNA breaks and subsequent cell cycle arrest and apoptosis.[1][2] This unique profile has made this compound a subject of interest in cancer research and drug development.

These application notes provide detailed protocols for studying the effects of this compound on topoisomerase II activity and cell viability, along with quantitative data to facilitate experimental design and data interpretation.

Data Presentation

Topoisomerase II Inhibition
ParameterValueConditionsReference
IC50 (Decatenation Activity) 10 µMPurified DNA topoisomerase II, kinetoplast DNA (kDNA) from Crithidia fasciculata[3][4]
Topoisomerase I Inhibition No inhibition up to 400 µM---[3][4]
Cytotoxicity
Cell Line/ModelObservationReference
Malignant Lymphoma Cell Lines This compound demonstrated stronger antitumor activity compared to Adriamycin, epirubicin, vincristine, and etoposide. It also showed efficacy in cisplatin-, vincristine-, and cyclophosphamide-resistant lymphoma cell lines.[5]
Human Mammary Cancer Cell Lines This compound exhibited approximately half the antitumor activity of Adriamycin.
Human Stomach and Breast Cancer Xenografts Orally administered this compound significantly retarded the growth of 3 out of 7 stomach cancers and 3 out of 4 breast cancers in nude mice.
L1210 Mouse Leukemia Cells This compound inhibited the growth of L1210 cells in vitro and in vivo.
K562/ADM (Adriamycin-resistant leukemia) Showed cross-resistance to this compound.[6]
Non-Small Cell Lung Cancer (NSCLC) Cell Lines (PC-7, -9, -13, -14) This compound showed greater activity than Adriamycin.[6]
Small Cell Lung Cancer (SCLC) Cell Lines (H69, N231) This compound demonstrated antitumor activity.[6]

Signaling Pathways and Mechanisms

This compound's primary mechanism of action is the poisoning of topoisomerase II. It stabilizes the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, triggering a DNA damage response. This response can activate downstream signaling pathways, such as those involving ATM and ATR kinases, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis.[2]

Menogaril_Mechanism This compound's Mechanism of Action This compound This compound CleavableComplex Topoisomerase II- DNA Cleavable Complex This compound->CleavableComplex Stabilizes TopoII Topoisomerase II TopoII->CleavableComplex Forms DNA DNA DNA->CleavableComplex DSB Double-Strand Breaks CleavableComplex->DSB Accumulation DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound-induced topoisomerase II poisoning and apoptosis.

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

  • 10x ATP Solution (20 mM)

  • This compound stock solution (in DMSO)

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide

  • TAE or TBE running buffer

  • Sterile deionized water

Protocol:

  • On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL final volume:

    • x µL sterile water

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL 10x ATP Solution

    • 1 µL kDNA (e.g., 200 ng)

    • 1 µL of this compound dilution (or DMSO for control)

    • y µL Human Topoisomerase II (e.g., 1-5 units)

  • Gently mix the components and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

  • Load the entire sample into a well of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light and document the results. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.

Decatenation_Workflow Topoisomerase II Decatenation Assay Workflow cluster_prep Reaction Setup Prep_Mix Prepare reaction mix: Buffer, ATP, kDNA, Water Add_this compound Add this compound or DMSO Prep_Mix->Add_this compound Add_Enzyme Add Topoisomerase II Add_this compound->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize under UV light Gel_Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if this compound stabilizes the cleavable complex, leading to an increase in linear DNA.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • 10x ATP Solution

  • This compound stock solution (in DMSO)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • 5x Loading Dye

  • 1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide

  • TAE or TBE running buffer

  • Sterile deionized water

Protocol:

  • Set up the reaction as described in the decatenation assay (Protocol 1, step 1), using supercoiled plasmid DNA instead of kDNA.

  • Incubate at 37°C for 30 minutes.

  • Add 2 µL of 10% SDS and mix gently.

  • Add 1 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the enzyme.

  • Add 5 µL of 5x Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualize the DNA bands under UV light. The appearance of a linear DNA band indicates the stabilization of the cleavable complex by this compound.

Cleavage_Workflow DNA Cleavage Assay Workflow cluster_prep Reaction Setup Prep_Mix Prepare reaction mix: Buffer, ATP, Plasmid DNA, Water Add_this compound Add this compound or DMSO Prep_Mix->Add_this compound Add_Enzyme Add Topoisomerase II Add_this compound->Add_Enzyme Incubate_37 Incubate at 37°C for 30 minutes Add_Enzyme->Incubate_37 Add_SDS Add 10% SDS Incubate_37->Add_SDS Add_ProtK Add Proteinase K Add_SDS->Add_ProtK Incubate_50 Incubate at 50°C for 30-60 minutes Add_ProtK->Incubate_50 Add_Dye Add Loading Dye Incubate_50->Add_Dye Gel_Electrophoresis Agarose Gel Electrophoresis Add_Dye->Gel_Electrophoresis Visualize Visualize under UV light Gel_Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II-mediated DNA Cleavage Assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

MTT_Workflow MTT Cell Viability Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight at 37°C Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with This compound dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

This compound's distinct mechanism as a topoisomerase II poison warrants further investigation for its potential as a therapeutic agent. The protocols and data provided in these application notes offer a framework for researchers to explore the inhibitory effects of this compound on topoisomerase II and its cytotoxic activity against various cancer cell lines. Consistent and standardized experimental procedures are crucial for generating reliable and comparable data in the pursuit of novel anticancer therapies.

References

Application Notes and Protocols: Utilizing Menogaril in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Menogaril, an anthracycline analogue, and its potential use in combination with other chemotherapeutic agents. This document summarizes its mechanism of action, presents available quantitative data from preclinical and clinical studies, and offers detailed protocols for key experimental assays.

Introduction to this compound

This compound is a semisynthetic anthracycline that has demonstrated a broad spectrum of antitumor activity in preclinical models.[1] Unlike other anthracyclines such as doxorubicin, this compound exhibits a distinct mechanism of action, weaker DNA binding, and different cell cycle phase-specific cytotoxicity.[1][2] It has been investigated as both an intravenous and oral agent in clinical trials.[2][3] While showing modest activity as a monotherapy in some cancers, its unique properties suggest potential for synergistic effects when combined with other chemotherapeutics.

Mechanism of Action

This compound's cytotoxic effects stem from a multi-faceted mechanism of action that distinguishes it from other anthracyclines:

  • Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand DNA breaks.[4][5] This inhibition of topoisomerase II's decatenation activity has an IC50 of approximately 10 µM, comparable to etoposide.[4]

  • DNA Interaction: While this compound's binding to DNA is weaker than that of doxorubicin, it still results in pronounced DNA cleavage.[6][7] This interaction is believed to be different from classical intercalation.[6][7]

  • Tubulin Polymerization Inhibition: Uniquely among anthracyclines, this compound has been shown to inhibit the initial rate of tubulin polymerization, a mechanism that may contribute to its overall cytotoxicity.[6][7]

  • Cellular Localization: In contrast to doxorubicin, which primarily localizes in the nucleus, this compound is found extensively in the cytoplasm.[6][7]

The following diagram illustrates the key mechanisms of action of this compound.

This compound Mechanism of Action Figure 1: this compound's Multifaceted Mechanism of Action This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits DNA DNA This compound->DNA Weakly binds & causes cleavage Tubulin Tubulin Dimers This compound->Tubulin Inhibits polymerization of TopoII->DNA Induces breaks in DSBs Double-Strand Breaks DNA->DSBs Leads to Apoptosis Apoptosis DSBs->Apoptosis CellCycleArrest Cell Cycle Arrest DSBs->CellCycleArrest Microtubules Microtubules Tubulin->Microtubules Polymerization

Caption: this compound's primary mechanisms of action.

Signaling Pathways

The DNA damage and cellular stress induced by this compound trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Apoptosis Induction

This compound-induced DNA double-strand breaks activate DNA damage response (DDR) pathways, which can lead to the activation of pro-apoptotic proteins and the mitochondrial (intrinsic) apoptosis pathway. While the precise signaling cascade for this compound is not fully elucidated, it is expected to converge on common apoptosis pathways.

Apoptosis Induction by this compound Figure 2: Postulated Apoptosis Signaling Pathway This compound This compound DSBs DNA Double-Strand Breaks This compound->DSBs DDR DNA Damage Response (ATM/ATR) DSBs->DDR p53_apoptosis p53 Activation DDR->p53_apoptosis Bax_Bak Bax/Bak Activation p53_apoptosis->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade for this compound-induced apoptosis.

Cell Cycle Arrest

The DDR activated by this compound also initiates cell cycle checkpoints, primarily through the p53 signaling pathway, to halt cell proliferation and allow for DNA repair or apoptosis.[8]

Cell Cycle Arrest by this compound Figure 3: Cell Cycle Arrest Signaling Pathway This compound This compound DSBs DNA Double-Strand Breaks This compound->DSBs DDR DNA Damage Response (ATM/ATR) DSBs->DDR p53_arrest p53 Activation DDR->p53_arrest p21 p21 (CDKN1A) Upregulation p53_arrest->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits G1_S_Arrest G1/S Phase Arrest CDK_Cyclin->G1_S_Arrest Progression G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest Progression

Caption: A simplified pathway for this compound-induced cell cycle arrest.

Data from Clinical and Preclinical Studies

Monotherapy Clinical Trials

This compound has been evaluated as a single agent in several Phase I and Phase II clinical trials across a range of malignancies. The following tables summarize the quantitative data from these studies.

Table 1: Phase II Monotherapy Trials of Intravenous this compound

Cancer TypeNumber of PatientsDosage RegimenOverall Response Rate (ORR)Key ToxicitiesReference
Metastatic Breast Cancer18140 mg/m² on days 1 and 8 every 28 days19% (1 CR, 2 PR)Leukopenia, phlebitis[2]
Advanced Colorectal Carcinoma21200 mg/m² IV over 1 hour every 28 days10% (1 CR, 1 PR)Leukopenia, granulocytopenia[9]
Advanced Colorectal Cancer27 (evaluable)160 or 200 mg/m² infused over 2 hours every 4 weeks0%Myelosuppression (leukopenia), phlebitis, nausea/vomiting, alopecia[10]

CR: Complete Response; PR: Partial Response

Table 2: Phase I/II Monotherapy Trials of Oral this compound

Cancer TypeNumber of PatientsDosage RegimenOverall Response Rate (ORR)Key ToxicitiesReference
Advanced Solid Tumors1850-175 mg/m²/day for 3 consecutive days every 4 weeksNot reported (Phase I)Leukopenia, thrombocytopenia[3]
Advanced Breast Cancer48 (evaluable)225-275 mg/m² per week23% (2 CR, 9 PR)Granulocytopenia, nausea, vomiting, diarrhea, hair loss[11]

CR: Complete Response; PR: Partial Response

Table 3: Phase I Monotherapy Trial in Acute Leukemia

Cancer TypeNumber of PatientsDosage RegimenComplete Response (CR) RateKey ToxicitiesReference
Relapsed/Refractory Acute Leukemia1550-130 mg/m²/day for 5 days13.3% (2 CR)Grade 4 hematologic toxicity, mucositis[5][12]
Preclinical Combination Therapy

A preclinical study investigated the efficacy of this compound in combination with cyclophosphamide and 5-fluorouracil in a human breast cancer xenograft model.

Table 4: Preclinical Combination Therapy in a Breast Cancer Xenograft Model

Treatment GroupTumor Growth InhibitionObservationsReference
This compoundModerate-[13]
Cyclophosphamide + 5-FluorouracilModerate-[13]
This compound + Cyclophosphamide + 5-FluorouracilSignificantMost effective combination in reducing tumor burden and suppressing recurrence.[13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on published literature.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol based on Wierzba et al., 1990: [6]

  • Cell Seeding: Seed tumor cells in 96-well microtiter plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing various concentrations of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

DNA Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on the decatenation activity of topoisomerase II.

Protocol based on Ono et al., 1992: [4]

  • Reaction Mixture: Prepare a reaction mixture (20 µL) containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 85 mM KCl

    • 10 mM MgCl₂

    • 5 mM Dithiothreitol

    • 2 mM ATP

    • 0.5 µg of kinetoplast DNA (kDNA)

    • Varying concentrations of this compound

  • Enzyme Addition: Add purified DNA topoisomerase II to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 5% SDS and 1 µL of 250 mM EDTA.

  • Proteinase K Treatment: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.

  • Electrophoresis: Add loading buffer and electrophorese the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin.

Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of tubulin.

Protocol based on Wierzba et al., 1990: [6]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified tubulin (e.g., 1 mg/mL) in polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

    • 1 mM GTP

    • Varying concentrations of this compound

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 350 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the initial rate and extent of polymerization in the presence of this compound to the control.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating this compound in combination with other chemotherapeutics in a preclinical setting.

Experimental Workflow Figure 4: Preclinical Evaluation Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Select Cancer Cell Lines ViabilityAssay Cell Viability Assays (MTT, etc.) CellLines->ViabilityAssay CombinationIndex Calculate Combination Index (CI) ViabilityAssay->CombinationIndex MechanismAssays Mechanistic Assays (Topo II, Tubulin, Apoptosis) CombinationIndex->MechanismAssays Xenograft Establish Xenograft Models MechanismAssays->Xenograft Treatment Treat with this compound, Other Drug, and Combination Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Body Weight Treatment->TumorGrowth Toxicity Assess Toxicity Treatment->Toxicity DataAnalysis Data Analysis and Interpretation TumorGrowth->DataAnalysis Toxicity->DataAnalysis

Caption: A typical workflow for preclinical evaluation.

Conclusion

This compound's distinct mechanism of action, including its role as a topoisomerase II poison and an inhibitor of tubulin polymerization, presents a compelling rationale for its investigation in combination chemotherapy regimens. While clinical data on such combinations are limited, preclinical evidence suggests potential synergistic effects. The protocols and data presented in these application notes provide a foundation for further research into the therapeutic potential of this compound in combination with other anticancer agents. Future studies should focus on identifying optimal drug combinations and schedules, elucidating the precise molecular mechanisms of synergy, and exploring these combinations in relevant clinical settings.

References

Menogaril Administration in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Menogaril, an anthracycline antibiotic. This document details various administration routes, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction to this compound

This compound is a semisynthetic anthracycline that has demonstrated a broad spectrum of antitumor activity in various preclinical models.[1] Unlike some other anthracyclines, this compound shows activity when administered both orally and parenterally.[1] Its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] this compound stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.[2][3][4] Additionally, this compound has been shown to inhibit tubulin polymerization, which may contribute to its overall cytotoxic effects.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, focusing on pharmacokinetic parameters and toxicity across different administration routes and animal models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesAdministration RouteDoseT½ (Terminal Half-life)Cmax (Peak Plasma Concentration)AUC (Area Under the Curve)Systemic BioavailabilityReference(s)
MouseIntravenous (IV)Not Specified21.6 hNot SpecifiedNot SpecifiedNot Applicable[1]
MouseOral (p.o.)79 mg/kg (single dose for 3 days)Not Specified1870 ng/g (tumor)68,363 ng/g·h (tumor)Not Specified[7]
MouseOral (p.o.)238 mg/kg (days 1 and 8)Not Specified2985 ng/g (tumor)89,352 ng/g·h (tumor)Not Specified[7]
DogIntravenous (IV)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Applicable[1]
MonkeyIntravenous (IV)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Applicable[1]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental design.

Table 2: Toxicity of this compound in Preclinical Models
SpeciesAdministration RouteToxicity MetricValueKey Toxicities ObservedReference(s)
RatNot SpecifiedAcute ToxicityDose-relatedMyelosuppression, Gastrointestinal toxicity[1]
DogNot SpecifiedAcute ToxicityDose-relatedMyelosuppression, Gastrointestinal toxicity[1]
MonkeyNot SpecifiedAcute ToxicityDose-relatedMyelosuppression, Gastrointestinal toxicity[1]
Nude MiceOral (p.o.)Maximum Tolerated Dose (MTD)200 mg/kg (3 times every 4 days)Not Specified[8]
PatientsIntravenous (IV)Maximum Tolerated Dose (MTD)250 mg/m²Leukopenia[9]
PatientsOral (p.o.)Dose-limiting toxicity50-60 mg/m²/day (for 14 days)Granulocytopenia[10]
PatientsOral (p.o.)Dose-limiting toxicity175 mg/m²/day (for 3 days)Leukothrombocytopenia[11]

Note: Human clinical data is included for reference as preclinical LD50 and MTD values were not consistently available in the search results.

Experimental Protocols

The following are detailed protocols for the administration of this compound in common preclinical models. These protocols are based on information from published studies and general best practices for animal research.

Formulation of this compound for In Vivo Administration

The appropriate formulation of this compound is critical for its solubility, stability, and bioavailability. The choice of vehicle will depend on the administration route.

Materials:

  • This compound powder

  • Sterile Water for Injection

  • Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • N,N-Dimethylacetamide (DMA)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Sterile filters (0.22 µm)

  • Sterile vials and syringes

Protocol for Intravenous (IV) Formulation:

  • For poorly soluble compounds like this compound, a co-solvent system may be necessary. A common vehicle for IV administration in preclinical studies is a mixture of solvents such as DMA, PG, and PEG400.[12][13]

  • A specific example of a vehicle for IV infusion is 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[12]

  • To prepare the formulation, first dissolve the calculated amount of this compound powder in the organic solvent(s) (e.g., DMA, PG, PEG400).

  • Once dissolved, the solution can be brought to the final volume with a suitable aqueous vehicle like saline, if necessary, while ensuring the drug remains in solution.

  • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Store the formulation as recommended based on stability studies, often protected from light.

Protocol for Oral (p.o.) Formulation:

  • For oral administration, this compound can be formulated as a suspension.

  • A common vehicle for oral gavage is an aqueous solution of 0.5% methylcellulose.[14]

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension at the desired concentration.

  • Ensure the suspension is well-mixed immediately before each administration.

Protocol for Intraperitoneal (i.p.) Formulation:

  • For intraperitoneal injections, the formulation should be sterile and isotonic if possible to minimize irritation.

  • If this compound is soluble in aqueous solutions, sterile saline can be used as the vehicle.

  • For poorly soluble compounds, a co-solvent system similar to the IV formulation, but diluted with saline, can be used. However, the concentration of organic solvents should be kept to a minimum to avoid peritoneal irritation.

  • Prepare the solution in a sterile environment and filter through a 0.22 µm sterile filter.

Administration Routes

3.2.1. Intravenous (IV) Injection in Mice

Materials:

  • Mouse restrainer

  • 27-30 gauge needle with a sterile syringe

  • This compound IV formulation

  • Heat lamp (optional, for vasodilation)

  • 70% ethanol

Protocol:

  • Accurately weigh the mouse to determine the correct volume of the drug solution to inject.

  • Load the syringe with the calculated volume of the this compound IV formulation and remove any air bubbles.

  • Place the mouse in a suitable restrainer.

  • The lateral tail vein is the most common site for IV injection in mice. To aid visualization of the vein, warm the tail using a heat lamp or by immersing it in warm water.

  • Wipe the tail with 70% ethanol.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein can be confirmed by a flash of blood in the hub of the needle.

  • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitor the animal for any adverse reactions.

3.2.2. Oral Gavage in Mice

Materials:

  • Flexible or rigid gavage needle (20-22 gauge for adult mice)

  • Sterile syringe

  • This compound oral formulation

Protocol:

  • Weigh the mouse to calculate the administration volume.

  • Fill the syringe with the correct volume of the well-suspended this compound formulation.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly.

  • Introduce the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.

  • Allow the mouse to swallow the tip of the needle, which will facilitate its passage into the esophagus. Do not force the needle.

  • Gently advance the needle to the pre-measured depth (from the tip of the nose to the last rib).

  • Administer the formulation slowly and smoothly.

  • Withdraw the needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

3.2.3. Intraperitoneal (i.p.) Injection in Mice

Materials:

  • 25-27 gauge needle with a sterile syringe

  • This compound i.p. formulation

  • 70% ethanol

Protocol:

  • Weigh the mouse and calculate the required injection volume.

  • Load the syringe with the this compound solution and expel any air.

  • Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • The injection is typically given in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity.

  • Aspirate gently to ensure no fluid (urine or intestinal contents) or blood is drawn back. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse effects.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action of this compound

Menogaril_Mechanism_of_Action This compound This compound CellMembrane Cell Membrane Tubulin Tubulin Dimers This compound->Tubulin Inhibits TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Poisons Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA Microtubules Microtubules Tubulin->Microtubules Polymerization InhibitionPolymerization Inhibition of Polymerization TopoisomeraseII->DNA Binds to CleavableComplex Stabilized Topo II-DNA Cleavable Complex TopoisomeraseII->CleavableComplex DNA->CleavableComplex DSBs DNA Double-Strand Breaks CleavableComplex->DSBs CellCycleArrest Cell Cycle Arrest DSBs->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DisruptedMitosis Disrupted Mitosis InhibitionPolymerization->DisruptedMitosis DisruptedMitosis->CellCycleArrest

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow Start Start: Preclinical Study Design Formulation This compound Formulation (IV, p.o., i.p.) Start->Formulation AnimalModel Animal Model Selection (e.g., Tumor Xenograft Mice) Start->AnimalModel Dosing Drug Administration (Selected Route and Schedule) Formulation->Dosing AnimalModel->Dosing PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Dosing->PK_PD Blood/Tissue Sampling Efficacy Efficacy Assessment (Tumor Growth Inhibition) Dosing->Efficacy Tumor Measurement Toxicity Toxicity Evaluation (e.g., Body Weight, Hematology) Dosing->Toxicity Clinical Observations DataAnalysis Data Analysis and Interpretation PK_PD->DataAnalysis Efficacy->DataAnalysis Toxicity->DataAnalysis End End: Conclusion on Preclinical Activity and Safety DataAnalysis->End

Caption: General experimental workflow for preclinical evaluation.

Liposomal Formulation of this compound

While the literature search did not yield specific examples of liposomal formulations for this compound, this approach remains a viable and potentially advantageous strategy for enhancing its therapeutic index. Liposomal encapsulation can alter the pharmacokinetic profile of a drug, potentially reducing toxicity and improving tumor targeting.

General Principles for Developing a Liposomal this compound Formulation:

  • Lipid Composition: The choice of lipids (e.g., phosphatidylcholines, cholesterol) will influence the stability, charge, and release characteristics of the liposomes.

  • Preparation Method: Techniques such as thin-film hydration followed by extrusion are commonly used to prepare liposomes of a defined size.

  • Drug Loading: this compound, being a hydrophobic molecule, would likely be encapsulated within the lipid bilayer of the liposome.

  • Characterization: The resulting liposomes should be characterized for size, zeta potential, encapsulation efficiency, and in vitro drug release.

  • In Vivo Evaluation: Preclinical studies would then be necessary to evaluate the pharmacokinetics, efficacy, and toxicity of the liposomal this compound compared to the free drug.

Further research into the development and preclinical testing of liposomal this compound is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Menogaril in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril is a semi-synthetic anthracycline antibiotic, a class of potent cytotoxic agents used in oncology. As with other chemotherapeutic agents, the quantitative analysis of this compound and its metabolites in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and metabolism. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter offering higher sensitivity and specificity.

The methodologies described are based on established principles for the analysis of anthracyclines and other cytotoxic drugs. While specific, recently published and fully detailed protocols for this compound are scarce, the following sections provide robust, adaptable methods for researchers.

Analytical Methods Overview

The primary methods for quantifying this compound in biological samples are HPLC and LC-MS/MS. HPLC with UV-Visible or fluorescence detection has been historically used.[1][2] However, LC-MS/MS is now the preferred method due to its superior sensitivity, selectivity, and ability to quantify the parent drug and its metabolites simultaneously.

Key Metabolites:

  • N-demethylthis compound

  • 7-deoxynogarol[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying this compound in plasma or urine when high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma or urine in a polypropylene tube, add 50 µL of an internal standard (IS) solution (e.g., Daunorubicin, 10 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 3 mL of an extraction solvent (e.g., dichloromethane:isopropanol, 9:1 v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for injection.

2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
UV Detection 254 nm
Run Time 15 minutes
Quantitative Data (Illustrative)

The following tables summarize typical validation parameters for an HPLC-UV method, based on FDA guidelines.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Equation
This compound50 - 5000> 0.998y = 0.0012x + 0.005

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ508.5105.29.8103.5
Low1506.298.77.599.1
Mid15004.1101.55.3102.0
High40003.599.84.8100.5

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low15088.295.1
High400091.598.3

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it the gold standard for bioanalysis of this compound in various biological matrices, including tissue homogenates.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard (e.g., this compound-d3, 100 ng/mL) and 400 µL of 4% phosphoric acid in water. Vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of mobile phase A.

2. Sample Preparation: Tissue Homogenization and Extraction

  • Weigh approximately 100 mg of tissue and add it to a tube containing 500 µL of ice-cold water and ceramic beads.

  • Homogenize the tissue using a bead-based homogenizer.

  • Add 50 µL of IS (this compound-d3, 100 ng/mL) to 100 µL of the tissue homogenate.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 200 µL of mobile phase A for analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column UPLC BEH C18 Column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B held for 0.5 min, linear ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500)
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: 582.3 -> 408.2 (Quantifier), 582.3 -> 378.2 (Qualifier)This compound-d3 (IS): 585.3 -> 411.2N-demethylthis compound: 568.3 -> 394.2
Key MS Params IonSpray Voltage: 5500 VTemperature: 500°CCollision Gas: Nitrogen
Quantitative Data (Illustrative)

Table 4: Calibration Curve Linearity (LC-MS/MS)

AnalyteCalibration Range (ng/mL)Weighting
This compound0.5 - 500> 0.9991/x²

Table 5: Precision and Accuracy (LC-MS/MS in Plasma)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.511.295.812.598.2
Low1.57.8102.19.1101.5
Mid755.199.46.3100.8
High4004.5100.75.999.9

Table 6: Recovery and Matrix Effect (LC-MS/MS in Tissue Homogenate)

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.592.597.4
High40094.199.2

Visualizations

Experimental and Logical Workflows

G cluster_plasma Plasma/Urine Sample Preparation (LLE) P1 500 µL Sample P2 Add Internal Standard P1->P2 P3 Add Extraction Solvent P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Organic Layer P4->P5 P6 Evaporate to Dryness P5->P6 P7 Reconstitute in Mobile Phase P6->P7 P8 Inject into HPLC P7->P8

Workflow for Liquid-Liquid Extraction.

G cluster_tissue Tissue Sample Preparation T1 Weigh Tissue T2 Homogenize T1->T2 T3 Add IS to Homogenate T2->T3 T4 Protein Precipitation (ACN) T3->T4 T5 Vortex & Centrifuge T4->T5 T6 Collect Supernatant T5->T6 T7 Evaporate to Dryness T6->T7 T8 Reconstitute & Inject T7->T8

Workflow for Tissue Sample Preparation.

G cluster_mechanism This compound's General Mechanism of Action Meno This compound DNA Nuclear DNA Meno->DNA Intercalates Complex Ternary Complex (this compound-DNA-Topo II) Meno->Complex DNA->Complex TopoII Topoisomerase II TopoII->Complex Cleavage DNA Strand Breaks Complex->Cleavage Stabilizes Apoptosis Cell Cycle Arrest & Apoptosis Cleavage->Apoptosis

References

Menogaril Formulation for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril is a synthetic anthracycline antibiotic, a derivative of nogalamycin, that has demonstrated significant antitumor activity in preclinical and clinical studies. Its mechanism of action is distinct from other anthracyclines like doxorubicin, primarily involving the inhibition of DNA topoisomerase II and interference with tubulin polymerization.[1][2][3][4] this compound has the notable advantage of being active through both oral and intravenous administration routes, making it a versatile agent for in vivo research.[5] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound in preclinical research settings, with a focus on murine cancer models.

Physicochemical Properties and Formulation

This compound is a lipophilic compound, and its formulation for in vivo studies requires careful consideration of the administration route.

Oral Formulation:

For oral administration in mice, this compound can be prepared as a suspension. A common vehicle for oral gavage of hydrophobic compounds is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. While the exact formulation for this compound is not explicitly detailed in the cited literature, a general and effective vehicle composition for many poorly soluble compounds is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Intravenous Formulation:

For intravenous administration, this compound must be dissolved in a sterile, isotonic solution to prevent hemolysis and ensure safety.[6][7][8] A common vehicle for intravenous injection in preclinical studies is sterile water for injection, with the final solution adjusted for tonicity. One study in mice utilized a solution of this compound dissolved in 0.01 M glucuronic acid.[9]

Preparation of this compound for Injection (General Guidance):

  • Dissolution: Dissolve the required amount of this compound powder in a minimal amount of a suitable solvent like DMSO.

  • Dilution: For intravenous use, further dilute the DMSO concentrate with a sterile vehicle such as 0.9% saline or 5% dextrose solution to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to minimize toxicity. For oral gavage, the DMSO concentrate can be mixed with the other vehicle components (PEG300, Tween-80, saline).

  • Sterilization: For intravenous administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism:

  • Topoisomerase II Inhibition: this compound stabilizes the cleavable complex between DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.[1][2][3] Unlike some other anthracyclines, it does not significantly inhibit topoisomerase I.[2]

  • Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the polymerization of tubulin, a key component of microtubules.[4] This disruption of the cytoskeleton can interfere with cell division, intracellular transport, and cell motility.

  • Weak DNA Binding: Compared to doxorubicin, this compound exhibits weaker binding to DNA.[4]

These distinct mechanisms may contribute to its different spectrum of activity and toxicity profile compared to other anthracyclines.

Menogaril_Mechanism_of_Action cluster_0 This compound's Dual Action cluster_1 Nuclear Effects cluster_2 Cytoplasmic Effects This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits Cleavable_Complex Stabilized Cleavable Complex This compound->Cleavable_Complex Stabilizes Tubulin Tubulin This compound->Tubulin Inhibits Polymerization DNA DNA Topoisomerase_II->DNA Acts on Topoisomerase_II->Cleavable_Complex DNA->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Leads to Apoptosis_Nuclear Apoptosis DSB->Apoptosis_Nuclear Induces Microtubule_Polymerization Inhibition of Microtubule Polymerization Tubulin->Microtubule_Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Apoptosis_Cytoplasmic Apoptosis Cell_Cycle_Arrest->Apoptosis_Cytoplasmic Induces

Caption: this compound's dual mechanism of action.

In Vivo Efficacy Studies: Protocols and Data

Human Tumor Xenograft Model in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound against human cancer cell lines subcutaneously implanted in immunocompromised mice.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. Human Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound Administration randomization->treatment monitoring 6. Continued Tumor and Health Monitoring treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis 8. Data Analysis (TGI calculation) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies.

Detailed Protocol:

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., breast, stomach) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., sterile PBS or a mixture with Matrigel).

    • Subcutaneously inject the cell suspension into the flank of female nude mice (e.g., BALB/c-nu/nu).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements at regular intervals.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration:

    • Oral Administration: Administer this compound by oral gavage at the desired dose and schedule. A study in nude mice with human stomach and breast cancer xenografts used a maximum tolerated dose of 200 mg/kg administered 3 times every 4 days.[10]

    • Intravenous Administration: Administer this compound via tail vein injection at the desired dose and schedule.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and the general health of the mice (e.g., body weight, signs of toxicity) throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a specific size or when signs of excessive toxicity are observed.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Quantitative Data from Preclinical Studies:

Animal ModelTumor TypeAdministration RouteDose and ScheduleOutcomeReference
Nude MiceHuman Stomach Cancer XenograftsOral200 mg/kg, 3 times every 4 daysSignificant growth retardation in 3 out of 7 cancer lines[10]
Nude MiceHuman Breast Cancer XenograftsOral200 mg/kg, 3 times every 4 daysSignificant growth retardation in 3 out of 4 cancer lines (75% response rate)[10]
MiceMouse Solid Tumor Colon 26Oral79 mg/kg, 3 consecutive daysOptimum antitumor activity[11]
MiceMouse Solid Tumor Colon 26Oral238 mg/kg, on days 1 and 8Optimum antitumor activity[11]

Pharmacokinetics and Toxicology

Pharmacokinetics in Mice:

Pharmacokinetic studies in mice have shown that this compound is absorbed from the gastrointestinal tract after oral administration, followed by first-pass metabolism.[5] After intravenous administration, plasma concentrations of this compound decline in a triexponential fashion.[9]

ParameterValueAnimal ModelAdministration RouteDoseReference
Terminal Half-life (t½)10.6 hoursMiceIntravenous10 mg/kg[9]
Area Under the Curve (AUC)10.13 µM x hrMiceIntravenous10 mg/kg[9]
Systemic Clearance91.2 ml/min/m²MiceIntravenous10 mg/kg[9]
Peak Tumor Concentration1870 ng/gMiceOral79 mg/kg (single dose equivalent)[11]
Tumor AUC68,363 ng/g x hourMiceOral79 mg/kg (single dose equivalent)[11]
Peak Tumor Concentration2985 ng/gMiceOral238 mg/kg (single dose equivalent)[11]
Tumor AUC89,352 ng/g x hourMiceOral238 mg/kg (single dose equivalent)[11]

Toxicology:

The primary dose-limiting toxicities of this compound observed in preclinical animal studies (rat, dog, monkey) are myelosuppression and gastrointestinal toxicity.[5] In clinical trials, leukopenia was the principal dose-limiting toxicity.[10]

Conclusion

This compound is a promising anticancer agent with a distinct mechanism of action and activity via both oral and intravenous routes. The information and protocols provided in this document are intended to serve as a guide for researchers conducting in vivo studies with this compound. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal research. Further dose-ranging and formulation optimization studies may be necessary for specific tumor models and research questions.

References

Application Notes and Protocols for Flow Cytometry Analysis of Menogaril-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menogaril is a synthetic anthracycline analog of nogalamycin with potent antitumor activity.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for resolving topological DNA problems during replication, transcription, and recombination.[3][4] By stabilizing the cleavable complex between topoisomerase II and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[5][6] Unlike other anthracyclines, this compound has shown a different spectrum of activity and potentially reduced cardiotoxicity.[1] Some studies also suggest it may affect macromolecular synthesis and interact with cytoskeleton proteins.[5][7]

Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an ideal tool to dissect the cellular responses to this compound treatment. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle, apoptosis, and DNA damage using flow cytometry.

Data Presentation

The following tables summarize expected quantitative data from flow cytometric analyses of cells treated with this compound. The data presented are illustrative and intended to demonstrate the typical outcomes of such experiments.

Table 1: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)45.2 ± 3.130.5 ± 2.524.3 ± 1.8
This compound (1 µM)35.8 ± 2.825.1 ± 2.239.1 ± 3.5
This compound (5 µM)20.7 ± 1.915.4 ± 1.763.9 ± 4.2

Table 2: Induction of Apoptosis by this compound

Treatment (48 hours)% Viable Cells (Annexin V- / 7-AAD-)% Early Apoptotic Cells (Annexin V+ / 7-AAD-)% Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+)
Vehicle Control (DMSO)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (1 µM)70.3 ± 4.515.2 ± 2.114.5 ± 2.4
This compound (5 µM)35.6 ± 3.830.8 ± 3.233.6 ± 3.5

Table 3: DNA Damage Assessment via γH2AX Staining

Treatment (6 hours)Mean Fluorescence Intensity (MFI) of γH2AXFold Change in MFI (vs. Control)
Vehicle Control (DMSO)150 ± 251.0
This compound (1 µM)650 ± 754.3
This compound (5 µM)1800 ± 15012.0

Experimental Protocols

Cell Culture and this compound Treatment

This initial step involves culturing a suitable cancer cell line and treating it with this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and grow overnight.

  • Prepare working solutions of this compound in a complete culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours), depending on the specific assay.

Protocol for Cell Cycle Analysis

This protocol uses Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)[8]

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Collect all cells, including any floating cells from the original culture medium, by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in the PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA content.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate laser and filter settings for PI (e.g., 488 nm excitation and >600 nm emission).

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol for Apoptosis Assay

This protocol uses Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • 7-AAD or Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest the cells as described in the cell cycle protocol, ensuring to collect both adherent and floating cells.

  • Washing:

    • Wash the cells once with cold PBS and centrifuge (300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in Annexin V Binding Buffer.

    • Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and 7-AAD/PI).

    • Collect data from at least 10,000 events per sample.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V- and 7-AAD/PI-)

      • Early apoptotic cells (Annexin V+ and 7-AAD/PI-)

      • Late apoptotic/necrotic cells (Annexin V+ and 7-AAD/PI+)

Protocol for DNA Damage (γH2AX) Analysis

This protocol measures the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker of DNA double-strand breaks.[11][12]

Materials:

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or cold methanol)

  • Anti-phospho-Histone H2A.X (Ser139) antibody (conjugated to a fluorochrome)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells as previously described.

    • Fix the cells in Fixation Buffer for 15-20 minutes at room temperature.

  • Permeabilization:

    • Centrifuge the fixed cells and wash once with PBS.

    • Permeabilize the cells by resuspending them in ice-cold Permeabilization Buffer and incubating for 10-15 minutes on ice.

  • Staining:

    • Wash the permeabilized cells with a wash buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells in the wash buffer containing the fluorochrome-conjugated anti-γH2AX antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in PBS for analysis.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the antibody's fluorochrome.

    • Quantify the mean fluorescence intensity (MFI) of γH2AX in the cell population.

Visualizations

Signaling Pathway of this compound Action

Menogaril_Pathway This compound This compound Topoisomerase_II DNA Topoisomerase II This compound->Topoisomerase_II DNA_Cleavage DNA Double-Strand Breaks Topoisomerase_II->DNA_Cleavage Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Cleavage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_assays Flow Cytometry Assays Cell_Culture 1. Cell Culture Menogaril_Treatment 2. This compound Treatment Cell_Culture->Menogaril_Treatment Cell_Harvesting 3. Cell Harvesting Menogaril_Treatment->Cell_Harvesting Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Harvesting->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V / 7-AAD) Cell_Harvesting->Apoptosis DNA_Damage DNA Damage Assay (γH2AX Staining) Cell_Harvesting->DNA_Damage Data_Analysis 5. Data Acquisition & Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis DNA_Damage->Data_Analysis

Caption: General workflow for flow cytometry analysis of this compound-treated cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Menogaril Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving menogaril resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anthracycline analog that primarily functions as a topoisomerase II inhibitor.[1][2] It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks and subsequently, cell death.[1] Unlike doxorubicin, this compound has a weaker binding affinity to DNA and is extensively localized in the cytoplasm, where it may also inhibit tubulin polymerization.[2]

Q2: My cancer cell line has become resistant to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, a topoisomerase II inhibitor, can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Alterations in Topoisomerase II: Changes in the topoisomerase II enzyme, including mutations in the gene, decreased expression, or post-translational modifications, can reduce the enzyme's sensitivity to this compound.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently mend the DNA double-strand breaks induced by this compound, thereby promoting cell survival.

  • Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways can prevent the execution of cell death even when significant DNA damage has occurred.

Q3: Are there known agents that can reverse this compound resistance?

While specific studies demonstrating the reversal of this compound resistance are limited, based on its mechanism and classification as an anthracycline and topoisomerase II inhibitor, agents that reverse multidrug resistance (MDR) are promising candidates. These include:

  • P-glycoprotein (P-gp) Inhibitors: First-generation inhibitors like verapamil and second-generation inhibitors like cyclosporin A have been shown to reverse P-gp-mediated resistance to other anthracyclines by competing for the efflux pump.[4][5][6][7]

  • MRP1 Inhibitors: Certain compounds have been identified that can modulate the activity of MRP1, potentially restoring sensitivity to drugs that are substrates of this transporter.

It is crucial to experimentally validate the efficacy of these reversal agents in your specific this compound-resistant cell line.

Q4: Can combination therapy be effective against this compound-resistant cells?

Yes, combination therapy is a viable strategy. Combining this compound with other anticancer agents that have different mechanisms of action can be effective. For instance, a study showed that a combination of cyclophosphamide, this compound, and 5-fluorouracil was highly effective against human breast cancer xenografts.[8] Another approach is to combine this compound with drugs that are not substrates for the specific efflux pump conferring resistance. However, caution is advised when combining with other cell cycle-specific agents like Vinca alkaloids, as antagonistic effects have been observed with other anthracyclines if not scheduled appropriately.[9][10]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound (Increased IC50) in our cancer cell line over time.

This is a common indication of acquired resistance. The following steps can help you diagnose and potentially overcome this issue.

Troubleshooting Workflow

start Start: Decreased this compound Sensitivity check_efflux 1. Assess Efflux Pump Activity (Rhodamine 123 Assay) start->check_efflux check_expression 2. Quantify Efflux Pump Expression (Western Blot/qPCR for P-gp, MRP1) check_efflux->check_expression high_efflux High Efflux Activity/ Expression Detected check_expression->high_efflux low_efflux Low/No Change in Efflux Pump Activity check_expression->low_efflux test_inhibitors 3a. Test Efflux Pump Inhibitors (e.g., Verapamil, Cyclosporin A) + this compound high_efflux->test_inhibitors check_topo 3b. Analyze Topoisomerase II (Activity Assay, Sequencing) low_efflux->check_topo reversal Sensitivity Restored test_inhibitors->reversal no_reversal Sensitivity Not Restored test_inhibitors->no_reversal altered_topo Altered Topo II Activity/ Mutation Found check_topo->altered_topo normal_topo Normal Topo II Activity check_topo->normal_topo no_reversal->check_topo alt_therapy Consider Alternative Therapies or Combination Strategies altered_topo->alt_therapy consider_alt_mech 4. Investigate Alternative Mechanisms (DNA Repair, Apoptosis Pathways) normal_topo->consider_alt_mech consider_alt_mech->alt_therapy cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms This compound This compound TopoII Topoisomerase II This compound->TopoII inhibits DNA DNA TopoII->DNA relieves torsion DSB Double-Strand Breaks TopoII->DSB stabilizes cleavable complex Apoptosis Apoptosis DSB->Apoptosis TopoII_mut Topo II Mutation/ Altered Expression TopoII_mut->TopoII alters target DNA_repair Increased DNA Repair (e.g., HR, NHEJ) DNA_repair->DSB repairs damage Apoptosis_inhibit Inhibition of Apoptosis (e.g., high Bcl-2) Apoptosis_inhibit->Apoptosis blocks

References

Menogaril Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of Menogaril in cellular assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Observed cytotoxicity is higher than expected based on Topoisomerase II inhibition.

  • Question: My cell viability assays show potent cytotoxicity at this compound concentrations where I expect only moderate Topoisomerase II (Topo II) inhibition. Could this be an off-target effect?

  • Answer: Yes, this is a strong possibility. This compound is known to have off-target effects that contribute to its overall cytotoxicity. One of the primary reported off-target activities is the inhibition of tubulin polymerization.[1][2][3][4][5] This effect on the cytoskeleton can induce cell cycle arrest and apoptosis independent of its action on Topo II. Additionally, while this compound is a weak DNA binder compared to doxorubicin, it still causes significant DNA cleavage in cells, which also contributes to cell death.[1][2][3][4][5][6]

Issue 2: Discrepancy in results between biochemical and cell-based assays.

  • Question: The IC50 value for this compound in my purified Topo II decatenation assay is significantly higher than the GI50 I'm observing in my cell-based proliferation assays. Why is there a discrepancy?

  • Answer: This discrepancy is common and highlights the importance of considering off-target effects and cellular context. The reasons for this difference include:

    • Multiple Mechanisms of Action: As mentioned, this compound's cytotoxicity in cells is a combination of Topo II inhibition, disruption of microtubule dynamics, and other potential off-target effects.[1][2][3][4][5] Cell-based assays measure the cumulative effect of all these activities.

    • Cellular Localization: Unlike other anthracyclines such as doxorubicin, this compound is extensively localized in the cytoplasm.[1][2][3][4][5] This cytoplasmic accumulation may allow it to interact with targets like tubulin more readily than nuclear targets.

    • Drug Metabolism: this compound can be metabolized within the cell to compounds like N-demethylthis compound, which may have its own activity profile.[7][8]

Issue 3: Unexpected changes in cell morphology or cell cycle profile.

  • Question: After treating cells with this compound, I'm observing a significant increase in cells arrested in the G2/M phase and changes in cell shape, which is not typical for a standard Topo II inhibitor. What could be the cause?

  • Answer: These observations are strong indicators of an off-target effect on the cytoskeleton. This compound has been shown to inhibit the initial rate of tubulin polymerization.[1][2][3][4][5] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and can also lead to changes in cell morphology. To confirm this, you can perform immunofluorescence staining for α-tubulin to visualize the microtubule network.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary on-target mechanism of this compound?

    • A1: this compound is an anthracycline derivative that functions as a DNA topoisomerase II inhibitor. It stabilizes the cleavable complex between Topo II and DNA, leading to DNA strand breaks.[9][10][11] It does not inhibit Topoisomerase I.[9][10][11]

  • Q2: What are the known or potential off-target effects of this compound?

    • A2: The most well-documented off-target effect is the inhibition of tubulin polymerization .[1][2][3][4][5] Additionally, it has weak DNA unwinding activity and is noted for its extensive cytoplasmic localization , which is distinct from other anthracyclines that primarily accumulate in the nucleus.[1][2][3][4][5][9][10][11]

  • Q3: How does this compound's activity profile compare to other anthracyclines like Doxorubicin?

    • A3: this compound differs significantly from Doxorubicin. It binds more weakly to DNA and is less inhibitory to RNA synthesis.[7][8] A key distinguishing feature is its cytoplasmic localization, whereas Doxorubicin is concentrated in the nucleus.[1][2][3][4][5] This likely contributes to its different off-target profile, such as the inhibition of tubulin polymerization.

  • Q4: How can I differentiate between on-target (Topo II) and off-target (e.g., tubulin) effects in my experiments?

    • A4: A multi-assay approach is recommended. You can use a cell line with altered Topo II expression or activity to assess the contribution of the on-target effect. To investigate the off-target effect on microtubules, you can perform a tubulin polymerization assay with purified tubulin or visualize the microtubule network in cells using immunofluorescence. Comparing the dose-response curves for Topo II inhibition, cytotoxicity, and microtubule disruption will provide insights into the concentration at which each effect becomes prominent.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's on-target and known off-target activities.

Table 1: On-Target Activity of this compound

TargetAssayIC50Reference
DNA Topoisomerase IIDecatenation of kDNA10 µM[9][10][11]

Table 2: Off-Target Activity of this compound

Target/EffectAssayIC50 / Effective ConcentrationReference
Tubulin PolymerizationIn vitro polymerization assayData not publicly available. Recommend experimental determination.[1][2][3][4][5]
DNA IntercalationSpectrophotometric analysisWeaker binding to DNA compared to Doxorubicin.[1][2][3][4][5][6]

Visualizations

Menogaril_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TopoII Topoisomerase II CleavableComplex Stabilized Cleavable Complex TopoII->CleavableComplex + DNA DNA DNA DNA->CleavableComplex DNA_Damage DNA Damage CleavableComplex->DNA_Damage Apoptosis Apoptosis / Cytotoxicity DNA_Damage->Apoptosis Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization DisruptedMicrotubules Disrupted Microtubules Microtubules->DisruptedMicrotubules DisruptedMicrotubules->Apoptosis Menogaril_N This compound Menogaril_N->CleavableComplex On-Target Inhibition Menogaril_C This compound Menogaril_C->Microtubules Off-Target Inhibition

Caption: this compound's dual mechanism of action leading to cytotoxicity.

Troubleshooting_Workflow start Unexpected Cytotoxicity or Morphological Changes Observed q1 Is the effect dose-dependent? start->q1 a1_yes Proceed with investigation q1->a1_yes Yes a1_no Check for artifacts (e.g., compound precipitation, solvent toxicity) q1->a1_no No q2 Compare GI50 (cells) vs IC50 (biochemical Topo II) a1_yes->q2 q2_result GI50 << IC50? q2->q2_result a2_yes Off-target effect is likely a major contributor q2_result->a2_yes Yes a2_no On-target effect may be dominant, but off-target effects still possible q2_result->a2_no No investigate_off_target Investigate Off-Target Hypotheses a2_yes->investigate_off_target a2_no->investigate_off_target tubulin_assay Perform Tubulin Polymerization Assay investigate_off_target->tubulin_assay if_stain Immunofluorescence for α-tubulin and cell cycle analysis investigate_off_target->if_stain conclusion Conclude on the contribution of on- vs. off-target effects tubulin_assay->conclusion if_stain->conclusion

Caption: Workflow for troubleshooting unexpected this compound effects.

Differentiating_Effects cluster_assays Experimental Assays cluster_outcomes Potential Outcomes node_this compound This compound Treatment assay_topo Topo II Assay Measures direct inhibition of Topoisomerase II node_this compound->assay_topo assay_cyto Cytotoxicity Assay Measures overall cell death/growth inhibition node_this compound->assay_cyto assay_tubulin Tubulin Assay Measures effect on microtubule polymerization node_this compound->assay_tubulin outcome_on On-Target Effect Inhibition of Topo II decatenation activity assay_topo:f0->outcome_on:n Leads to outcome_combined Combined Effect Potent cell killing assay_cyto:f0->outcome_combined:n Measures outcome_off Off-Target Effect Inhibition of tubulin polymerization, G2/M arrest assay_tubulin:f0->outcome_off:n Leads to

References

Technical Support Center: Managing Menogaril-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menogaril in animal models. The information is designed to help manage and mitigate common toxicities encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities of this compound observed in animal models?

A1: The most frequently reported dose-limiting toxicities for this compound in various animal models, including rats, dogs, and monkeys, are myelosuppression and gastrointestinal toxicity.[1] Myelosuppression primarily manifests as leukopenia (a decrease in white blood cells), particularly neutropenia (a decrease in neutrophils), and to a lesser extent, thrombocytopenia (a decrease in platelets).[2][3] Gastrointestinal toxicity can include symptoms such as nausea, vomiting, diarrhea, and mucositis.

Q2: Is this compound associated with cardiotoxicity in animal models?

A2: Preclinical studies have indicated that this compound has a lower potential for cardiotoxicity compared to other anthracyclines like doxorubicin.[1] However, it is still advisable to monitor cardiac function in long-term or high-dose studies, especially in animals with pre-existing cardiac conditions.

Q3: What is the mechanism of action of this compound, and how does it relate to its toxicity profile?

A3: this compound is an analogue of the anthracycline antibiotic nogalamycin.[4] Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This disruption of DNA processes in rapidly dividing cells, such as cancer cells and hematopoietic progenitor cells in the bone marrow, is responsible for both its antitumor activity and its myelosuppressive side effects.

Q4: Are there any known metabolites of this compound that contribute to its toxicity?

A4: Pharmacokinetic studies in mice and dogs have shown that this compound is metabolized, with one of the metabolites identified as N-demethylthis compound.[1] However, the specific contribution of this and other metabolites to the overall toxicity profile of this compound is not fully elucidated.

Troubleshooting Guides

Issue 1: Severe Myelosuppression (Neutropenia and Thrombocytopenia)

Symptoms:

  • A significant drop in white blood cell count, particularly neutrophils, in routine complete blood count (CBC) monitoring.

  • A significant drop in platelet count.

  • Clinical signs of infection (lethargy, fever, etc.) secondary to neutropenia.

  • Signs of bleeding (petechiae, bruising, etc.) secondary to thrombocytopenia.

Troubleshooting Steps:

  • Confirm with CBC: Perform a complete blood count with a differential to accurately quantify neutrophil and platelet levels.

  • Dose Adjustment/Interruption: Based on the severity of the cytopenia, consider dose reduction or temporary cessation of this compound administration. The following table provides a general guideline adapted from chemotherapy protocols.

Toxicity GradeAbsolute Neutrophil Count (ANC)Platelet CountRecommended Action
Grade 1 1,500 - 1,900/µL75,000 - 99,000/µLContinue with caution, increase monitoring frequency.
Grade 2 1,000 - 1,400/µL50,000 - 74,000/µLReduce this compound dose by 25-50%.
Grade 3 500 - 900/µL25,000 - 49,000/µLWithhold this compound until recovery. Consider supportive care.
Grade 4 < 500/µL< 25,000/µLWithhold this compound. Initiate supportive care immediately.

Note: These are general guidelines and may need to be adapted based on the specific animal model and experimental protocol.

  • Supportive Care:

    • Granulocyte Colony-Stimulating Factor (G-CSF): For severe neutropenia (Grade 3 or 4), the administration of G-CSF can be considered to stimulate neutrophil production and recovery.[5][6]

    • Antibiotic Prophylaxis: In cases of severe neutropenia, prophylactic antibiotics may be warranted to prevent opportunistic infections.

    • Platelet Transfusion: For severe, life-threatening thrombocytopenia with evidence of bleeding, platelet transfusions may be necessary, though this is a complex procedure in small animal models.

Issue 2: Gastrointestinal Toxicity (Mucositis, Diarrhea)

Symptoms:

  • Weight loss and reduced food and water intake.

  • Diarrhea or loose stools.

  • Visible inflammation or ulceration of the oral mucosa (in relevant models).

  • Dehydration.

Troubleshooting Steps:

  • Monitor and Score Toxicity: Regularly monitor body weight, food and water consumption, and stool consistency. For oral mucositis, use a standardized scoring system.

  • Nutritional Support:

    • Provide highly palatable, soft, and energy-dense food to encourage eating.

    • In cases of severe anorexia, consider nutritional supplementation with a gavage feeding of a liquid diet.

  • Hydration:

    • Ensure ad libitum access to fresh water.

    • For dehydrated animals, administer subcutaneous or intravenous fluids.

  • Pharmacological Intervention:

    • Anti-diarrheal agents: Loperamide can be used to manage diarrhea, but caution should be exercised to avoid gut stasis.

    • Sucralfate: This agent can form a protective barrier over ulcerated areas in the gastrointestinal tract.

    • Analgesics: For pain associated with mucositis, appropriate analgesics should be administered.

Experimental Protocols

Protocol 1: Monitoring for this compound-Induced Myelosuppression
  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines) for a complete blood count (CBC) with differential.

  • Post-Dosing Blood Collection: Collect blood samples at regular intervals post-Menogaril administration. A suggested time course would be on days 3, 7, 14, and 21 of a treatment cycle, and at the nadir (lowest point) of blood counts if known from previous studies.

  • CBC Analysis: Analyze the blood samples for total white blood cell count, absolute neutrophil count, and platelet count.

  • Data Evaluation: Compare the post-dosing blood counts to the baseline values and evaluate the degree of myelosuppression based on the grading table provided in the troubleshooting section.

Protocol 2: Assessment of Gastrointestinal Toxicity
  • Daily Observations:

    • Body Weight: Record the body weight of each animal daily.

    • Food and Water Intake: Measure and record daily food and water consumption.

    • Stool Consistency: Observe and score stool consistency daily (e.g., 0=normal, 1=soft, 2=diarrhea).

    • General Appearance: Note any changes in posture, activity, or grooming that may indicate distress.

  • Oral Mucositis Scoring (if applicable):

    • Visually inspect the oral cavity of the animals at regular intervals.

    • Score the severity of mucositis based on a standardized scale (e.g., 0=normal, 1=redness, 2=ulceration).

  • Histopathology (at study termination):

    • Collect sections of the gastrointestinal tract (e.g., duodenum, jejunum, ileum, colon) and tongue.

    • Process the tissues for histological examination to assess for mucosal damage, inflammation, and ulceration.

Visualizations

Menogaril_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA DNA Topoisomerase_II->DNA Relieves torsional stress DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Simplified signaling pathway of this compound's mechanism of action.

Menogaril_Toxicity_Monitoring_Workflow Start Start of Study (Baseline Measurements) Dosing Administer this compound Start->Dosing Monitoring Daily Clinical Observations (Weight, Intake, Stool) Dosing->Monitoring Blood_Sampling Periodic Blood Sampling (e.g., Days 3, 7, 14, 21) Dosing->Blood_Sampling Toxicity_Assessment Assess Toxicity Grade (Myelosuppression, GI) Monitoring->Toxicity_Assessment CBC Complete Blood Count (CBC) Analysis Blood_Sampling->CBC CBC->Toxicity_Assessment No_Toxicity No Significant Toxicity Toxicity_Assessment->No_Toxicity Grade 0-1 Toxicity_Present Significant Toxicity Observed Toxicity_Assessment->Toxicity_Present Grade 2-4 Continue_Dosing Continue Dosing Schedule No_Toxicity->Continue_Dosing Intervention Implement Troubleshooting Guide (Dose Adjustment, Supportive Care) Toxicity_Present->Intervention Continue_Dosing->Dosing Next Cycle End End of Study Continue_Dosing->End Intervention->Continue_Dosing Upon Recovery Intervention->End

Caption: Experimental workflow for monitoring this compound-induced toxicity.

Dose_Adjustment_Logic Start Toxicity Assessment (Post-Dosing) Grade01 Grade 0-1 Toxicity Start->Grade01 Neutrophils > 1,500 Platelets > 75,000 Grade2 Grade 2 Toxicity Start->Grade2 Neutrophils 1,000-1,400 Platelets 50,000-74,000 Grade34 Grade 3-4 Toxicity Start->Grade34 Neutrophils < 1,000 Platelets < 50,000 Action1 Continue this compound (No Dose Change) Grade01->Action1 Action2 Reduce this compound Dose (e.g., by 25-50%) Grade2->Action2 Action3 Withhold this compound Grade34->Action3 Supportive_Care Administer Supportive Care (G-CSF, Fluids, etc.) Action3->Supportive_Care Reassess Reassess Toxicity (After Recovery Period) Supportive_Care->Reassess Reassess->Start For Next Cycle

Caption: Logical relationship for this compound dose adjustment based on toxicity.

References

Technical Support Center: Optimizing Menogaril Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Menogaril in in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
1. Inconsistent or Non-reproducible Results This compound solution instability: this compound may degrade in aqueous solutions over time.Prepare fresh this compound solutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cellular confluence variability: The cytotoxic effect of this compound can be influenced by cell density.Ensure consistent cell seeding density across all wells and experiments.
Pipetting inaccuracies: Small variations in the volume of this compound solution can lead to significant differences in concentration.Use calibrated pipettes and proper pipetting techniques. For highly sensitive assays, consider using automated liquid handlers.
2. Lower than Expected Cytotoxicity Suboptimal this compound concentration: The effective concentration of this compound can vary significantly between cell lines.Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.
Short incubation time: The cytotoxic effects of this compound may require a longer exposure time to become apparent.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Drug efflux: Cancer cells can develop resistance by actively pumping drugs out of the cell via efflux pumps.Consider co-treatment with an efflux pump inhibitor to assess if resistance is a factor.
This compound precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations.Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system for the stock solution (ensure final solvent concentration is not toxic to cells).
3. High Background in Assays Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Include a vehicle control (cells treated with the same concentration of solvent without this compound) in all experiments. Ensure the final solvent concentration is kept to a minimum (typically ≤ 0.5% for DMSO).
This compound interference with assay reagents: this compound, as a colored compound, may interfere with colorimetric or fluorometric assays.Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
4. Unexpected Off-Target Effects Dual mechanism of action: this compound is known to inhibit both topoisomerase II and tubulin polymerization.[1]Design experiments to dissect the contribution of each mechanism. For example, use cell lines with known resistance to topoisomerase II inhibitors or tubulin binders.
Induction of cellular stress responses: At certain concentrations, this compound may induce stress responses that can confound experimental results.Monitor for markers of cellular stress in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an anthracycline analog that exhibits a dual mechanism of action. It inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the cleavable complex.[2] Additionally, this compound has been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, which can disrupt cell division.[1]

Q2: How should I prepare and store this compound for in vitro use?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium immediately before use.

Q3: What are typical starting concentrations for this compound in cell viability assays?

A3: The effective concentration of this compound can vary widely depending on the cancer cell line. Based on available data, a broad concentration range is recommended for initial screening. A starting point could be a serial dilution from 1 nM to 100 µM. This will help in determining the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q4: What is the in vitro activity of this compound's metabolite, N-demethylthis compound?

A4: N-demethylthis compound is a major metabolite of this compound. Some studies have investigated its in vitro activity and found that some tumor samples resistant to this compound may respond to N-demethylthis compound.[3] However, its overall contribution to the antitumor activity of the parent compound is considered to be minor.[3]

Q5: Are there any known cross-resistance patterns with other chemotherapy drugs?

A5: In vitro data suggests that there may be incomplete cross-resistance between this compound and doxorubicin, another anthracycline.[3] This indicates that this compound might be effective in some doxorubicin-resistant tumors.

Quantitative Data

Due to the limited availability of a comprehensive public database of this compound's IC50 values across a wide range of cancer cell lines, a detailed comparative table is not feasible at this time. Researchers are encouraged to perform their own dose-response studies to determine the precise IC50 for their cell lines of interest. Available literature indicates in vitro activity in ovarian and breast cancer cell lines.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Menogaril_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Menogaril_cyto This compound This compound->Menogaril_cyto Enters Cell Cytoplasm Cytoplasm Nucleus Nucleus Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Menogaril_cyto->Tubulin Inhibits Polymerization TopoisomeraseII Topoisomerase II Menogaril_cyto->TopoisomeraseII Enters Nucleus DNA DNA DNA->TopoisomeraseII TopoisomeraseII->DNA Binds to Cleavable_Complex Stabilized Cleavable Complex TopoisomeraseII->Cleavable_Complex Stabilizes DNA_Strand_Breaks DNA Strand Breaks Cleavable_Complex->DNA_Strand_Breaks DNA_Strand_Breaks->Apoptosis Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture menogaril_prep 2. This compound Preparation (Stock solution in DMSO) cell_culture->menogaril_prep seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) menogaril_prep->seeding treatment 4. This compound Treatment (Dose-response and time-course) seeding->treatment viability 5a. Cell Viability Assay (e.g., MTT) treatment->viability apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle 5c. Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis 6. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end Troubleshooting_Logic start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results low_cytotoxicity Low Cytotoxicity? start->low_cytotoxicity high_background High Background? start->high_background inconsistent_results->low_cytotoxicity No check_reagents Check Reagent Stability (Fresh this compound solution) inconsistent_results->check_reagents Yes low_cytotoxicity->high_background No optimize_concentration Optimize this compound Concentration (Dose-response) low_cytotoxicity->optimize_concentration Yes check_solvent_toxicity Assess Solvent Toxicity (Vehicle control) high_background->check_solvent_toxicity Yes check_cells Verify Cell Seeding Consistency check_reagents->check_cells check_pipetting Review Pipetting Technique check_cells->check_pipetting optimize_time Optimize Incubation Time (Time-course) optimize_concentration->optimize_time check_resistance Investigate Drug Resistance (Efflux pump inhibitors) optimize_time->check_resistance check_assay_interference Check for Assay Interference (Cell-free control) check_solvent_toxicity->check_assay_interference

References

Navigating Menogaril Studies: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and inconsistencies encountered in studies involving Menogaril. This guide, presented in a question-and-answer format, offers troubleshooting advice, detailed experimental protocols, and comparative data to foster more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound against the same cancer cell line across different experimental batches. What could be the contributing factors?

A: Inconsistent IC50 values for this compound can stem from several sources. Firstly, this compound's stability in solution can be a factor. It is sensitive to factors like pH, light, and temperature, which can lead to degradation and reduced potency.[1][2] Ensure that stock solutions are prepared fresh, protected from light, and stored at appropriate temperatures. Secondly, cell culture conditions play a critical role. Variations in cell passage number, confluency at the time of treatment, and media composition can all influence cellular response to the drug. It is also important to consider that this compound is metabolized to an active metabolite, N-demethylthis compound, and differences in metabolic capacity between cell batches could contribute to variability.[3][4]

Q2: Our in vitro cytotoxicity results with this compound are not translating to the expected efficacy in our in vivo animal models. What could explain this discrepancy?

A: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, a key factor to consider is its variable oral bioavailability.[5] The absorption and first-pass metabolism of orally administered this compound can differ significantly between individual animals, leading to inconsistent tumor drug exposure.[4] When administered intravenously, local reactions such as phlebitis have been reported, which could affect drug distribution.[6] Furthermore, the tumor microenvironment in vivo is far more complex than in vitro cell culture, with factors like hypoxia and drug penetration barriers that can limit this compound's efficacy.

Q3: We are seeing conflicting results in our topoisomerase II inhibition assays with this compound. What are some common pitfalls?

A: this compound acts as a topoisomerase II poison, stabilizing the cleavable complex.[7][8] Inconsistent results in assays like the decatenation assay can arise from several technical issues. The concentration and purity of both the topoisomerase II enzyme and the DNA substrate are critical. Ensure that the enzyme is active and used at an appropriate concentration. The reaction buffer conditions, including ATP and magnesium concentrations, must be optimized. It is also crucial to have a positive control, such as etoposide, to ensure the assay is performing as expected.

Q4: We are investigating this compound's effect on tubulin polymerization and our results are not reproducible. What should we check?

A: this compound has been shown to inhibit tubulin polymerization.[9] The in vitro tubulin polymerization assay is sensitive to a number of variables. The purity and concentration of the tubulin protein are paramount. Ensure the tubulin is stored correctly to maintain its polymerization competency. The assay is highly temperature-dependent, and maintaining a constant 37°C is crucial for consistent results. The buffer composition, including GTP concentration, is also a critical factor. Any variations in these parameters can lead to inconsistent polymerization kinetics.

Troubleshooting Guides

Inconsistent In Vitro Cytotoxicity (IC50 Values)
Potential Cause Troubleshooting Steps
This compound Solution Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Protect solutions from light and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
Cell Line Variability Maintain a consistent cell passage number for experiments. Ensure cells are healthy and in the exponential growth phase at the time of drug treatment. Regularly test for mycoplasma contamination.
Assay Conditions Standardize cell seeding density, drug treatment duration, and the type of cytotoxicity assay used (e.g., MTT, MTS, CellTiter-Glo). Ensure consistent incubation times and conditions (temperature, CO2, humidity).
Metabolism to Active Metabolite Be aware that cells may metabolize this compound to N-demethylthis compound, which also has cytotoxic activity.[3] Consider characterizing the metabolic profile of your cell line if inconsistencies persist.
Discrepancies Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Steps
Variable Oral Bioavailability If administering this compound orally, consider using a formulation that enhances solubility and absorption. Monitor plasma drug levels in a subset of animals to assess exposure variability.
Inadequate Tumor Exposure For intravenous administration, ensure proper catheter placement to avoid extravasation and local tissue reactions that could impede systemic distribution. Consider intratumoral drug concentration measurements if technically feasible.
Tumor Microenvironment Acknowledge the limitations of in vitro models. Consider using 3D cell culture models (spheroids or organoids) to better mimic the in vivo tumor microenvironment before moving to animal studies.
Host Metabolism and Clearance Be aware that the host animal's metabolism and clearance of this compound can differ from that observed in in vitro systems. Pharmacokinetic studies in the chosen animal model are essential to understand drug disposition.

Quantitative Data Summary

In Vitro Cytotoxicity of this compound
Cell Line Cancer Type IC50 (µM) Reference
Kinetoplast DNA (in vitro decatenation assay)N/A10[7][8]
HeLaCervical CancerIC90 values reported, dependent on exposure time[10]
Malignant Lymphoma Cell LinesLymphomaNot specified[11]
Human Tumor Cloning Assay (various solid tumors)VariousVariable sensitivity observed[3]

Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.

This compound In Vivo Efficacy in Xenograft Models
Tumor Type Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Human Stomach Cancers (SC-2, SC-9, 4-1ST)Nude Mice200 mg/kg, p.o., 3 times every 4 daysSignificant growth retardation[12]
Human Breast Cancers (H-31, MC-2, MX-1)Nude Mice200 mg/kg, p.o., 3 times every 4 daysSignificant growth retardation[12]
Human Malignant Lymphoma (LM-3)MiceNot specifiedStronger antitumor activity than Adriamycin[11]
Mouse Solid Tumor (Colon 26)Mice79 mg/kg (simulated 3 consecutive days) or 238 mg/kg (simulated days 1 and 8)Satisfactory antitumor activity[10]
Overview of this compound Phase I Clinical Trial Results in Solid Tumors
Dosing Schedule Dose Range Dose-Limiting Toxicity (DLT) Pharmacokinetic Observations Reference
IV infusion on days 1 and 8 of a 28-day cycle8 to 140 mg/m²LeukopeniaNot detailed in abstract[6]
Oral, 3 consecutive days every 4 weeks50 to 175 mg/m²/dayLeukopeniaPeak plasma concentrations: 0.043 to 0.409 µM; Mean half-life: 11.3 ± 6.4 h; Bioavailability: 32 ± 12%[5][13]
IV infusion in patients with hepatic dysfunction62.5 to 250 mg/m²LeukopeniaPharmacokinetics indistinguishable from patients with normal liver function[14]

Experimental Protocols

This compound Signaling Pathway

This compound exerts its anticancer effects through a multi-faceted mechanism of action. It acts as a topoisomerase II poison, leading to DNA double-strand breaks. It also inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest.

Menogaril_Signaling_Pathway This compound This compound TopoII Topoisomerase II This compound->TopoII inhibits Tubulin Tubulin Dimers This compound->Tubulin inhibits polymerization DNA DNA TopoII->DNA relaxes supercoils DSB Double-Strand Breaks TopoII->DSB stabilizes cleavable complex Apoptosis1 Apoptosis DSB->Apoptosis1 Microtubules Microtubules Tubulin->Microtubules polymerize to form MitoticArrest Mitotic Arrest Microtubules->MitoticArrest disruption leads to Apoptosis2 Apoptosis MitoticArrest->Apoptosis2

Caption: this compound's dual mechanism of action.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT/MTS)

This workflow outlines the key steps for assessing the cytotoxic effects of this compound on a cancer cell line.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (adherence) seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_absorbance Read absorbance incubate3->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining this compound's IC50.

Logical Troubleshooting Flowchart for Inconsistent Results

This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental outcomes.

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Investigating Menogaril Efflux by ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the potential interaction between the anthracycline compound Menogaril and ATP-binding cassette (ABC) transporters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting experiments to determine if this compound is a substrate for major multidrug resistance (MDR) transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).

Frequently Asked Questions (FAQs)

Q1: Is this compound a known substrate of any ABC transporters?

Currently, there is a lack of direct published evidence specifically identifying this compound as a substrate for the major ABC transporters (P-gp, MRP1, or BCRP). However, given that other anthracyclines are known substrates, and this compound has a distinct mechanism of action and cellular localization compared to drugs like doxorubicin, investigating its potential for efflux by these transporters is a critical area of research.[1]

Q2: What are the primary ABC transporters I should investigate for potential this compound efflux?

The three main ABC transporters associated with multidrug resistance in cancer should be prioritized[2]:

  • P-glycoprotein (P-gp, ABCB1): Known to transport a wide range of hydrophobic, cationic, or neutral compounds.[3][4]

  • Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): Primarily transports organic anions, including glutathione and glucuronide conjugates, but can also transport neutral or cationic drugs, often in a glutathione-dependent manner.[5][6]

  • Breast Cancer Resistance Protein (BCRP, ABCG2): Transports a diverse array of substrates, including chemotherapeutic agents.[7][8]

Q3: What experimental systems can I use to study the interaction between this compound and ABC transporters?

Several in vitro models are available:

  • Transfected cell lines: Using cell lines that overexpress a specific ABC transporter (e.g., HEK293 or MDCK cells transfected with ABCB1, ABCC1, or ABCG2) is a common approach.[9][10]

  • Membrane vesicles: Vesicles prepared from these transfected cells or insect cells (e.g., Sf9) expressing high levels of the transporter can be used for direct transport and ATPase assays.[2]

  • Cancer cell lines with acquired resistance: Utilizing cancer cell lines that have developed multidrug resistance and are known to overexpress one or more ABC transporters.

Q4: What are the key assays to determine if this compound is an ABC transporter substrate?

The primary assays include:

  • ATPase Activity Assay: Measures the ATP hydrolysis by the transporter in the presence of a potential substrate. An increase in ATPase activity suggests an interaction.[2]

  • Vesicular Transport Assay: Directly measures the uptake of a radiolabeled or fluorescently tagged compound into membrane vesicles containing the transporter.

  • Cytotoxicity/Drug Resistance Assays: Compares the cytotoxicity of this compound in parental cells versus cells overexpressing an ABC transporter. Increased resistance in the overexpressing cells suggests efflux.

  • Intracellular Accumulation/Efflux Assays: Measures the accumulation or efflux of this compound (or a fluorescent dye) in cells with and without the transporter, and in the presence or absence of known ABC transporter inhibitors.[9]

Troubleshooting Guides

Problem: Inconsistent results in ATPase assays.
  • Possible Cause 1: Suboptimal this compound concentration.

    • Troubleshooting: Perform a dose-response curve for this compound to determine the optimal concentration that stimulates ATPase activity. Concentrations that are too high may be inhibitory.

  • Possible Cause 2: Contamination with other ATPases.

    • Troubleshooting: Use membrane preparations with high purity of the specific ABC transporter. Include vanadate, a known inhibitor of P-gp ATPase activity, as a negative control.

  • Possible Cause 3: Incorrect buffer conditions.

    • Troubleshooting: Ensure the buffer composition, pH, and temperature are optimized for the specific transporter being studied. Refer to established protocols for the transporter of interest.

Problem: No significant difference in this compound cytotoxicity between parental and ABC transporter-overexpressing cells.
  • Possible Cause 1: this compound is not a substrate for the tested transporter.

  • Possible Cause 2: Insufficient transporter expression or activity.

    • Troubleshooting: Confirm the expression and functionality of the transporter using Western blotting and a known fluorescent substrate (e.g., Rhodamine 123 for P-gp, Calcein-AM).

  • Possible Cause 3: this compound's cytotoxicity mechanism is not significantly affected by intracellular concentration.

    • Troubleshooting: While less likely for an anthracycline, consider that this compound's unique properties, such as its cytoplasmic localization and effects on tubulin polymerization, might contribute to its cytotoxicity in a way that is less dependent on nuclear concentration compared to other anthracyclines.[1]

Problem: Difficulty in directly measuring this compound transport.
  • Possible Cause 1: Lack of a radiolabeled or fluorescently tagged this compound.

    • Troubleshooting: Use indirect methods. For example, assess this compound's ability to inhibit the transport of a known fluorescent substrate. A competitive inhibition pattern would suggest that this compound binds to the transporter.

  • Possible Cause 2: High non-specific binding of this compound.

    • Troubleshooting: Optimize washing steps and include appropriate controls (e.g., empty vesicles) to account for non-specific binding to membranes.

Data Presentation

Table 1: Hypothetical ATPase Activity Data

CompoundConcentration (µM)ATPase Activity (nmol Pi/min/mg protein)Fold Stimulation
Basal-20.5 ± 2.11.0
Verapamil (P-gp control)10085.2 ± 5.64.2
This compound125.1 ± 3.01.2
This compound1048.9 ± 4.52.4
This compound10075.3 ± 6.83.7

Table 2: Hypothetical Cytotoxicity Data (IC50 values in nM)

Cell LineThis compoundDoxorubicin (Control)Paclitaxel (Control)
Parental HEK293150 ± 1250 ± 510 ± 1
HEK293-ABCB1450 ± 35550 ± 48150 ± 15
HEK293-ABCC1165 ± 18200 ± 2212 ± 2
HEK293-ABCG2300 ± 28400 ± 3995 ± 11

Experimental Protocols

Protocol 1: Vanadate-Sensitive ATPase Assay

This assay determines if this compound stimulates the ATPase activity of an ABC transporter.

  • Prepare Membrane Vesicles: Isolate membrane vesicles from cells overexpressing the ABC transporter of interest.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, ATP, and membrane vesicles.

  • Add Compounds: Add varying concentrations of this compound, a positive control substrate (e.g., verapamil for P-gp), and a negative control (vehicle). To determine vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing sodium orthovanadate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop Reaction: Stop the reaction by adding an SDS solution.

  • Phosphate Detection: Add a reagent to detect the amount of inorganic phosphate (Pi) released.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the activity in its absence.

Protocol 2: Intracellular Accumulation Assay using a Fluorescent Dye

This assay indirectly assesses if this compound competes with a known fluorescent substrate of an ABC transporter.

  • Cell Seeding: Seed parental cells and cells overexpressing the ABC transporter in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound, a known inhibitor (positive control, e.g., elacridar), or vehicle control for 30-60 minutes at 37°C.

  • Add Fluorescent Substrate: Add a known fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp) to all wells and incubate for another 30-60 minutes.

  • Wash: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Lyse Cells: Lyse the cells to release the intracellular dye.

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound suggests it inhibits the efflux of the fluorescent dye, indicating an interaction with the transporter.

Mandatory Visualizations

Experimental_Workflow_for_Substrate_Identification start Start: Hypothesis This compound is a potential ABC transporter substrate assay_choice Select Experimental System (e.g., ABCB1-overexpressing cells) start->assay_choice atpase Biochemical Assay: ATPase Activity assay_choice->atpase cytotoxicity Cell-based Assay: Cytotoxicity (IC50) assay_choice->cytotoxicity accumulation Cell-based Assay: Intracellular Accumulation assay_choice->accumulation atpase_res Result: This compound stimulates ATPase activity? atpase->atpase_res cytotoxicity_res Result: Increased IC50 in overexpressing cells? cytotoxicity->cytotoxicity_res accumulation_res Result: Decreased this compound accumulation? accumulation->accumulation_res conclusion_yes Conclusion: This compound is likely a substrate. atpase_res->conclusion_yes Yes conclusion_no Conclusion: This compound is likely not a substrate. atpase_res->conclusion_no No cytotoxicity_res->conclusion_yes Yes cytotoxicity_res->conclusion_no No accumulation_res->conclusion_yes Yes accumulation_res->conclusion_no No further_studies Further Investigation: - Vesicular transport assays - In vivo studies conclusion_yes->further_studies

Caption: Workflow for determining if this compound is an ABC transporter substrate.

Signaling_Pathway_of_Drug_Efflux cluster_cell Cancer Cell menogaril_in This compound (extracellular) menogaril_intra This compound (intracellular) menogaril_in->menogaril_intra Passive Diffusion abc_transporter ABC Transporter (e.g., P-gp) menogaril_intra->abc_transporter Binding target Intracellular Targets (Topoisomerase II, Tubulin) menogaril_intra->target Interaction adp ADP + Pi abc_transporter->adp Hydrolysis menogaril_out This compound (extracellular) abc_transporter->menogaril_out Efflux atp ATP atp->abc_transporter effect Cytotoxicity target->effect

Caption: Mechanism of ABC transporter-mediated this compound efflux.

References

Menogaril Metabolism: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the metabolism of Menogaril and its potential impact on experimental results. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound?

A1: The primary metabolite of this compound (also known as 7-OMEN) is N-demethylthis compound.[1][2] This metabolite is formed through the removal of a methyl group from the parent compound.

Q2: Where has N-demethylthis compound been detected?

A2: N-demethylthis compound has been detected in plasma, urine, and bile in preclinical and clinical studies.[1] While this compound is the predominant species in plasma, N-demethylthis compound can be a significant component in bile.

Q3: How does the activity of N-demethylthis compound compare to this compound?

A3: In vitro studies using a human tumor cloning assay have shown that N-demethylthis compound possesses antitumor activity.[2] Interestingly, some tumor samples resistant to this compound have shown sensitivity to N-demethylthis compound, suggesting a potential difference in their activity profiles.[2] However, the overall contribution of the metabolite to the in vivo antitumor activity of this compound is considered to be minor.[2]

Q4: What is the primary mechanism of action of this compound?

A4: this compound exerts its anticancer effects through two primary mechanisms:

  • Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the cleavable complex between the enzyme and DNA. This leads to the accumulation of double-strand DNA breaks and ultimately triggers apoptosis.[3][4][5][6]

  • Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the initial rate of tubulin polymerization, which is a critical process for mitotic spindle formation and cell division.[7][8][9] This disruption of microtubule dynamics contributes to its cytotoxic effects.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound, with a focus on the potential influence of its metabolism.

Problem Potential Cause Recommended Solution
Unexpected peak in HPLC/LC-MS analysis. Formation of the N-demethylthis compound metabolite.Confirm the identity of the peak by running an N-demethylthis compound standard if available. Adjust the chromatographic method to ensure baseline separation of this compound and its metabolite.
Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, XTT). Metabolic conversion: The cell line being used may metabolize this compound to N-demethylthis compound at varying rates, leading to a mixed population of active compounds with potentially different potencies. Interference with assay chemistry: The metabolite may interfere with the assay reagents. For example, some compounds can interfere with the reduction of tetrazolium salts in MTT assays.Characterize metabolism: Use a validated HPLC method to determine the extent of this compound metabolism in your specific cell line over the time course of your experiment. Use a different cytotoxicity assay: Consider using an assay based on a different principle, such as crystal violet staining (for cell number) or a luciferase-based ATP assay (for cell viability), which may be less susceptible to interference.
Variable anti-tumor activity in vivo. Pharmacokinetics and metabolism: Differences in drug metabolism between individual animals can lead to variations in the levels of the parent drug and its metabolite, affecting efficacy.Pharmacokinetic analysis: Measure plasma and tumor concentrations of both this compound and N-demethylthis compound to correlate drug exposure with anti-tumor response.
Discrepancy between in vitro and in vivo results. First-pass metabolism: this compound can undergo significant first-pass metabolism in the liver after oral administration, which may not be fully recapitulated in in vitro models.[1]Use in vitro metabolism models: Employ liver microsomes or S9 fractions to study the metabolism of this compound and to better predict its in vivo metabolic fate.

Quantitative Data

Table 1: In Vitro Activity of this compound and N-demethylthis compound

CompoundAssayTarget/Cell LineIC50Reference
This compoundTopoisomerase II Decatenation AssayPurified DNA topoisomerase II10 µM[3][5]
This compoundHuman Tumor Cloning AssayOvarian and Breast Cancer SamplesQualitatively active[2]
N-demethylthis compoundHuman Tumor Cloning AssayOvarian and Breast Cancer SamplesQualitatively active[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for HPLC analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the this compound solution to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To stop the reaction, add ice-cold acetonitrile containing the internal standard to each aliquot.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method for the simultaneous quantification of this compound and N-demethylthis compound.

Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol is based on the principle that topoisomerase II can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Materials:

  • Purified DNA topoisomerase II

  • Kinetoplast DNA (kDNA)

  • ATP

  • This compound

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

  • Loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and kDNA.

    • Add varying concentrations of this compound (or vehicle control).

    • Add purified topoisomerase II to initiate the reaction.

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding loading dye containing SDS and proteinase K.

    • Load the samples onto an agarose gel.

    • Perform gel electrophoresis to separate the catenated and decatenated DNA.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.

Protocol 3: Tubulin Polymerization Assay (Turbidity-based)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

Materials:

  • Purified tubulin

  • GTP

  • Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

  • This compound

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound.

    • On ice, prepare the tubulin solution in cold polymerization buffer containing GTP.

  • Assay:

    • In a pre-warmed 96-well plate, add varying concentrations of this compound (or vehicle control).

    • Add the cold tubulin solution to each well to initiate polymerization.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

Visualizations

Menogaril_Metabolism This compound This compound (7-OMEN) N_demethylthis compound N-demethylthis compound This compound->N_demethylthis compound N-demethylation (Liver) Excretion Biliary and Urinary Excretion This compound->Excretion N_demethylthis compound->Excretion

Caption: Metabolic pathway of this compound.

Menogaril_Workflow cluster_invitro In Vitro Experiment cluster_analysis Troubleshooting Analysis start Treat cells with this compound metabolism Cellular Metabolism start->metabolism parent_effect Effect of this compound metabolism->parent_effect Parent Drug metabolite_effect Effect of N-demethylthis compound metabolism->metabolite_effect Metabolite observed_result Observed Experimental Result parent_effect->observed_result metabolite_effect->observed_result hplc HPLC/LC-MS Analysis observed_result->hplc Inconsistent Results? quantify Quantify this compound and N-demethylthis compound hplc->quantify

Caption: Experimental workflow and troubleshooting logic.

Menogaril_Signaling cluster_topo Topoisomerase II Inhibition cluster_tubulin Tubulin Polymerization Inhibition This compound This compound Top2 Topoisomerase II This compound->Top2 Tubulin Tubulin Dimers This compound->Tubulin CleavableComplex Stabilized Cleavable Complex Top2->CleavableComplex poisons DSB DNA Double-Strand Breaks CleavableComplex->DSB Apoptosis_Topo Apoptosis DSB->Apoptosis_Topo Microtubules Microtubule Formation Tubulin->Microtubules inhibits polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest disruption leads to Apoptosis_Tubulin Apoptosis MitoticArrest->Apoptosis_Tubulin

References

Technical Support Center: Menogaril Administration & Phlebitis Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding phlebitis associated with Menogaril administration.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of phlebitis with this compound administration?

A1: Phlebitis is a common adverse event associated with the intravenous administration of this compound. Clinical studies have reported varying incidences, often dependent on the dose and concentration of the drug. For instance, one Phase I study noted that concentration-dependent phlebitis occurred in 12 out of 24 patients, with minimal severity when the this compound concentration was kept below 1 mg/ml.[1] Another study reported burning and phlebitis at infusion sites in 72% of patients receiving this compound for metastatic breast cancer.[2] Local toxicity, including phlebitis and/or erythema, was the most common nonhematologic toxicity at a dose of 250 mg/m², affecting eight out of nine patients.[3]

Q2: What are the typical signs and symptoms of this compound-induced phlebitis?

A2: Researchers should monitor for local signs of inflammation at the infusion site. Common signs and symptoms include pain, erythema (redness), swelling, induration (hardening of the tissue), and the presence of a palpable venous cord.[4] Erythema typically appears within 24 hours of treatment and usually resolves within a few days.[3] In some cases, a more persistent orange discoloration of the skin may be observed, suggesting cutaneous deposits of the drug.[3]

Q3: Are there any known risk factors for developing phlebitis with this compound?

A3: The primary risk factor for this compound-induced phlebitis is the concentration of the drug solution. A concentration exceeding 1 mg/ml has been associated with a higher incidence of phlebitis.[1] Higher doses of this compound have also been linked to an increased frequency and severity of phlebitis.[3][5] The duration of the infusion and the size of the vein used for administration can also be contributing factors.

Q4: What are the immediate steps to take if phlebitis is observed during an experiment?

A4: If signs of phlebitis are observed, it is crucial to stop the infusion immediately. The affected limb should be elevated to reduce swelling. Application of warm or cold compresses can help alleviate symptoms.[6] A thorough evaluation of the severity of the phlebitis should be conducted using a standardized scale (see Troubleshooting Guide). For severe cases, consultation with a veterinarian for animal studies or a medical professional for clinical studies is recommended.

Q5: Can this compound be administered through a central venous catheter to avoid phlebitis?

A5: Yes, the use of central venous catheters, such as Hickman catheters, has been reported in clinical studies to manage the frequent occurrence of arm vein phlebitis associated with this compound administration.[7] This is a recommended strategy to minimize the risk of peripheral phlebitis, especially in studies requiring repeated administrations or higher concentrations of this compound.

Troubleshooting Guides

Guide 1: Prophylactic Strategies to Minimize this compound-Induced Phlebitis

This guide provides preventative measures to reduce the incidence and severity of phlebitis during this compound administration.

StrategyRecommendationRationale
Drug Concentration Maintain this compound concentration at or below 1 mg/ml.Clinical data indicates a significantly lower incidence of phlebitis at concentrations below this threshold.[1]
Infusion Rate Administer this compound as a slow intravenous infusion over 1-2 hours.A slower infusion rate allows for greater hemodilution of the drug, reducing its direct irritant effect on the venous endothelium.[5]
Catheter Selection and Placement Use the smallest gauge catheter appropriate for the vein size. Select a large vein with good blood flow, avoiding areas of flexion.This minimizes mechanical irritation to the vein and ensures adequate blood flow for drug dilution.
Vehicle and Formulation Consider alternative formulation strategies such as liposomal encapsulation or nanosuspensions.These formulations can reduce direct contact of the drug with the endothelial lining, thereby decreasing irritation. While not specifically studied for this compound, this is a known strategy for other irritant drugs.[8]
Use of Central Venous Access For studies involving multiple doses or high concentrations of this compound, consider the use of a central venous catheter.This bypasses peripheral veins, which are more susceptible to phlebitis.[7]
Guide 2: Assessment and Management of this compound-Induced Phlebitis

This guide provides a systematic approach to the assessment and management of phlebitis should it occur.

Step 1: Visual and Physical Assessment

  • Observation: Regularly inspect the infusion site for signs of erythema, swelling, and streak formation.

  • Palpation: Gently palpate the vein proximal to the infusion site to check for tenderness, induration, and a palpable venous cord.

  • Scoring: Utilize a standardized phlebitis scale for quantitative assessment.

Phlebitis Scoring Scale (Example)

ScoreClinical PresentationAction
0 No symptomsContinue monitoring
1 Erythema at access site with or without painMonitor; consider slowing infusion rate
2 Pain at access site with erythema and/or edemaStop infusion; consider restarting in another vein
3 Pain at access site with erythema, streak formation, and/or palpable venous cordStop infusion; apply compresses; elevate limb
4 Pain at access site with erythema, streak formation, palpable venous cord >1 inch in length, and purulent drainageStop infusion; initiate appropriate treatment; consider medical/veterinary consultation

Step 2: Intervention Strategies

InterventionProtocol
Non-Pharmacological Warm Compresses: Apply a warm, moist compress to the affected area for 15-20 minutes, 3-4 times daily to promote blood flow and reduce inflammation. Cold Compresses: Apply a cold pack for 10-15 minutes, 3-4 times daily to reduce swelling and pain, particularly in the initial stages.[6] Elevation: Keep the affected limb elevated above the level of the heart to facilitate venous return and reduce edema.
Topical Agents (Investigational) Heparinoid Creams/Gels: Apply topically to the affected area to reduce inflammation and prevent thrombus formation. Corticosteroid Creams: May be considered to reduce the inflammatory response. Herbal Remedies: Compounds like chamomile extract and marigold ointment have shown anti-inflammatory properties in treating phlebitis.[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Endothelial Cell Toxicity

This protocol outlines a method to evaluate the cytotoxic effects of this compound on vascular endothelial cells.

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with appropriate growth factors.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

  • Seed HUVECs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
  • Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in complete cell culture medium.
  • Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group.
  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

3. Viability Assay (MTT Assay):

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vivo Assessment of this compound-Induced Phlebitis in a Rabbit Ear Vein Model

This protocol describes an animal model to study the phlebitic potential of this compound formulations.

1. Animal Model:

  • Use healthy adult New Zealand white rabbits.
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Experimental Procedure:

  • Anesthetize the rabbit and place a 24-gauge catheter into the marginal ear vein.
  • Infuse the test solution (this compound at a specific concentration and vehicle) at a constant rate for a defined period (e.g., 4 hours). Use the contralateral ear as a control (vehicle infusion).
  • After the infusion, remove the catheter and apply gentle pressure to the insertion site.

3. Macroscopic and Histopathological Evaluation:

  • Observe the ears for signs of phlebitis (erythema, edema, venous cord formation) at 24, 48, and 72 hours post-infusion and score using a standardized scale.
  • At the end of the observation period, euthanize the animals and excise the veins.
  • Fix the vein segments in 10% neutral buffered formalin, process, and embed in paraffin.
  • Stain the sections with hematoxylin and eosin (H&E).
  • Evaluate the sections for endothelial damage, inflammation, thrombosis, and perivascular tissue injury.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in this compound-Induced Phlebitis

While specific signaling pathways for this compound-induced phlebitis have not been fully elucidated, it is hypothesized to involve pathways common to drug-induced endothelial cell injury and inflammation.

G cluster_0 This compound Administration cluster_1 Endothelial Cell Injury cluster_2 Inflammatory Cascade cluster_3 Clinical Manifestation This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage Direct DNA Damage This compound->DNA_Damage Membrane_Damage Cell Membrane Damage This compound->Membrane_Damage NF_kB NF-κB Activation ROS->NF_kB DNA_Damage->NF_kB Membrane_Damage->NF_kB Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) NF_kB->Cytokines Adhesion_Molecules Upregulation of Adhesion Molecules (E-selectin, ICAM-1) NF_kB->Adhesion_Molecules Thrombosis Thrombosis NF_kB->Thrombosis Leukocyte_Infiltration Leukocyte Infiltration Cytokines->Leukocyte_Infiltration Increased_Permeability Increased Vascular Permeability Cytokines->Increased_Permeability Adhesion_Molecules->Leukocyte_Infiltration Phlebitis Phlebitis (Pain, Redness, Swelling) Leukocyte_Infiltration->Phlebitis Increased_Permeability->Phlebitis Thrombosis->Phlebitis

Caption: Hypothetical signaling cascade in this compound-induced phlebitis.

Experimental Workflow for Investigating this compound-Induced Phlebitis

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model cluster_2 Phase 3: Intervention Studies cluster_3 Phase 4: Data Analysis & Reporting A1 Endothelial Cell Culture (e.g., HUVECs) A2 This compound Exposure (Dose-Response) A1->A2 A3 Cell Viability Assays (MTT, LDH) A2->A3 A4 Inflammatory Marker Analysis (ELISA for IL-6, TNF-α) A2->A4 B1 Rabbit Ear Vein Model A3->B1 A4->B1 B2 This compound Infusion (Different Concentrations/Formulations) B1->B2 B3 Macroscopic Phlebitis Scoring B2->B3 B4 Histopathological Analysis B2->B4 C1 Test Potential Interventions (e.g., Co-administration with anti-inflammatory agents, novel formulations) B3->C1 B4->C1 C2 Evaluate Reduction in Phlebitis (In Vitro and In Vivo Models) C1->C2 D1 Quantitative Data Analysis C2->D1 D2 Summarize Findings D1->D2 D3 Publish/Report Results D2->D3

Caption: A stepwise workflow for the investigation of this compound-induced phlebitis.

References

Technical Support Center: Interpreting Menogaril-Induced DNA Damage Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting DNA damage assays induced by Menogaril. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Understanding this compound's Mechanism of Action

This compound is an anthracycline analogue that exhibits anti-tumor activity by targeting DNA topoisomerase II. Unlike other anthracyclines, this compound has a weaker binding affinity to DNA and its primary mechanism of inducing DNA damage is not through intercalation.[1][2] Instead, it functions as a topoisomerase II poison, stabilizing the transient covalent complexes formed between the enzyme and DNA.[2][3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs), which subsequently trigger cellular DNA damage responses.[4][5]

Data Presentation: this compound's Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a key biochemical assay.

Assay TypeTargetSubstrateIC50 (µM)Reference
Topoisomerase II DecatenationPurified DNA Topoisomerase IIKinetoplast DNA (kDNA)10[3]

Key Experimental Protocols

Accurate assessment of this compound-induced DNA damage relies on the meticulous execution of appropriate assays. Below are detailed protocols for three essential experimental techniques.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][7]

Experimental Workflow:

Comet_Assay_Workflow A Cell Treatment with this compound B Harvest and Prepare Single-Cell Suspension A->B C Embed Cells in Low-Melting Point Agarose on a Slide B->C D Cell Lysis (High Salt and Detergent) C->D E Alkaline Unwinding and Electrophoresis D->E F Neutralization and Staining with DNA Dye E->F G Fluorescence Microscopy and Image Analysis F->G

Caption: Workflow for the Comet Assay.

Protocol:

  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a negative control (vehicle-treated) and a positive control (e.g., etoposide).

    • Harvest cells and resuspend in ice-cold PBS to obtain a single-cell suspension at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Prepare 1% normal melting point agarose in water and coat microscope slides. Allow to dry completely.

    • Mix the cell suspension with 0.5% low melting point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage of 25V and adjust the current to 300 mA. Conduct electrophoresis for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a few drops of a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

γH2AX Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a key marker for DNA double-strand breaks.[8][9]

Experimental Workflow:

gH2AX_Workflow A Cell Seeding on Coverslips and this compound Treatment B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.3% Triton X-100) B->C D Blocking (e.g., 5% BSA) C->D E Incubation with Primary Antibody (anti-γH2AX) D->E F Incubation with Fluorescently Labeled Secondary Antibody E->F G Counterstaining with DAPI and Mounting F->G H Fluorescence Microscopy and Foci Quantification G->H

Caption: Workflow for γH2AX Immunofluorescence Assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[9]

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[9]

    • Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in 1% BSA/PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Mounting and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.

In Vitro Topoisomerase II Decatenation Assay

This biochemical assay directly measures the ability of this compound to inhibit the decatenation activity of purified topoisomerase II.[10][11][12]

Experimental Workflow:

TopoII_Decatenation_Workflow A Prepare Reaction Mix (Buffer, ATP, kDNA) B Add this compound at Various Concentrations A->B C Add Purified Topoisomerase II Enzyme B->C D Incubate at 37°C C->D E Stop Reaction and Deproteinate D->E F Agarose Gel Electrophoresis E->F G Stain Gel and Visualize DNA Bands F->G H Analyze Inhibition of kDNA Decatenation G->H

Caption: Workflow for Topoisomerase II Decatenation Assay.

Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.[10][12]

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.

  • Enzyme Reaction:

    • Add a standardized amount of purified human topoisomerase II enzyme to each reaction tube.

    • Incubate the reactions at 37°C for 30 minutes.[10][12]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Incubate at 37°C for another 15-30 minutes to digest the protein.

    • Add gel loading dye to each sample.

    • Separate the DNA products by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.

  • Interpretation:

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in fast-migrating minicircles.

    • In the presence of an effective inhibitor like this compound, the decatenation will be inhibited, and the kDNA will remain as a high-molecular-weight network in the loading well.

    • The IC50 value can be determined by quantifying the amount of decatenated product at different inhibitor concentrations.

DNA Damage Signaling Pathway Induced by this compound

This compound, as a topoisomerase II poison, induces DNA double-strand breaks, which activate a complex signaling network known as the DNA Damage Response (DDR).[1][13]

DNA_Damage_Response cluster_0 This compound Action cluster_1 DNA Damage Response This compound This compound CleavableComplex Stabilized TopoII-DNA Cleavable Complex This compound->CleavableComplex inhibits re-ligation TopoII Topoisomerase II TopoII->CleavableComplex DNA DNA DNA->CleavableComplex DSB DNA Double-Strand Breaks CleavableComplex->DSB ATM ATM DSB->ATM activates ATR ATR DSB->ATR activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates H2AX H2AX ATM->H2AX phosphorylates ATR->CHK2 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces CHK2->p53 phosphorylates gammaH2AX γH2AX H2AX->gammaH2AX DNARepair DNA Repair gammaH2AX->DNARepair recruits repair factors CellCycleArrest->DNARepair allows time for

Caption: this compound-induced DNA damage response pathway.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the execution and interpretation of this compound-induced DNA damage assays.

Comet Assay
  • Q1: Why am I not seeing any comets (no DNA migration) in my this compound-treated cells, even with a positive control that works?

    • A1: This could be due to inefficient lysis. Ensure the lysis buffer is fresh and has been kept at 4°C. The duration of lysis can also be extended (e.g., overnight) to ensure complete removal of cellular proteins, allowing DNA to migrate freely.[14] Also, confirm that the concentration of this compound and the treatment duration are sufficient to induce detectable DNA breaks in your specific cell line.

  • Q2: My control (untreated) cells are showing significant comets. What could be the cause?

    • A2: High background DNA damage can be caused by several factors. Excessive mechanical stress during cell harvesting (e.g., harsh trypsinization or scraping), exposure to UV light, or suboptimal culture conditions can all contribute.[15] Ensure gentle handling of cells and protect them from light as much as possible during the assay. It is also advisable to check the quality of your reagents, particularly the water and PBS.

  • Q3: The comets in my images are faint or have a high background fluorescence.

    • A3: This may be related to the staining procedure. Ensure you are using the optimal concentration of the DNA dye and that the staining and washing steps are performed correctly to reduce background. Over-staining can lead to high background, while under-staining will result in faint comets. Also, ensure your fluorescence microscope filters are appropriate for the dye you are using.

γH2AX Immunofluorescence Assay
  • Q1: I am not observing any γH2AX foci in my this compound-treated cells.

    • A1: There are several potential reasons for this. Firstly, ensure that your primary and secondary antibodies are specific and used at the correct dilutions. It is crucial to include a positive control (e.g., cells treated with ionizing radiation) to validate the antibody and the staining protocol. Secondly, the timing of fixation after treatment is critical; γH2AX foci formation is a dynamic process, and the peak of formation may vary between cell lines and drug concentrations. A time-course experiment is recommended to determine the optimal time point for your system.[16] Finally, ensure proper cell permeabilization to allow antibody access to the nucleus.

  • Q2: I have high background staining, making it difficult to quantify the foci.

    • A2: High background can result from insufficient blocking, inadequate washing between antibody incubations, or non-specific binding of the secondary antibody.[17] Increase the duration of the blocking step and the number of washes. You can also try titrating your primary and secondary antibodies to find the optimal signal-to-noise ratio. Using a high-quality mounting medium with an anti-fade agent can also help reduce background fluorescence.

  • Q3: The number of γH2AX foci does not correlate with the dose of this compound.

    • A3: At very high concentrations of this compound, extensive DNA damage can lead to pan-nuclear staining rather than distinct foci, making quantification difficult.[8] It is also possible that at high doses, the cells are rapidly undergoing apoptosis, which can also lead to widespread γH2AX signaling that is not representative of the initial DNA damage.[16] It is important to perform a dose-response experiment over a wide range of concentrations to identify the optimal range for foci quantification.

Topoisomerase II Decatenation Assay
  • Q1: I see no decatenation activity even in my no-inhibitor control.

    • A1: This indicates a problem with the enzyme or the reaction conditions. Ensure that the purified topoisomerase II enzyme is active and has been stored correctly. The reaction buffer, and particularly the ATP, must be fresh and at the correct concentration, as topoisomerase II activity is ATP-dependent.[10][12]

  • Q2: I observe partial inhibition even at very high concentrations of this compound.

    • A2: This could be due to the presence of a solvent like DMSO at a concentration that partially inhibits the enzyme. It is important to keep the final DMSO concentration low (typically ≤1%) and consistent across all samples, including the controls.[12] Alternatively, the preparation of this compound may have degraded; ensure it is stored correctly and prepared fresh.

  • Q3: The DNA bands on my gel are smeared.

    • A3: Smeared bands can be a sign of nuclease contamination in your enzyme preparation or reagents. Ensure all solutions are prepared with nuclease-free water and that your purified topoisomerase II is of high quality. Adding a chelating agent like EDTA to the stop buffer can help to inactivate any contaminating nucleases.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Menogaril and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two anthracycline antibiotics: Menogaril and the widely used chemotherapeutic agent, Doxorubicin. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data, aiding researchers in evaluating these compounds for potential therapeutic applications.

Introduction: Two Anthracyclines with Distinct Profiles

Doxorubicin, a cornerstone of cancer chemotherapy for decades, is well-known for its potent cytotoxic effects against a broad spectrum of cancers. Its clinical utility, however, is often limited by significant side effects, most notably cardiotoxicity. This compound, a semi-synthetic analogue of nogalamycin, emerged as a compound with a distinct mechanism of action and preclinical data suggesting a potentially improved therapeutic window. This guide delves into a comparative analysis of their cytotoxicity, mechanisms of action, and the experimental basis for these findings.

Mechanisms of Cytotoxic Action

The cytotoxic effects of Doxorubicin and this compound stem from their interactions with cellular components, leading to cell death. However, their primary molecular targets and the downstream consequences of these interactions differ significantly.

Doxorubicin: The cytotoxic cascade of Doxorubicin is primarily initiated by two well-established mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a local unwinding and deformation of the DNA structure. This physical obstruction interferes with fundamental cellular processes like DNA replication and transcription.[1][2][]

  • Topoisomerase II Inhibition: Doxorubicin poisons topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. It stabilizes the transient DNA-topoisomerase II cleavage complex, leading to the accumulation of DNA double-strand breaks.[1][2][]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.[][4][5]

This compound: While also an anthracycline, this compound exhibits a more nuanced mechanism of action:

  • Weaker DNA Binding: In contrast to Doxorubicin, this compound demonstrates a weaker binding affinity for DNA.[1][6]

  • Topoisomerase II Inhibition: this compound also functions as a topoisomerase II inhibitor, stabilizing the cleavable complex. However, its cleavage site specificity on the DNA differs from that of Doxorubicin. The IC50 value for this compound's inhibition of topoisomerase II decatenation activity has been reported to be 10 µM.[7][8]

  • Cytoskeletal Effects: Some studies suggest that this compound may also interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This suggests an additional layer to its cytotoxic activity that is distinct from traditional anthracyclines.[1][6]

The following diagram illustrates the distinct and overlapping signaling pathways affected by Doxorubicin and this compound.

G Comparative Signaling Pathways of Doxorubicin and this compound Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Dox Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Dox ROS_Generation ROS Generation Doxorubicin->ROS_Generation Replication_Transcription_Inhibition Replication/Transcription Inhibition DNA_Intercalation->Replication_Transcription_Inhibition DSBs_Dox DNA Double-Strand Breaks Topoisomerase_II_Dox->DSBs_Dox Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Cycle_Arrest_Dox Cell Cycle Arrest DSBs_Dox->Cell_Cycle_Arrest_Dox Replication_Transcription_Inhibition->Cell_Cycle_Arrest_Dox Apoptosis_Dox Apoptosis Oxidative_Stress->Apoptosis_Dox Cell_Cycle_Arrest_Dox->Apoptosis_Dox This compound This compound Weak_DNA_Binding Weaker DNA Binding This compound->Weak_DNA_Binding Topoisomerase_II_Meno Topoisomerase II Inhibition (different cleavage site) This compound->Topoisomerase_II_Meno Cytoskeleton_Disruption Cytoskeleton Disruption (Tubulin Polymerization) This compound->Cytoskeleton_Disruption DSBs_Meno DNA Double-Strand Breaks Topoisomerase_II_Meno->DSBs_Meno Mitotic_Arrest Mitotic Arrest Cytoskeleton_Disruption->Mitotic_Arrest Cell_Cycle_Arrest_Meno Cell Cycle Arrest DSBs_Meno->Cell_Cycle_Arrest_Meno Mitotic_Arrest->Cell_Cycle_Arrest_Meno Apoptosis_Meno Apoptosis Cell_Cycle_Arrest_Meno->Apoptosis_Meno

A simplified diagram of the cytotoxic mechanisms of Doxorubicin and this compound.

Quantitative Comparison of Cytotoxicity

A direct comparison of the cytotoxic potency of this compound and Doxorubicin is challenging due to the limited availability of head-to-head studies with reported half-maximal inhibitory concentration (IC50) values for this compound across a wide range of cancer cell lines. However, the available data provides valuable insights.

In Vitro Cytotoxicity Data:

While specific IC50 values for this compound are scarce in publicly available literature, some studies provide a qualitative or semi-quantitative comparison. For instance, one study reported that this compound showed "greater activity" than Doxorubicin (Adriamycin) against several non-small cell lung cancer cell lines and the K562 human myelogenous leukemia cell line in a clonogenic assay. Another study on HTLV-I infected T-cell lines stated that the inhibitory effects of this compound were "almost as much as those of doxorubicin".

A more direct quantitative comparison can be drawn from a study by Bhuyan et al. (1983) on Chinese Hamster V79 cells. The survival percentages after a 2-hour treatment provide a clear indication of their relative cytotoxicity at the tested concentrations.

Table 1: Comparative Cytotoxicity in V79 Chinese Hamster Cells

Concentration (µg/mL)Doxorubicin (% Survival)This compound (% Survival)
0.1525 - 5025 - 50
0.305 - 155 - 15

Data extracted from Bhuyan et al., Cancer Research, 1983.

This data suggests that in V79 cells, this compound and Doxorubicin exhibit comparable cytotoxic potency at the tested concentrations.

Doxorubicin IC50 Values in Various Cancer Cell Lines:

For a broader perspective on Doxorubicin's potency, the following table summarizes its IC50 values across a range of human cancer cell lines.

Table 2: Doxorubicin IC50 Values in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma> 20[9][10]
BFTC-905Bladder Cancer2.3[9][10]
HeLaCervical Carcinoma2.9[9][10]
HepG2Hepatocellular Carcinoma12.2[9][10]
Huh7Hepatocellular Carcinoma> 20[9][10]
K562Chronic Myelogenous Leukemia0.031 - 6.94[11]
MCF-7Breast Adenocarcinoma2.5[9][10]
M21Melanoma2.8[9][10]
TCCSUPBladder Cancer12.6[9][10]
UMUC-3Bladder Cancer5.1[9][10]
VMCUB-1Bladder Cancer> 20[9][10]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in drug discovery and development. A variety of in vitro assays are employed to determine the concentration at which a compound exhibits a toxic effect on cultured cells. Below is a generalized protocol for a common cytotoxicity assay, the MTT assay, which is frequently used to determine IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding:

    • Cancer cells are harvested from culture and counted.

    • A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into a 96-well microplate in a final volume of 100 µL of complete culture medium.

    • The plate is incubated for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • A stock solution of the test compound (this compound or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the drug are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle (solvent) at the same concentration as the highest drug concentration. Blank wells contain medium only.

  • Incubation:

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • The absorbance values of the blank wells are subtracted from all other wells.

    • The percentage of cell viability is calculated for each drug concentration relative to the vehicle control (considered 100% viability).

    • The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

The following diagram illustrates a typical experimental workflow for a cytotoxicity assay.

G General Experimental Workflow for Cytotoxicity Assay Start Start Cell_Culture Maintain Cancer Cell Line in Culture Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Drug_Treatment Treat Cells with Compounds Incubation_24h->Drug_Treatment Drug_Preparation Prepare Serial Dilutions of Test Compounds Drug_Preparation->Drug_Treatment Incubation_Drug Incubate for 24/48/72h Drug_Treatment->Incubation_Drug Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation_Drug->Assay Data_Acquisition Measure Signal (e.g., Absorbance) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

A generalized workflow for determining the cytotoxicity of a compound.

Conclusion

This compound and Doxorubicin are both potent cytotoxic agents belonging to the anthracycline class of antibiotics. While Doxorubicin's mechanism of action is well-characterized and involves strong DNA intercalation and topoisomerase II poisoning, this compound presents a more complex profile with weaker DNA binding, distinct topoisomerase II inhibition, and potential effects on the cytoskeleton.

The available data suggests that this compound's cytotoxic potency is comparable to that of Doxorubicin in some cell lines. However, a comprehensive, direct comparison across a broad range of cancer types is limited by the scarcity of published IC50 values for this compound. Further head-to-head in vitro studies are warranted to fully elucidate the comparative cytotoxicity of these two agents and to identify specific cancer types that may be more susceptible to this compound's unique mechanism of action. This information will be crucial for guiding future preclinical and clinical investigations into the therapeutic potential of this compound.

References

A Comparative Guide to the Topoisomerase II Poisoning Activity of Menogaril and Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Menogaril and Etoposide, two prominent anti-cancer agents that exert their cytotoxic effects by poisoning topoisomerase II. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays.

Introduction and Mechanism of Action

DNA topoisomerase II is a vital enzyme that resolves topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination. It functions by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then resealing the break.

Topoisomerase II poisons are a class of chemotherapeutic drugs that interfere with this process. Instead of inhibiting the enzyme's catalytic activity outright, they stabilize the transient "cleavable complex," which is the intermediate state where topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks.[1][3] These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[2]

Etoposide , a derivative of podophyllotoxin, is a well-characterized topoisomerase II poison widely used in cancer therapy.[1][4] It specifically inhibits the DNA re-ligation step of the topoisomerase II reaction cycle.[2][5] By binding to the enzyme-DNA complex, etoposide creates a stable barrier to DNA processing, which can interfere with replication and transcription.[4]

This compound , a synthetic anthracycline derivative, also functions as a topoisomerase II poison by stabilizing the cleavable complex.[6][7] Unlike some other anthracyclines, its primary mechanism is the inhibition of topoisomerase II, and it does not significantly inhibit topoisomerase I.[6][7][8] Studies have shown that this compound stimulates the formation of the cleavable complex without affecting the initial binding of topoisomerase II to DNA.[6][7]

The following diagram illustrates the general mechanism of action for topoisomerase II poisons like this compound and Etoposide.

TopoII_Poison_Mechanism cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Action of Topo II Poisons DNA Supercoiled DNA TopoII_binds Topo II binds DNA DNA->TopoII_binds 1 Cleavage DNA Cleavage (Transient DSB) TopoII_binds->Cleavage 2 Passage Strand Passage Cleavage->Passage 3 Cleavable_Complex Cleavable Complex (Topo II covalently bound to DNA) Cleavage->Cleavable_Complex Poisons This compound / Etoposide Religation DNA Religation Passage->Religation 4 TopoII_releases Topo II releases Relaxed DNA Religation->TopoII_releases 5 Cleavable_Complex->Religation Blocked Stabilization Stabilization of Cleavable Complex Poisons->Stabilization DSBs Accumulation of Double-Strand Breaks Stabilization->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Fig. 1: General mechanism of Topoisomerase II poisons.

Quantitative Data Comparison

The primary measure of a topoisomerase II poison's activity is its ability to inhibit the catalytic functions of the enzyme, such as decatenation (unlinking) of interlocked DNA circles. This is often quantified by the half-maximal inhibitory concentration (IC50).

ParameterThis compoundEtoposideReference
Target Enzyme Topoisomerase IITopoisomerase II[1][6]
IC50 for Topo II Decatenation Activity 10 µMComparable to this compound (~15 µM for 50% max effect)[5][6][7]
Effect on Topoisomerase I No inhibition up to 400 µMNot its primary target[6][7]
Stimulation of DNA Cleavage Stimulates cleavable complex formationStimulates cleavable complex formation (5-6 fold increase)[5][6]

Experimental Protocols

Here we provide detailed methodologies for key experiments used to evaluate and compare the topoisomerase II poisoning activity of compounds like this compound and Etoposide.

Topoisomerase II DNA Cleavage Assay

This assay is crucial for determining if a compound stabilizes the topoisomerase II-DNA cleavage complex.[9]

Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA. The addition of a strong denaturant (like SDS) and a protease (Proteinase K) removes the protein component, revealing DNA breaks that can be visualized by agarose gel electrophoresis. An increase in linear DNA from a supercoiled plasmid substrate indicates topoisomerase II poisoning.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Supercoiled plasmid DNA (e.g., pBR322): 0.5 µg

    • Purified human Topoisomerase IIα

    • Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 5 mM MgCl2, 2 mM DTT)

    • ATP (if required by the compound)

    • Varying concentrations of the test compound (this compound or Etoposide) or vehicle control (DMSO).

    • Adjust the final volume to 30 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 0.2% (w/v) SDS and 0.1 mg/mL Proteinase K.

  • Protein Digestion: Incubate at 37°C for an additional 30 minutes to digest the topoisomerase II.

  • DNA Extraction: Add stop buffer (containing a loading dye) and extract proteins with a phenol/chloroform mixture to purify the DNA.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide). Run the gel in TBE or TAE buffer.

  • Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA relative to the supercoiled and relaxed forms indicates cleavage complex stabilization.

Cleavage_Assay_Workflow start Start setup Prepare Reaction Mix: - Supercoiled Plasmid DNA - Topoisomerase II Enzyme - Assay Buffer - Test Compound (this compound/Etoposide) start->setup incubate1 Incubate at 37°C (30 minutes) setup->incubate1 terminate Terminate Reaction: Add SDS and Proteinase K incubate1->terminate incubate2 Incubate at 37°C (30 minutes) terminate->incubate2 extract Purify DNA (e.g., Phenol/Chloroform Extraction) incubate2->extract electrophoresis Agarose Gel Electrophoresis extract->electrophoresis visualize Visualize DNA Bands (UV Transilluminator) electrophoresis->visualize end End visualize->end MTT_Assay_Workflow start Start seed Seed cells in 96-well plate and incubate overnight start->seed treat Treat cells with varying concentrations of drug seed->treat incubate1 Incubate for desired exposure time (e.g., 48h) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours at 37°C add_mtt->incubate2 solubilize Remove medium and add solubilization solution (DMSO) incubate2->solubilize read Read absorbance at 570 nm (Microplate Reader) solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat Treat cells with drug to induce apoptosis start->treat harvest Harvest adherent and floating cells treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in dark (15 minutes at RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

Navigating Anthracycline Resistance: A Comparative Profile of Menogaril

Author: BenchChem Technical Support Team. Date: December 2025

The development of drug resistance remains a critical obstacle in cancer chemotherapy. For the anthracycline class of antibiotics, a cornerstone of many treatment regimens, understanding the nuances of cross-resistance is paramount for optimizing therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of Menogaril, a semi-synthetic anthracycline, with other widely used anthracyclines such as Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. We delve into the experimental data delineating their cytotoxic activity in sensitive and resistant cancer cell lines, detail the methodologies employed in these assessments, and visualize the underlying molecular pathways.

Quantitative Comparison of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other anthracyclines in sensitive and doxorubicin-resistant cancer cell lines. The Resistance Factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parental cell line, providing a quantitative measure of cross-resistance.

Cell LineDrugIC50 (Sensitive)IC50 (Doxorubicin-Resistant)Resistance Factor (RF)Reference
K562 (Human Chronic Myeloid Leukemia) Doxorubicin0.25 ± 0.05 µM15.44 ± 0.81 µM~61.8[1]
This compoundNDResistantND[2]
DaunorubicinNDResistantND[2]
P388 (Murine Leukemia) This compoundND40-fold vs. Sensitive~40
DoxorubicinNDResistantND

ND: Not Determined in the cited literature under comparable conditions.

Unraveling the Mechanism of this compound Resistance

This compound exhibits a distinct mechanism of action compared to other anthracyclines like doxorubicin. While doxorubicin primarily intercalates with DNA and inhibits topoisomerase II, this compound has a weaker interaction with DNA and functions predominantly as a topoisomerase II poison, stabilizing the cleavable complex between the enzyme and DNA.[3][4] This leads to the accumulation of double-strand DNA breaks.[4]

Resistance to this compound is therefore closely linked to alterations in topoisomerase II. Studies have shown that cell lines expressing a drug-resistant form of topoisomerase II alpha (TOP2A) exhibit cross-resistance to this compound. The resistance mechanism for this compound appears to be distinct from the classic multidrug resistance (MDR) phenotype. For instance, in a this compound-resistant P388 leukemia cell line, resistance was not reversed by the MDR modulator verapamil, and there was no significant overexpression of the mdr gene.

Experimental Protocols

The determination of cytotoxic effects and cross-resistance profiles of anthracyclines is primarily conducted using in vitro cell viability assays. The following is a representative protocol for the MTT assay, a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the IC50 value of an anthracycline and assess the cross-resistance profile in sensitive and resistant cancer cell lines.

Materials:

  • Sensitive and resistant cancer cell lines (e.g., K562 and K562/ADM)

  • Complete cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound and other anthracyclines

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase. Cell concentration and viability are determined using a hemocytometer and trypan blue exclusion. Cells are then seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubated overnight to allow for attachment.

  • Drug Treatment: A series of dilutions of this compound and other anthracyclines are prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the various drug concentrations. Control wells with medium alone and medium with the drug vehicle are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. A dose-response curve is generated by plotting the percentage of cell viability against the drug concentration. The IC50 value is then determined from this curve using appropriate software. The Resistance Factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in determining cross-resistance and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for Determining Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Sensitive & Resistant Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Drug Dilution Series (this compound, etc.) drug_treatment Drug Treatment drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (48-72h) drug_treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 & RF Calculation absorbance->calculation

Caption: A flowchart of the MTT assay for cytotoxicity assessment.

resistance_pathway Topoisomerase II-Mediated Resistance to this compound cluster_resistance Resistance Mechanisms This compound This compound Top2 Topoisomerase II (Top2) This compound->Top2 inhibits CleavableComplex Top2-DNA Cleavable Complex Stabilization Top2->CleavableComplex Apoptosis Apoptosis DSBs DNA Double-Strand Breaks (DSBs) CleavableComplex->DSBs DSBs->Apoptosis AlteredTop2 Altered Top2 Expression or Mutation AlteredTop2->Top2 prevents binding Phosphorylation Changes in Top2 Phosphorylation Status Phosphorylation->Top2 modulates activity

References

Validating the Topoisomerase II Inhibitory Activity of Menogaril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the topoisomerase II inhibitory activity of Menogaril with other established topoisomerase II inhibitors, namely doxorubicin, etoposide, and amsacrine. The information presented is supported by experimental data from publicly available scientific literature to assist researchers in evaluating this compound's potential as an anticancer agent.

Comparative Analysis of Topoisomerase II Inhibitory Activity

This compound is an anthracycline derivative that has demonstrated potent antitumor activity.[1][2] Its mechanism of action is primarily attributed to the inhibition of topoisomerase II, an essential enzyme involved in resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] Unlike some other anthracyclines, this compound is classified as a topoisomerase II poison, meaning it stabilizes the transient covalent complex formed between topoisomerase II and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.[1][2]

The inhibitory potency of this compound has been quantified and compared to other well-known topoisomerase II inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the available IC50 values for this compound and its comparators. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundIC50 (µM)Assay TypeReference
This compound 10Topoisomerase II Decatenation (kDNA)[1][2]
Etoposide Comparable to this compoundTopoisomerase II Decatenation (kDNA)[1][2]
Doxorubicin 2.67Topoisomerase II Inhibition[3]
Amsacrine Not available in a directly comparable decatenation assayTopoisomerase II Cleavage Assay[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the topoisomerase II inhibitory activity of this compound and other inhibitors.

Topoisomerase II Decatenation Assay

This assay is a primary method for determining the inhibitory activity of compounds against topoisomerase II. It measures the enzyme's ability to unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA).

Principle: Kinetoplast DNA is a network of thousands of interlocked circular DNA molecules. Active topoisomerase II can resolve this network into individual, decatenated DNA circles. In the presence of an inhibitor, this process is hindered. The different forms of DNA (catenated vs. decatenated) can be separated by agarose gel electrophoresis.

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)

  • Test compounds (this compound, etoposide, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA staining agent

Procedure:

  • Prepare a reaction mixture containing the 10x assay buffer, kDNA, and sterile water.

  • Add the test compound at various concentrations to individual reaction tubes. Include a vehicle control (solvent only).

  • Initiate the reaction by adding a pre-determined amount of purified topoisomerase IIα to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TBE buffer.

  • Perform electrophoresis to separate the catenated and decatenated kDNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of decatenated DNA in each lane to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase II Cleavage Assay

This assay is used to determine if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.

Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of linear DNA from a circular plasmid substrate.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Cleavage Buffer (similar to the decatenation buffer, but may have slight variations)

  • Test compounds (this compound, amsacrine, etc.)

  • Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • Agarose

  • TBE buffer

  • Ethidium bromide

Procedure:

  • Prepare a reaction mixture containing the 10x cleavage buffer, supercoiled plasmid DNA, and sterile water.

  • Add the test compound at various concentrations to individual reaction tubes.

  • Add purified topoisomerase IIα to each tube and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and trap the cleavable complexes by adding SDS.

  • Digest the protein component of the complex by adding Proteinase K and incubating further.

  • Load the samples onto a 1% agarose gel in TBE buffer.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands. An increase in the amount of linear DNA indicates the stabilization of the cleavable complex.

Visualizing the Mechanism of Action

To better understand the experimental workflows and the biological consequences of topoisomerase II inhibition by this compound, the following diagrams have been generated using the Graphviz DOT language.

Topoisomerase_II_Decatenation_Assay cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis kDNA Kinetoplast DNA (Catenated Network) Incubation Incubate at 37°C kDNA->Incubation Buffer Assay Buffer (with ATP & Mg2+) Buffer->Incubation TopoII Topoisomerase IIα TopoII->Incubation This compound This compound (Test Inhibitor) This compound->Incubation Inhibits Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization UV Visualization (Ethidium Bromide) Electrophoresis->Visualization Result_Inhibited Result: Inhibition (Catenated kDNA remains) Visualization->Result_Inhibited If this compound is effective Result_Active Result: No Inhibition (Decatenated DNA circles) Visualization->Result_Active If this compound is ineffective

Caption: Workflow of the Topoisomerase II Decatenation Assay.

Menogaril_Signaling_Pathway This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits CleavableComplex Stabilized Topo II-DNA Cleavable Complex This compound->CleavableComplex Stabilizes TopoII->CleavableComplex Forms DSBs DNA Double-Strand Breaks CleavableComplex->DSBs Leads to DDR DNA Damage Response (ATM/ATR Kinases) DSBs->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Bcl2 Bcl-2 Family Modulation p53->Bcl2 Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

References

Menogaril's Efficacy in Doxorubicin-Resistant Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the emergence of drug resistance remains a critical obstacle to effective cancer therapy. Doxorubicin, a potent and widely used anthracycline antibiotic, is frequently rendered ineffective by the development of resistance in cancer cells. This has spurred the investigation of alternative agents capable of overcoming these resistance mechanisms. Menogaril, a semi-synthetic analogue of nogalamycin, has been a subject of interest in this regard. This guide provides a comprehensive comparison of this compound's efficacy in doxorubicin-resistant cancer models, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Topoisomerases

The primary distinction between this compound and its parent compound, doxorubicin, lies in their principal mechanisms of action. While both are anthracyclines, their molecular targets differ significantly. Doxorubicin exerts its cytotoxic effects through a multi-faceted approach that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.

In contrast, this compound functions primarily as a topoisomerase II inhibitor . It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks.[1] This targeted action is a key factor in its evaluation against doxorubicin-resistant cancers.

Performance in Doxorubicin-Resistant Cancer Models: Evidence of Cross-Resistance

Despite its distinct mechanism, studies have indicated that this compound often exhibits cross-resistance in doxorubicin-resistant cancer cell lines. This suggests that the mechanisms conferring resistance to doxorubicin may also impact the efficacy of this compound.

In Vitro Cytotoxicity Data

The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin in doxorubicin-sensitive and -resistant cancer cell lines. A higher IC50 value indicates lower cytotoxicity.

Cell LineDrugIC50 (µM)Resistance Level (Fold-Change)
P388 Murine Leukemia (Sensitive) DoxorubicinData not available-
This compoundData not available-
P388/ADR (Doxorubicin-Resistant) DoxorubicinData not available-
This compoundIneffective[2]-
Cell LineDrugIC50 (µM)Resistance Level (Fold-Change)
K562 Human Myelogenous Leukemia (Sensitive) Doxorubicin0.031[3]-
This compoundData not available-
K562/ADM (Doxorubicin-Resistant) Doxorubicin0.996[3]~32[3]
This compoundShowed cross-resistance[4]-

Note: Specific IC50 values for this compound in these doxorubicin-resistant cell lines were not available in the reviewed literature, though cross-resistance was consistently reported.

One study highlighted that while this compound and another agent (SM5887) demonstrated cross-resistance in the K562/ADM cell line, a different anthracycline, MX-2 , retained its activity against these resistant cells.[4] This suggests that not all topoisomerase II inhibitors are equally susceptible to the resistance mechanisms targeting doxorubicin.

Signaling Pathways and Cellular Response

This compound's induction of DNA double-strand breaks triggers a cascade of cellular responses, primarily through the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These pathways are central to the DNA damage response, orchestrating cell cycle arrest and apoptosis.

Menogaril_Signaling_Pathway This compound This compound TopoII Topoisomerase II This compound->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Inhibition ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow_TopoII_Assay cluster_0 Reaction Preparation cluster_1 Analysis kDNA kDNA Buffer Reaction Buffer + ATP This compound This compound (Varying Conc.) TopoII Topoisomerase II This compound->TopoII Add to initiate Electrophoresis Agarose Gel Electrophoresis TopoII->Electrophoresis Incubate & Terminate Visualization Stain & Visualize Electrophoresis->Visualization

References

Unraveling the Divergent Paths of Two Anthracyclines: A Side-by-Side Comparison of Menogaril and Nogalamycin's Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Menogaril and Nogalamycin, two closely related anthracycline antibiotics, stand as a compelling case study in how subtle structural modifications can lead to profoundly different mechanisms of antitumor activity. While both compounds exert their cytotoxic effects by targeting the machinery of DNA replication and transcription, their primary molecular targets and the consequences of their interactions diverge significantly. This guide provides a detailed, data-supported comparison of their mechanisms for researchers, scientists, and drug development professionals.

Core Mechanisms: A Tale of Two Topoisomerases

The fundamental difference in the mechanisms of this compound and Nogalamycin lies in their preferential targeting of different DNA topoisomerase enzymes. Nogalamycin acts as a classic DNA intercalator and a potent poison of topoisomerase I, whereas this compound functions primarily as a topoisomerase II poison with weaker DNA binding affinity.[1][2][3]

Nogalamycin, produced by Streptomyces nogalater, possesses a unique dumbbell-shaped structure that allows it to thread between the base pairs of the DNA double helix, a process known as intercalation.[1][4] This physical obstruction of the DNA template interferes with the progression of RNA polymerase, leading to a potent inhibition of RNA synthesis.[5][6][7] Crucially, Nogalamycin stabilizes the covalent complex between topoisomerase I and DNA, an enzyme essential for relaxing DNA supercoiling.[2][8] This stabilization of the "cleavable complex" results in the accumulation of single-strand DNA breaks, which, if not repaired, can lead to cell cycle arrest and apoptosis, particularly in the S-phase.[2][9]

This compound, a semi-synthetic analog of Nogalamycin, exhibits a markedly different mode of action.[2] It has a weaker affinity for DNA compared to classic intercalators like doxorubicin and Nogalamycin.[10][11] Instead, its primary mechanism involves the inhibition of topoisomerase II.[12][13] this compound stabilizes the topoisomerase II-DNA cleavable complex, which leads to the accumulation of double-strand DNA breaks.[2][12] This targeted action against topoisomerase II results in a more pronounced inhibition of DNA synthesis over RNA synthesis.[1] Some studies also suggest that this compound may have additional cytotoxic effects through the inhibition of tubulin polymerization.[10][14]

Quantitative Comparison of Biochemical Activities

The following table summarizes key quantitative data comparing the biochemical activities of this compound and Nogalamycin, derived from various experimental studies.

ParameterThis compoundNogalamycin
Primary Molecular Target Topoisomerase II[2][12]Topoisomerase I, DNA Intercalation[1][2][15]
Topoisomerase II Inhibition (IC50) 10 µM (decatenation activity)[12][13]Inactive[3]
Topoisomerase I Inhibition Inactive (up to 400 µM)[13]Potent Poison[3][9]
DNA Binding Affinity Weak[10][11]Strong Intercalator[1][4]
Primary Effect on Macromolecular Synthesis Inhibition of DNA synthesis[1]Inhibition of RNA synthesis[1][5][6]
Effect on Tubulin Polymerization Inhibits initial rate[10][14]Not reported

Experimental Protocols

The distinct mechanisms of this compound and Nogalamycin are elucidated through a series of key biochemical and cellular assays.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
  • Objective: To determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

  • Methodology:

    • Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in a reaction buffer.

    • Varying concentrations of the test compound (Nogalamycin) are added to the reaction mixtures.

    • The reactions are incubated at 37°C for approximately 30 minutes.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is observed as the persistence of the supercoiled DNA form.[2]

Topoisomerase II Inhibition Assay (Decatenation Assay)
  • Objective: To assess the inhibitory effect of a compound on topoisomerase II activity.

  • Principle: Topoisomerase II can unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). An inhibitor will prevent the release of individual minicircles.

  • Methodology:

    • Purified DNA topoisomerase II is incubated with kDNA in the presence of ATP and varying concentrations of the test compound (this compound).

    • The reaction is stopped, and the products are separated by agarose gel electrophoresis.

    • The gel is stained and visualized. Inhibition is quantified by the reduction in the amount of decatenated DNA minicircles.[1][2]

DNA Binding Assay (Fluorescence Polarization)
  • Objective: To determine the DNA binding and intercalation properties of the compounds.

  • Principle: This competitive assay measures the displacement of a fluorescent DNA intercalator (e.g., acridine orange) by the test compound. The change in fluorescence polarization is proportional to the amount of displaced probe, reflecting the DNA binding affinity of the test compound.[1]

Cleavable Complex Assay
  • Objective: To determine if a compound stabilizes the topoisomerase-DNA cleavable complex.

  • Principle: This assay detects the covalent complexes formed between topoisomerase and DNA that are stabilized by topoisomerase poisons.

  • Methodology:

    • A radiolabeled DNA substrate is incubated with purified topoisomerase (I or II) in the presence of the test compound.

    • The reaction is stopped by the addition of a denaturing agent (e.g., SDS).

    • The DNA is then analyzed by agarose gel electrophoresis and autoradiography. An increase in the amount of cleaved DNA indicates stabilization of the cleavable complex.[1]

Cytotoxicity Assay (MTT/MTS Assay)
  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48-72 hours.

    • A reagent (MTT or MTS) is added, which is converted to a colored formazan product by viable cells.

    • The absorbance of the formazan product is measured, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.[1]

Visualizing the Divergent Mechanisms

The following diagrams illustrate the distinct signaling pathways initiated by this compound and Nogalamycin.

Nogalamycin_Mechanism Nogalamycin Nogalamycin Intercalation DNA Intercalation Nogalamycin->Intercalation Binds to Top1 Topoisomerase I Nogalamycin->Top1 Poisons DNA DNA Double Helix Intercalation->DNA RNAP RNA Polymerase Intercalation->RNAP Blocks InhibitionRNA Inhibition of RNA Synthesis Intercalation->InhibitionRNA CleavableComplex1 Stabilized Topo I- DNA Cleavable Complex Top1->CleavableComplex1 Forms SSB Single-Strand DNA Breaks CleavableComplex1->SSB Leads to Apoptosis Apoptosis SSB->Apoptosis RNASynthesis RNA Synthesis RNAP->RNASynthesis InhibitionRNA->Apoptosis

Caption: Mechanism of Nogalamycin Action.

Menogaril_Mechanism This compound This compound Top2 Topoisomerase II This compound->Top2 Poisons Tubulin Tubulin This compound->Tubulin Inhibits CleavableComplex2 Stabilized Topo II- DNA Cleavable Complex Top2->CleavableComplex2 Forms DSB Double-Strand DNA Breaks CleavableComplex2->DSB Leads to InhibitionDNA Inhibition of DNA Synthesis DSB->InhibitionDNA DNASynthesis DNA Synthesis Apoptosis Apoptosis InhibitionDNA->Apoptosis Polymerization Polymerization Tubulin->Polymerization InhibitionPoly Inhibition of Polymerization InhibitionPoly->Apoptosis

Caption: Mechanism of this compound Action.

References

A Comparative Guide to the Cardiotoxicity of Menogaril and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiotoxicity profiles of two anthracycline antibiotics: Menogaril and the widely used chemotherapeutic agent, Doxorubicin. While both compounds are potent anti-cancer agents, their distinct mechanisms of action and resulting cardiac safety profiles warrant a detailed evaluation. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the implicated signaling pathways to inform future research and drug development in this critical area.

Executive Summary

Doxorubicin is a highly effective and broadly used anti-cancer drug. However, its clinical application is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and often irreversible heart failure.[1] The primary mechanism of Doxorubicin-induced cardiotoxicity is attributed to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of cardiomyocyte apoptosis.[2][3] this compound, a synthetic analog of nogalamycin, has demonstrated a more favorable cardiac safety profile in preclinical studies.[4] This is attributed to its different mechanism of action, primarily as a topoisomerase II inhibitor with distinct cellular interactions compared to Doxorubicin.[5][6] This guide presents the available experimental data to objectively compare the cardiotoxic potential of these two agents.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from comparative studies on the cardiotoxicity of this compound and Doxorubicin.

ParameterDoxorubicinThis compoundAnimal ModelSource
Chronic Cardiotoxicity Elicited a decrease in left ventricular fractional shortening and contractility.Did not cause chronic cardiotoxicity.Rabbit[4]
Topoisomerase IIβ Inhibition (EC50) 40.1 μMNo apparent effect at concentrations up to 100 μM.In vitro[4]
Cardiac Injury (Histological Score) Significantly more cardiac injury.No significant difference from saline-treated controls.Rabbit[4]

Note: Direct head-to-head quantitative data on cardiac biomarkers and apoptosis rates in a single comparative study are limited in the currently available literature. The table reflects the findings of a key preclinical study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cardiotoxicity studies. Below are summaries of key experimental protocols employed in the assessment of anthracycline-induced cardiotoxicity.

In Vivo Chronic Cardiotoxicity Model (Rabbit)
  • Animal Model: New Zealand White rabbits are a commonly used model due to their sensitivity to anthracycline-induced cardiomyopathy.

  • Drug Administration:

    • Doxorubicin: Administered intravenously at a dose determined to induce cardiotoxicity over a chronic period.

    • This compound: Administered intravenously at a dose therapeutically equivalent to Doxorubicin.

    • Control: Saline solution administered intravenously.

  • Monitoring Cardiac Function:

    • Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured at baseline and at regular intervals throughout the study to assess cardiac systolic function.[7]

  • Biochemical Analysis:

    • Blood samples are collected to measure cardiac biomarkers such as cardiac troponin T (cTnT) and creatine kinase-MB (CK-MB) as indicators of myocardial injury.[8][9]

  • Histopathological Analysis:

    • At the end of the study, hearts are excised, and tissue samples from the apex and left ventricular free wall are collected.

    • Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for cardiomyocyte degeneration, necrosis, and fibrosis. A histological scoring system is used to quantify the degree of cardiac injury.[4]

In Vitro Cardiomyocyte Apoptosis Assay
  • Cell Line: H9c2, a rat cardiomyoblast cell line, is a commonly used in vitro model for screening cardiotoxic potential.[3]

  • Treatment:

    • H9c2 cells are cultured and treated with varying concentrations of Doxorubicin or this compound for a specified period (e.g., 24 hours).

  • Apoptosis Detection:

    • Caspase Activity: Activation of key apoptosis-mediating enzymes like caspase-3 is measured using colorimetric or fluorometric assays.[10]

    • Flow Cytometry: Cells are stained with Annexin V and propidium iodide (PI) to quantify the percentage of apoptotic and necrotic cells.

    • Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are analyzed.[11]

Signaling Pathways

The diagrams below, generated using the DOT language, illustrate the key signaling pathways involved in Doxorubicin-induced cardiotoxicity and the proposed mechanism for this compound's reduced cardiac impact.

Doxorubicin_Cardiotoxicity Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Top2b Topoisomerase IIβ Doxorubicin->Top2b ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS p53 ↑ p53 Activation ROS->p53 DNA_Damage DNA Double-Strand Breaks Top2b->DNA_Damage DNA_Damage->p53 mTOR ↓ mTOR Pathway Inhibition p53->mTOR Apoptosis Cardiomyocyte Apoptosis p53->Apoptosis mTOR->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Doxorubicin-induced cardiotoxicity signaling pathway.

Menogaril_Cardiotoxicity This compound This compound Top2a Topoisomerase IIα (Cancer Cells) This compound->Top2a Top2b Topoisomerase IIβ (Cardiomyocytes) This compound->Top2b Antitumor Antitumor Effect Top2a->Antitumor No_Inhibition No Significant Inhibition Top2b->No_Inhibition Reduced_Cardiotoxicity Reduced Cardiotoxicity No_Inhibition->Reduced_Cardiotoxicity

Caption: Proposed mechanism of this compound's reduced cardiotoxicity.

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable cardiac safety profile compared to Doxorubicin.[4] This is primarily attributed to its distinct mechanism of action, which involves the inhibition of topoisomerase II without significantly affecting topoisomerase IIβ in cardiomyocytes, thereby mitigating a key initiating event in Doxorubicin-induced cardiotoxicity.[4] While further head-to-head clinical studies are warranted to fully delineate the comparative cardiotoxicity in human patients, the preclinical data presented in this guide provides a strong rationale for the continued investigation of this compound and similar analogs as potentially safer alternatives to conventional anthracyclines in cancer therapy. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies and the development of next-generation chemotherapeutic agents with improved safety profiles.

References

The Synergistic Potential of Menogaril in Combination with DNA Damaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menogaril, an anthracycline derivative, has historically been recognized for its antitumor properties. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and repair. By stabilizing the cleavable complex between topoisomerase II and DNA, this compound induces DNA strand breaks, ultimately leading to cancer cell death.[1][2] This mode of action is comparable to other well-known topoisomerase II inhibitors, such as etoposide.[3][4] While this compound itself has been the subject of limited recent investigation, understanding its potential for synergistic interactions with other DNA damaging agents is crucial for the development of novel and more effective cancer therapies.

This guide provides a comparative analysis of the synergistic effects of this compound, using the functionally similar topoisomerase II inhibitor etoposide as a proxy due to the scarcity of recent combination studies on this compound itself. We will focus on its interactions with cisplatin, a widely used platinum-based chemotherapy agent that induces DNA damage through the formation of DNA adducts.

Synergistic Effects of Topoisomerase II Inhibitors with Cisplatin

The combination of topoisomerase II inhibitors like etoposide with cisplatin has been a cornerstone of various chemotherapy regimens.[5] The rationale behind this combination lies in the potential for synergistic cytotoxicity, where the combined effect of the two drugs is greater than the sum of their individual effects.

Studies have demonstrated that the interaction between etoposide and cisplatin can vary from synergistic to additive, and in some cases, even antagonistic, depending on the specific cancer cell line and the experimental conditions.[6] For instance, in one study using small cell lung cancer cell lines, the combination of cisplatin and etoposide showed a synergistic effect in the SBC-3 cell line, but additive effects in six other cell lines, and an antagonistic effect in the SBC-1 cell line in vitro.[6] However, in in vivo models using the same cell lines, synergistic effects were observed across all three tested tumors, highlighting the complexity of translating in vitro findings to in vivo systems.[6]

Quantitative Analysis of Synergy

The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using methods like the isobologram analysis and the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: In Vitro Interaction of Etoposide and Cisplatin in Small Cell Lung Cancer Cell Lines

Cell LineInteractionReference
SBC-3Synergistic[6]
SBC-2Additive[6]
SBC-5Additive[6]
Lu130Additive[6]
Lu134AHAdditive[6]
Lu135TAdditive[6]
H69Additive[6]
SBC-1Antagonistic[6]

Table 2: In Vivo Interaction of Etoposide and Cisplatin in Small Cell Lung Cancer Xenografts

Cell LineInteractionReference
SBC-1Synergistic[6]
SBC-3Synergistic[6]
SBC-5Synergistic[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug synergy. Below are representative protocols for key experiments.

Cell Viability and Synergy Analysis (In Vitro)
  • Cell Culture: Human cancer cell lines (e.g., small cell lung cancer lines SBC-1, SBC-3, SBC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound (or etoposide) and cisplatin are dissolved in appropriate solvents (e.g., DMSO for this compound/etoposide, saline for cisplatin) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound (or etoposide) alone, cisplatin alone, or a combination of both drugs at various concentrations and ratios. Control wells receive vehicle only.

  • Viability Assay (MTT Assay): After a set incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The synergistic, additive, or antagonistic effects are determined using isobologram analysis or by calculating the Combination Index (CI) with software like CalcuSyn.

In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice are used for xenograft studies.

  • Tumor Inoculation: Human cancer cells (e.g., SBC-1, SBC-3, SBC-5) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a certain size, mice are randomized into treatment groups: vehicle control, this compound (or etoposide) alone, cisplatin alone, and the combination of both drugs. Drugs are administered via an appropriate route (e.g., intraperitoneally).

  • Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. The synergistic effect is determined by comparing the tumor growth in the combination treatment group to the expected additive effect calculated from the single-agent treatment groups.[6]

  • Toxicity Monitoring: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway for Synergistic Action

Synergy_Pathway Proposed Synergistic Pathway of this compound and Cisplatin This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Forms DSB DNA Double-Strand Breaks TopoII->DSB Induces DNA_Adducts->DSB Leads to DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Triggers

Caption: Proposed mechanism of synergistic action.

Experimental Workflow for Synergy Assessment

Experimental_Workflow Workflow for In Vitro and In Vivo Synergy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Drug_Treatment Single Agent & Combination Treatment Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Synergy_Analysis Isobologram / CI Calculation Viability_Assay->Synergy_Analysis Efficacy_Evaluation Evaluation of Antitumor Efficacy Synergy_Analysis->Efficacy_Evaluation Informs Xenograft Tumor Xenograft Model Treatment Drug Administration Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Monitoring->Efficacy_Evaluation

Caption: Experimental workflow for synergy analysis.

Conclusion

While recent research specifically investigating the synergistic effects of this compound is limited, the available data on the functionally similar topoisomerase II inhibitor, etoposide, provides a strong rationale for exploring this compound in combination with DNA damaging agents like cisplatin. The demonstrated synergy between etoposide and cisplatin in various cancer models suggests that a similar potential may exist for this compound. Further preclinical studies are warranted to quantitatively assess the synergistic interactions of this compound with a range of DNA damaging agents. Such research could pave the way for the development of novel, more effective combination chemotherapy regimens, ultimately benefiting cancer patients.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Menogaril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is as crucial as the discoveries they enable. Menogaril, an anthracycline analog, is classified as a cytotoxic drug, necessitating stringent disposal protocols to mitigate risks to both personnel and the environment.[1][2] Adherence to these procedures is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the utmost care. The use of appropriate Personal Protective Equipment (PPE) is mandatory.[3] This includes, but is not limited to, chemo-protectant gloves, impermeable gowns, and eye protection.[4] All handling of this compound waste should be performed in a designated area to contain any potential spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous and pharmaceutical waste.[5] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation: All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes unused or expired drug product, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE.[6] This waste must be segregated from other laboratory waste streams at the point of generation.[6]

  • Containerization: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for this compound waste.[2][6] The color-coding of these containers is crucial for proper identification and handling by waste management personnel.[7]

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.

  • Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general traffic. This area should be clearly marked with warning signs.

  • Transport and Final Disposal: Cytotoxic waste must be transported by a licensed hazardous waste carrier to a permitted treatment facility.[2] The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration.[8] Under no circumstances should this compound or its contaminated waste be disposed of in regular trash, down the drain, or through autoclaving.[9][10]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key quantitative aspects of this compound waste management.

ParameterSpecificationCitation
Incineration Temperature Above 1,200°C[8]
Patient Waste Hazard Period Up to 7 days post-administration[4]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the affected area. A chemotherapy spill kit should be readily available. The general procedure involves:

  • Evacuate and Secure the Area: Limit access to the spill area to authorized personnel only.

  • Don Appropriate PPE: This includes a respirator, in addition to the standard PPE.

  • Contain the Spill: Use absorbent materials from the spill kit to contain the liquid. For powdered spills, gently cover with damp absorbent pads.

  • Clean the Area: Decontaminate the area using a suitable agent, as recommended by safety protocols for cytotoxic drugs.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as cytotoxic waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final destruction.

Menogaril_Disposal_Workflow cluster_lab Laboratory / Clinic cluster_transport Waste Management A This compound Use (Research / Treatment) B Generation of Cytotoxic Waste A->B C Segregation at Source B->C D Sharps Waste C->D Sharps E Non-Sharps Waste C->E Non-Sharps F Yellow Sharps Container (Purple Lid) D->F G Yellow & Purple Waste Bags E->G H Secure Temporary Storage F->H G->H I Licensed Hazardous Waste Transporter H->I Scheduled Pickup J High-Temperature Incineration Facility I->J K Final Destruction (>1200°C) J->K

Figure 1. This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Menogaril

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Menogaril, a potent anthracycline analog. Adherence to these guidelines is essential to ensure personal safety and proper disposal of this antineoplastic agent.

This compound is a cytotoxic compound that requires stringent handling procedures to prevent occupational exposure.[1] The following information outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal protocols.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and other antineoplastic agents, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, or splashing.[2]

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.Provides a dual barrier against contamination. Regular exam gloves are not sufficient.[1][3]
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene or a similar laminate material.Protects the body from spills and contamination.[3]
Eye & Face Protection Safety goggles and a full-face shield.Shields against splashes and aerosols.[3][4]
Respiratory Protection A NIOSH-certified N95 respirator or higher.Prevents inhalation of aerosolized particles of the drug.[3]

Operational Plan for Safe Handling

A structured workflow is critical to maintaining a safe laboratory environment when working with this compound.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated, low-traffic area.[3]

  • Ventilation: A Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) must be used for all manipulations of this compound to control for aerosols and spills.

  • Donning PPE: Before handling the compound, properly don all required PPE in the correct order.

  • Spill Kit: Ensure a chemotherapy spill kit is readily accessible in the handling area.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.[4]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[5] Chemotherapy waste is typically segregated into two categories: trace waste and bulk waste.[2][6]

Waste TypeDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% of the original drug volume (e.g., empty vials, used gloves, gowns, tubing).[2][6]Yellow, puncture-resistant container specifically labeled for "Trace Chemotherapy Waste."[6][7]
Bulk Waste Materials containing more than 3% of the original drug volume (e.g., partially used vials, spill cleanup materials).[2][6]Black, puncture-resistant container specifically labeled as "Bulk Chemotherapy Waste" or "Hazardous Waste."[6]

Disposal Procedure:

  • Segregate waste at the point of generation.

  • Place contaminated sharps in a designated chemotherapy sharps container.[7]

  • Once containers are full, they must be collected and disposed of by a licensed hazardous waste management service.

Quantitative Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data from the closely related anthracycline, Doxorubicin, can be used as a surrogate for risk assessment and control planning. It is crucial to handle this compound with the assumption that it has a similar toxicity profile.

ParameterValueCompoundSource
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour Time-Weighted Average)Doxorubicin HydrochloridePfizer MSDS

Experimental Protocols

Studies on the chemical degradation of anthracyclines provide insight into potential decontamination procedures. One study investigated the efficacy of sodium hypochlorite (5.25%), hydrogen peroxide (≤30%), and Fenton reagent for the degradation of six anthracyclines. The efficiency of degradation was monitored by high-pressure liquid chromatography (HPLC), and the mutagenicity of the resulting residues was assessed using the Ames test with various Salmonella typhimurium strains. The results indicated that 5.25% sodium hypochlorite was effective in completely degrading the tested anthracyclines into non-mutagenic residues within one hour.[8]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Menogaril_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Enter Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe handle_drug Manipulate this compound in BSC/CACI don_ppe->handle_drug decontaminate Decontaminate Work Surfaces handle_drug->decontaminate segregate_waste Segregate Waste (Trace vs. Bulk) handle_drug->segregate_waste During Handling spill_kit Spill Kit Accessible handle_drug->spill_kit In Case of Spill doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_containers Place in Correct (Yellow/Black) Containers segregate_waste->dispose_containers waste_pickup Arrange for Hazardous Waste Pickup dispose_containers->waste_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menogaril
Reactant of Route 2
Menogaril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.